molecular formula C9H11Cl2N3O2 B1374889 4-(Boc-amino)-3,6-dichloropyridazine CAS No. 887310-61-4

4-(Boc-amino)-3,6-dichloropyridazine

Cat. No.: B1374889
CAS No.: 887310-61-4
M. Wt: 264.11 g/mol
InChI Key: JHEQJSIBSDCKQW-UHFFFAOYSA-N
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Description

4-(Boc-amino)-3,6-dichloropyridazine is a useful research compound. Its molecular formula is C9H11Cl2N3O2 and its molecular weight is 264.11 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl N-(3,6-dichloropyridazin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N3O2/c1-9(2,3)16-8(15)12-5-4-6(10)13-14-7(5)11/h4H,1-3H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEQJSIBSDCKQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NN=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Boc-amino)-3,6-dichloropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 4-(Boc-amino)-3,6-dichloropyridazine, a key building block in modern medicinal chemistry. With the CAS Number 887310-61-4, this compound plays a significant role in the synthesis of complex heterocyclic molecules targeted for a range of therapeutic applications. This document serves as a technical resource, offering insights into its synthesis, characterization, and reactivity, underpinned by established scientific principles and practical considerations.

Core Molecular Attributes and Physical Properties

This compound, systematically named tert-butyl (3,6-dichloropyridazin-4-yl)carbamate, is a white to off-white solid. Its structure integrates a dichloropyridazine core with a Boc-protected amine, a common strategy in multi-step organic synthesis to modulate reactivity and enable selective transformations.

Structural and General Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueSource(s)
CAS Number 887310-61-4[1]
Molecular Formula C₉H₁₁Cl₂N₃O₂[1]
Molecular Weight 264.11 g/mol [1]
Appearance White to off-white solid
Purity Typically ≥97%
Thermal Properties

While a specific melting point for this compound is not widely reported in publicly available literature, a closely related N-methylated analog, tert-butyl (3,6-dichloropyridazin-4-yl)methylcarbamate, exhibits a melting point of 95-97 °C[2]. This suggests a similar thermal stability profile for the title compound. It is crucial for researchers to determine the melting point of their specific batch as a measure of purity.

Experimental Protocol: Melting Point Determination

A calibrated melting point apparatus should be used. A small amount of the crystalline solid is packed into a capillary tube and heated at a steady rate (e.g., 1-2 °C/min) to ensure accurate determination of the melting range.

Solubility Profile

Experimental Protocol: Solubility Assessment

To assess solubility, a small, known amount of the compound can be added to a measured volume of the solvent at room temperature. The mixture is agitated, and the dissolution is observed. This can be done qualitatively or quantitatively using techniques like gravimetric analysis after solvent evaporation.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves the introduction of the Boc-protecting group onto 4-amino-3,6-dichloropyridazine. The Boc group is favored for its stability under a wide range of reaction conditions and its straightforward removal under acidic conditions.

Synthetic Approach

The protection of the amino group is a standard procedure in organic synthesis. The reaction of 4-amino-3,6-dichloropyridazine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), in an aprotic solvent like THF or DCM, affords the desired product.

Experimental Protocol: Synthesis of this compound

  • To a solution of 4-amino-3,6-dichloropyridazine in anhydrous THF, add triethylamine (1.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in THF.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Caption: Synthetic workflow for this compound.

Reactivity Profile

The chemical reactivity of this compound is dictated by the interplay of the dichloropyridazine ring and the Boc-protected amino group.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the pyridazine ring are susceptible to nucleophilic displacement. The electron-withdrawing nature of the pyridazine nitrogens activates the ring towards SNAr reactions. This allows for the selective introduction of various nucleophiles (e.g., amines, thiols, alkoxides) at the C3 and C6 positions, which is a cornerstone of its utility in building molecular diversity. The Boc-protected amino group generally remains intact under these conditions.

  • Cross-Coupling Reactions: The chloro substituents can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This enables the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of substituted pyridazine derivatives.

  • Deprotection of the Boc Group: The tert-butoxycarbonyl group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in an organic solvent. This deprotection unmasks the amino group, making it available for subsequent chemical transformations, such as amide bond formation or further functionalization. The stability of the Boc group to basic and nucleophilic conditions allows for a high degree of synthetic flexibility.[3][4]

Spectroscopic Characterization

Definitive structural confirmation of this compound relies on a combination of spectroscopic techniques. While a comprehensive, publicly available dataset for this specific compound is scarce, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group, typically in the range of 1.4-1.6 ppm. A singlet corresponding to the proton on the pyridazine ring would appear further downfield. A broad singlet for the N-H proton of the carbamate is also anticipated, with its chemical shift being solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will exhibit characteristic signals for the tert-butyl group (a quaternary carbon and three methyl carbons). The carbonyl carbon of the Boc group will appear in the range of 150-155 ppm. The carbons of the dichloropyridazine ring will have distinct chemical shifts influenced by the chlorine and nitrogen atoms.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. Expected characteristic absorption bands include:

  • N-H stretch: A band around 3300-3400 cm⁻¹ corresponding to the N-H bond of the carbamate.

  • C=O stretch: A strong absorption band in the region of 1700-1730 cm⁻¹ for the carbonyl group of the Boc protector.

  • C-N stretch: Bands in the fingerprint region.

  • C-Cl stretch: Absorptions typically found in the lower frequency region of the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight (264.11 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms. Fragmentation patterns would likely involve the loss of the tert-butyl group or the entire Boc group.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex nitrogen-containing heterocyclic compounds. Its well-defined reactivity, particularly the susceptibility of the chloro groups to nucleophilic substitution and cross-coupling reactions, combined with the stability and ease of removal of the Boc protecting group, makes it an important tool for medicinal chemists and researchers in drug discovery. A thorough understanding of its physical properties, synthetic accessibility, and reactivity profile is essential for its effective application in the laboratory.

References

An In-Depth Technical Guide to 4-(Boc-amino)-3,6-dichloropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of tert-butyl (3,6-dichloropyridazin-4-yl)carbamate, commonly known as 4-(Boc-amino)-3,6-dichloropyridazine. It details the compound's chemical structure, physicochemical properties, synthesis, and reactivity. The core focus is on its strategic application as a versatile building block in medicinal chemistry and drug discovery, underscored by detailed reaction protocols and mechanistic insights. This document serves as a critical resource for scientists leveraging substituted pyridazines in the design and synthesis of novel therapeutic agents.

Introduction and Core Concepts

The pyridazine moiety is a privileged scaffold in medicinal chemistry, present in numerous compounds with a wide array of biological activities.[1] The strategic functionalization of the pyridazine ring allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing its interaction with biological targets. This compound has emerged as a key intermediate, offering multiple reaction sites for controlled, sequential modification.

The presence of two chlorine atoms at the C3 and C6 positions, activated by the electron-deficient pyridazine ring, makes them excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions.[1][2] The Boc-protected amine at the C4 position not only serves as a latent amino group but also electronically influences the regioselectivity of substitution reactions. This combination of features makes it a powerful and versatile tool for constructing complex molecular architectures.

Chemical Structure and Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and properties.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Physicochemical Properties

Property Value Reference(s)
IUPAC Name tert-butyl (3,6-dichloropyridazin-4-yl)carbamate [3]
CAS Number 887310-61-4 [3]
Molecular Formula C₉H₁₁Cl₂N₃O₂ [3]
Molecular Weight 264.11 g/mol [3]
Appearance White solid [3]
Purity ≥97% (typical) [3]

| SMILES | CC(C)(C)OC(=O)NC1=CC(Cl)=NN=C1Cl |[3] |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The pathway typically begins with the commercially available precursor, maleic hydrazide (pyridazine-3,6-diol).

Synthetic Workflow

The overall transformation can be visualized as a three-stage process: chlorination, introduction of the amino group (via nitration and reduction), and finally, protection of the amine.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of 3,6-Dichloropyridazine (1) This procedure is adapted from established methods for the chlorination of pyridazinediones.[4][5]

  • Setup: To a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add pyridazine-3,6-diol (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5.0 eq) to the flask at room temperature.

  • Reaction: Heat the reaction mixture to 80°C and maintain for 12-16 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling, concentrate the mixture under reduced pressure to remove excess POCl₃. Carefully quench the residue by slowly adding it to ice-cold saturated sodium bicarbonate solution until the pH is ~8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 3,6-dichloropyridazine as a solid.

Protocol 2.2.2: Synthesis of 4-Amino-3,6-dichloropyridazine (3) The introduction of an amino group at the C4 position is typically achieved through nitration followed by reduction.

  • Nitration: Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C. Slowly add 3,6-dichloropyridazine (1.0 eq) while maintaining the temperature below 10°C. Allow the mixture to warm to room temperature and stir for 4-6 hours. Carefully pour the reaction mixture onto crushed ice and collect the precipitated 3,6-dichloro-4-nitropyridazine (2) by filtration.

  • Reduction: Suspend the crude nitro compound (2) in ethanol or acetic acid. Add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation with H₂ gas and a palladium on carbon (Pd/C) catalyst. Heat the reaction as necessary and monitor for completion.

  • Isolation: Upon completion, filter the reaction mixture to remove the catalyst or iron salts. Neutralize the filtrate and concentrate. The crude 4-amino-3,6-dichloropyridazine (3) can be purified by recrystallization or column chromatography.

Protocol 2.2.3: Boc Protection to Yield this compound (4) This is a standard protection protocol for primary amines.[6][7]

  • Setup: Dissolve 4-amino-3,6-dichloropyridazine (3) (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Reagent Addition: Add a base, such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA), followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq).

  • Reaction: Stir the mixture at room temperature for 2-12 hours. The reaction progress should be monitored by TLC.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture. Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be purified by column chromatography or recrystallization to yield pure this compound (4).

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in its predictable and controllable reactivity, which allows for selective functionalization at three distinct points on the molecule.

Nucleophilic Aromatic Substitution (SNAr)

The two chlorine atoms are the primary sites for modification. The electron-withdrawing nature of the pyridazine ring nitrogen atoms makes the C3 and C6 positions highly electrophilic and susceptible to attack by nucleophiles.[8]

  • Regioselectivity: The C6 position is generally more reactive towards nucleophilic attack than the C3 position. This is attributed to a combination of steric and electronic factors. The C6 position is less sterically hindered, and the adjacent ring nitrogen can better stabilize the negative charge in the Meisenheimer intermediate formed during the substitution process.[9] The electron-donating character of the Boc-amino group at C4 further influences this selectivity.

  • Common Nucleophiles: A wide range of nucleophiles can be employed, including amines, alcohols, thiols, and carbanions, enabling the introduction of diverse functional groups.[1]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, are indispensable tools in modern drug discovery.[10][11] this compound is an excellent substrate for these transformations.

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of C-C bonds by coupling the chloropyridazine with boronic acids or esters.[12][13] This is a robust method for introducing aryl, heteroaryl, or alkyl groups. By carefully controlling stoichiometry and reaction conditions, selective mono-arylation can be achieved, typically at the more reactive C6 position.

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds, enabling the introduction of primary or secondary amines to displace the chlorine atoms. This is a key strategy for building molecules with desired pharmacophores.

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is a robust protecting group that is stable to many reaction conditions but can be easily removed under acidic conditions.[6]

  • Conditions: Treatment with strong acids like trifluoroacetic acid (TFA) in DCM, or hydrochloric acid (HCl) in dioxane or methanol, efficiently cleaves the Boc group to reveal the free 4-amino functionality.[6]

  • Synthetic Strategy: This deprotection step is often performed late in a synthetic sequence, unmasking the amino group for final modifications, such as amide bond formation, alkylation, or sulfonylation, without disturbing other parts of the molecule.

G main This compound C6-Cl C3-Cl N-Boc sub1 Suzuki Coupling (R-B(OH)₂) main:f1->sub1 More Reactive Site sub2 Buchwald-Hartwig (R₂-NH) main:f1->sub2 sub3 SNAr (Nu-H) main:f2->sub3 Less Reactive Site deprotect Acidic Deprotection (TFA or HCl) main:f3->deprotect Unmasking Amine

Caption: Key reaction pathways for this compound.

Representative Protocol: Selective Suzuki-Miyaura Coupling
  • Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Solvent: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to 80-100°C and stir for 4-16 hours, monitoring by LC-MS.

  • Workup: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography on silica gel to isolate the mono-arylated product.

Applications in Drug Discovery

The true value of this compound is realized in its application as a scaffold for building novel drug candidates. The pyridazine core is a key component in many FDA-approved drugs, and this building block provides an efficient entry point for creating libraries of analogues for structure-activity relationship (SAR) studies.[14]

While specific examples directly citing this exact CAS number in the synthesis of a named drug are often proprietary, its utility can be inferred from the synthesis of structurally related compounds. For instance, the synthesis of Gabazine (SR-95531), a GABA receptor antagonist, utilizes a substituted 3-amino-6-chloropyridazine intermediate that undergoes Suzuki coupling and subsequent functionalization, highlighting the same chemical principles.[15] Researchers use this building block to systematically explore the chemical space around the pyridazine core, attaching different groups at the C3 and C6 positions to optimize potency, selectivity, and pharmacokinetic properties.

Safety and Handling

Proper handling of all chemical reagents is paramount for laboratory safety.

  • Hazard Identification: this compound is generally classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[3]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Table 2: GHS Hazard Information Summary

Hazard Class Category Statement
Acute Toxicity, Oral Category 4 Harmful if swallowed
Skin Corrosion/Irritation Category 2 Causes skin irritation
Serious Eye Damage/Irritation Category 2A Causes serious eye irritation

| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation |

Conclusion

This compound is a high-value, versatile chemical intermediate that empowers medicinal chemists and drug development professionals. Its well-defined points of reactivity allow for the execution of sophisticated and regioselective synthetic strategies, including nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions. A comprehensive understanding of its synthesis, reactivity, and handling, as outlined in this guide, is essential for leveraging its full potential in the discovery of next-generation therapeutics.

References

An In-Depth Technical Guide to 4-(Boc-amino)-3,6-dichloropyridazine (CAS 887310-61-4): Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Boc-amino)-3,6-dichloropyridazine, a key heterocyclic building block in modern medicinal chemistry. The pyridazine core is a privileged structure found in numerous biologically active compounds, and this particular derivative offers a versatile platform for the synthesis of complex molecules, most notably kinase inhibitors. This document details the synthesis, purification, characterization, and reactivity of this compound, with a focus on its application in the development of novel therapeutics. The causality behind experimental choices, detailed protocols, and mechanistic insights are provided to empower researchers in their drug discovery endeavors.

Introduction: The Pyridazine Scaffold in Medicinal Chemistry

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a prominent feature in a wide array of pharmacologically active molecules. Its unique electronic properties, including its π-deficient nature, and the ability of the nitrogen atoms to act as hydrogen bond acceptors, make it an attractive scaffold for interacting with biological targets. Pyridazine derivatives have demonstrated a broad spectrum of biological activities, including antihypertensive, anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3]

This compound, also known by its IUPAC name tert-butyl (3,6-dichloropyridazin-4-yl)carbamate, has emerged as a crucial intermediate for the synthesis of substituted pyridazines. The presence of two chlorine atoms at positions 3 and 6, which can be selectively functionalized, combined with a protected amino group at position 4, provides a strategic handle for introducing molecular diversity. This guide will delve into the synthetic routes to access this valuable building block and explore its subsequent chemical transformations.

Table 1: Physicochemical Properties of this compound [4][5]

PropertyValue
CAS Number 887310-61-4
Molecular Formula C₉H₁₁Cl₂N₃O₂
Molecular Weight 264.11 g/mol
Appearance White to off-white solid
Purity Typically ≥97%
Solubility Soluble in organic solvents such as dichloromethane, ethyl acetate, and THF.

Synthesis of this compound

The synthesis of the title compound is a multi-step process that begins with the construction of the pyridazine core, followed by amination and protection.

Synthesis of the Precursor: 3,6-Dichloropyridazine

The most common starting material for the synthesis of 3,6-dichloropyridazine is maleic anhydride, which is first converted to 3,6-dihydroxypyridazine (maleic hydrazide) by reaction with hydrazine. Subsequent chlorination using a strong chlorinating agent like phosphorus oxychloride (POCl₃) yields the desired 3,6-dichloropyridazine.[6][7]

Experimental Protocol: Synthesis of 3,6-Dichloropyridazine [6]

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,6-dihydroxypyridazine (1 equivalent).

  • Carefully add phosphorus oxychloride (3-5 equivalents) in a fume hood.

  • Heat the reaction mixture to 65-80 °C and stir for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and slowly quench it by pouring it onto crushed ice.

  • Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide, until the pH is approximately 7-8.

  • Extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3,6-dichloropyridazine.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.[8]

Synthesis of the Precursor: 4-Amino-3,6-dichloropyridazine

The next step involves the introduction of an amino group at the 4-position of the pyridazine ring via a nucleophilic aromatic substitution (SNAr) reaction. Due to the electron-deficient nature of the pyridazine ring, it is susceptible to attack by nucleophiles.

Experimental Protocol: Synthesis of 4-Amino-3,6-dichloropyridazine

This protocol is adapted from general procedures for the amination of dichloropyridazines.[9]

  • In a sealed pressure vessel, dissolve 3,6-dichloropyridazine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Add an excess of aqueous ammonia (e.g., 28-30% solution, 3-5 equivalents).

  • Seal the vessel and heat the mixture to 100-120 °C for 12-24 hours. The reaction should be monitored for the consumption of the starting material.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The resulting residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, and the aqueous layer is extracted further with the organic solvent.

  • The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to give the crude product.

  • Purification by column chromatography on silica gel affords pure 4-amino-3,6-dichloropyridazine (CAS 823-58-5).[5][10]

Boc Protection of 4-Amino-3,6-dichloropyridazine

The final step is the protection of the newly introduced amino group with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis to prevent the amino group from participating in subsequent reactions and to modify the electronic properties of the molecule.[11][12]

Experimental Protocol: Synthesis of this compound [12][13]

  • Dissolve 4-amino-3,6-dichloropyridazine (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a base, such as triethylamine (TEA, 1.5-2 equivalents) or 4-dimethylaminopyridine (DMAP, catalytic amount).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 equivalents) portion-wise or as a solution in the reaction solvent at room temperature.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with the solvent and wash with water, a weak acid (e.g., 1M HCl or saturated NH₄Cl) to remove the base, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield this compound as a white to off-white solid.

Synthesis_Workflow A Maleic Anhydride B 3,6-Dichloropyridazine A->B 1. Hydrazine 2. POCl3 C 4-Amino-3,6-dichloropyridazine B->C NH3, heat D This compound C->D (Boc)2O, Base Suzuki_Coupling_Mechanism Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X L2 Pd0->ArPdX Oxidative Addition ArPdArB Ar-Pd(II)-Ar' L2 ArPdX->ArPdArB Transmetalation ArPdArB->Pd0 Reductive Elimination ArAr Ar-Ar' ArPdArB->ArAr ArX R-Cl ArX->ArPdX ArBOH2 Ar'-B(OH)2 ArBOH2->ArPdArB Base Base Base->ArPdArB Kinase_Inhibitor_Scaffold cluster_0 This compound cluster_1 Functionalization cluster_2 Kinase Inhibitor start Core Scaffold suzuki Suzuki Coupling (C6 Position) start->suzuki deprotection Boc Deprotection suzuki->deprotection functionalization Amine Functionalization deprotection->functionalization inhibitor Final Kinase Inhibitor functionalization->inhibitor

References

An In-Depth Technical Guide to the Synthesis of tert-Butyl (3,6-dichloropyridazin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-butyl (3,6-dichloropyridazin-4-yl)carbamate, a pivotal intermediate in the discovery and development of novel therapeutics, particularly in the realm of kinase inhibitors. This document offers a detailed examination of the synthetic strategy, grounded in the principles of nucleophilic aromatic substitution on electron-deficient heterocycles. A step-by-step experimental protocol is presented, accompanied by a discussion of the underlying reaction mechanism, critical process parameters, and analytical characterization. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic molecules.

Strategic Importance and Synthetic Rationale

The pyridazine moiety is a well-established pharmacophore found in numerous biologically active compounds. The title compound, tert-butyl (3,6-dichloropyridazin-4-yl)carbamate, serves as a versatile building block in medicinal chemistry. The dichloro-substitution pattern provides two distinct points for subsequent chemical elaboration, typically via further nucleophilic substitution or cross-coupling reactions. The tert-butoxycarbonyl (Boc) protecting group on the 4-amino functionality offers robust protection under a variety of reaction conditions, yet it can be readily cleaved under acidic conditions to liberate the free amine for further derivatization. This strategic placement of functional groups makes the title compound a valuable precursor for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies.[1][2][3]

The synthesis of tert-butyl (3,6-dichloropyridazin-4-yl)carbamate is achieved through a regioselective nucleophilic aromatic substitution (SNAr) reaction. The starting material, 3,4,6-trichloropyridazine, is an electron-deficient heterocycle, making it susceptible to attack by nucleophiles. The key challenge lies in achieving selective substitution at the C4 position.

G A 3,4,6-Trichloropyridazine (Starting Material) P Process A->P B tert-Butyl Carbamate (Nucleophile) B->P C tert-Butyl (3,6-dichloropyridazin-4-yl)carbamate (Product) P->C Regioselective Nucleophilic Aromatic Substitution (SNAr)

Figure 1. Conceptual overview of the synthesis.

Mechanistic Considerations and Regioselectivity

The reaction proceeds via a classic SNAr mechanism. This pathway involves the nucleophilic attack of the deprotonated tert-butyl carbamate on the electron-deficient pyridazine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent expulsion of a chloride ion restores the aromaticity of the ring and yields the final product.

The regioselectivity of the substitution at the C4 position of 3,4,6-trichloropyridazine is a critical aspect of this synthesis. The chlorine atoms at the C3, C4, and C6 positions exhibit different reactivities towards nucleophilic attack. The positions flanked by the two nitrogen atoms of the pyridazine ring are generally more activated. In the case of 3,4,6-trichloropyridazine, the C4 and C6 positions are more electrophilic than the C3 position. The preferential attack at C4 over C6 can be attributed to a combination of electronic and steric factors, a phenomenon that has been observed in similar heterocyclic systems.

The choice of tert-butyl carbamate as the nucleophile is strategic. The Boc group modulates the nucleophilicity of the amine and provides a stable protecting group for the subsequent synthetic steps.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for the synthesis of similar compounds. Optimization may be required depending on the scale and specific laboratory conditions.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier (Example)Notes
3,4,6-Trichloropyridazine≥97%TCI, Sigma-AldrichHandle in a fume hood.[4]
tert-Butyl Carbamate≥98%Fluka, Sigma-Aldrich
Cesium Carbonate (Cs₂CO₃)≥99%Alfa Aesar, StremA non-nucleophilic base.
1,4-DioxaneAnhydrousAcros OrganicsEnsure low water content.
Ethyl AcetateACS GradeFisher ScientificFor extraction and chromatography.
HexanesACS GradeFisher ScientificFor chromatography.

3.2. Step-by-Step Procedure

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,4,6-trichloropyridazine (1.0 eq), tert-butyl carbamate (1.1-1.5 eq), and cesium carbonate (2.0-3.0 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M with respect to the starting pyridazine).

  • Heating: Heat the reaction mixture to a temperature between 80-100 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterization: The final product, tert-butyl (3,6-dichloropyridazin-4-yl)carbamate, is typically a white to off-white solid. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

G A 1. Combine Reactants - 3,4,6-Trichloropyridazine - tert-Butyl Carbamate - Cesium Carbonate B 2. Establish Inert Atmosphere A->B C 3. Add Anhydrous 1,4-Dioxane B->C D 4. Heat to 80-100 °C C->D E 5. Monitor Reaction Progress D->E E->D Incomplete F 6. Aqueous Work-up E->F Complete G 7. Purification by Chromatography F->G H 8. Characterization of Product G->H

Figure 2. Experimental workflow for the synthesis.

Critical Parameters and Troubleshooting

  • Anhydrous Conditions: The presence of water can lead to hydrolysis of the trichloropyridazine starting material, forming undesired byproducts. The use of anhydrous solvents and an inert atmosphere is critical for high yields.

  • Choice of Base: While other bases like potassium carbonate or sodium hydride can be employed, cesium carbonate is often preferred due to its high solubility in organic solvents and its ability to promote SNAr reactions.

  • Temperature: The reaction rate is temperature-dependent. However, excessively high temperatures may lead to the formation of impurities. The optimal temperature should be determined empirically for a given scale.

  • Purification: The product is generally stable and can be readily purified by silica gel chromatography. The choice of eluent system should be optimized based on TLC analysis.

Safety Considerations

  • 3,4,6-Trichloropyridazine: This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[4]

  • 1,4-Dioxane: This solvent is a suspected carcinogen and is flammable. All handling should be performed in a fume hood.

  • Cesium Carbonate: This reagent is a strong base and can cause irritation. Avoid contact with skin and eyes.

Conclusion

The synthesis of tert-butyl (3,6-dichloropyridazin-4-yl)carbamate is a robust and reproducible process that provides a valuable intermediate for the synthesis of a wide range of biologically active molecules. A thorough understanding of the nucleophilic aromatic substitution mechanism and careful control of the reaction parameters are key to achieving a successful outcome. The protocol and insights provided in this guide are intended to serve as a valuable resource for chemists in the pharmaceutical and agrochemical industries.

References

An In-Depth Technical Guide to the Stability and Storage of 4-(Boc-amino)-3,6-dichloropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical stability, potential degradation pathways, and optimal storage and handling conditions for 4-(Boc-amino)-3,6-dichloropyridazine (CAS: 887310-61-4). As a critical building block in medicinal chemistry and drug discovery, understanding the stability profile of this intermediate is paramount for ensuring the integrity of synthetic routes and the quality of final active pharmaceutical ingredients (APIs). This document synthesizes information on the intrinsic reactivity of the dichloropyridazine core and the tert-butoxycarbonyl (Boc) protecting group to provide field-proven insights and actionable protocols for stability assessment.

Compound Profile and Significance

This compound, with the IUPAC name tert-butyl (3,6-dichloropyridazin-4-yl)carbamate, is a key intermediate used in the synthesis of complex heterocyclic molecules. The pyridazine scaffold is present in numerous biologically active compounds, and the strategic placement of chloro and protected amino groups allows for diverse downstream chemical modifications.[1][2]

PropertyValueSource
CAS Number 887310-61-4[3]
Molecular Formula C₉H₁₁Cl₂N₃O₂[3]
Molecular Weight 264.11 g/mol [3]
Appearance White to off-white solid[4][5]
Storage (Recommended) 2-8°C, Sealed in dry conditions[3]

The molecule's utility stems from the orthogonal reactivity of its functional groups: the Boc-protected amine, which can be deprotected under acidic conditions to reveal a nucleophilic amino group, and the two chlorine atoms on the electron-deficient pyridazine ring, which are susceptible to nucleophilic aromatic substitution (SNAr).[6][7]

Chemical Stability and Degradation Pathways

The overall stability of this compound is governed by the interplay of its three primary functional components: the pyridazine ring, the chlorine substituents, and the Boc-amino group. Degradation can be anticipated under conditions that favor cleavage of the Boc group or substitution of the chlorine atoms.

Lability of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group, prized for its stability in basic and nucleophilic conditions but readily cleaved under acidic conditions.[8][9][10]

  • Acid-Catalyzed Deprotection: This is the most significant degradation pathway for the Boc group. Exposure to strong acids (e.g., trifluoroacetic acid, hydrochloric acid) or even moderate protic or Lewis acids causes rapid cleavage.[10][11] The mechanism proceeds via protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then forms isobutylene and a proton. The resulting carbamic acid decarboxylates spontaneously to yield the free amine, 4-amino-3,6-dichloropyridazine. This process is typically fast, even at room temperature.[10]

  • Thermal Degradation: While more stable to heat than many other protecting groups, the Boc group can undergo thermolysis at elevated temperatures, often without a catalyst.[11] This process also generates the free amine, carbon dioxide, and isobutylene. This degradation pathway underscores the importance of avoiding high temperatures during storage and processing.

Reactivity of the Dichloropyridazine Core

The pyridazine ring is a π-electron deficient heterocycle due to the presence of two electronegative nitrogen atoms.[6][12] This electronic characteristic is further amplified by the inductive effect of the two chlorine atoms, making the ring highly susceptible to nucleophilic attack.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at the 3- and 6-positions are good leaving groups. They can be displaced by a variety of nucleophiles.[1][13] In the context of stability, water is the most relevant nucleophile, leading to hydrolysis.

  • Hydrolytic Degradation: Exposure to moisture, particularly under conditions that are not neutral (either acidic or basic), can facilitate the hydrolysis of one or both chlorine atoms to yield hydroxyl-substituted pyridazines. The parent compound, 3,6-dichloropyridazine, is known to be moisture-sensitive.[14] The rate of this hydrolysis is expected to increase with temperature. The presence of the Boc-amino group may modulate the reactivity of the adjacent chlorine at the 3-position.

Predicted Primary Degradation Pathways

Based on the intrinsic reactivity of the functional groups, two primary degradation pathways are predicted under common stress conditions. These pathways can occur independently or concurrently.

G cluster_main cluster_path1 cluster_path2 A This compound B 4-Amino-3,6-dichloropyridazine A->B  Acid (H⁺) or  Heat (Δ) D tert-Butyl (3-chloro-6-hydroxy- pyridazin-4-yl)carbamate A->D  Hydrolysis (H₂O)  (Nucleophilic Substitution) C Isobutylene + CO₂

Figure 1: Predicted Primary Degradation Pathways.

Recommended Storage and Handling

To maintain the purity and integrity of this compound, adherence to proper storage and handling protocols is essential. The recommendations are derived from an understanding of the compound's chemical liabilities.

Storage Conditions

The primary goal of the storage conditions is to mitigate the risks of thermal and hydrolytic degradation.

ParameterRecommendationRationale
Temperature 2°C to 8°C Minimizes the rate of potential hydrolytic degradation of the chloro groups and prevents thermal cleavage of the Boc group.
Atmosphere Inert atmosphere (Argon or Nitrogen) Displaces atmospheric moisture, thereby preventing hydrolysis.
Container Tightly sealed, opaque container Prevents ingress of moisture and air. Opaque container protects against potential photolytic degradation, a known risk for some pyridazine derivatives.
Environment Store in a dry, well-ventilated place Further protects against ambient moisture.

Causality Explained: The recommendation for refrigerated and dry storage is a direct consequence of the compound's dual vulnerabilities. Refrigeration slows down all chemical reactions, including the SNAr hydrolysis of the C-Cl bonds and any potential slow thermal deprotection. A dry, inert atmosphere is critical because water is the key reagent for the hydrolytic degradation pathway.

Handling Procedures

Due to the hazardous nature of related chlorinated heterocyclic compounds, appropriate personal protective equipment (PPE) should be used at all times.

  • Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and chemical safety goggles.[15]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Dispensing: Avoid generating dust when weighing or transferring the material.

  • Incompatibilities: Keep away from strong acids, strong oxidizing agents, and sources of high heat. Contact with strong acids will cause immediate deprotection.

Protocol for Stability Assessment

A comprehensive stability assessment involves performing forced degradation studies to identify potential degradants and developing a stability-indicating analytical method to monitor the compound's purity over time under formal storage conditions.

Forced Degradation (Stress Testing) Workflow

Forced degradation studies are designed to accelerate the degradation process to rapidly identify the likely degradation products and establish degradation pathways. The goal is to achieve 10-20% degradation of the parent compound.

G cluster_stress Stress Conditions start Prepare Stock Solution of This compound in Acetonitrile/Water acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidative Oxidative Stress (e.g., 3% H₂O₂, RT) start->oxidative thermal Thermal Stress (Solid) (e.g., 80°C) start->thermal photo Photolytic Stress (ICH Q1B light exposure) start->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples by Stability-Indicating HPLC-UV/MS oxidative->analyze thermal->analyze photo->analyze neutralize->analyze identify Identify Degradation Products (Compare retention times & MS data) analyze->identify pathway Elucidate Degradation Pathways identify->pathway

Figure 2: Workflow for Forced Degradation Study.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.2M HCl to achieve a final acid concentration of 0.1M. Heat at 60°C. Withdraw samples at time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of NaOH, and dilute for analysis.

  • Base Hydrolysis: Repeat the procedure from step 2 using 0.2M NaOH. Neutralize samples with an equivalent amount of HCl before analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add 3% hydrogen peroxide. Store at room temperature and protected from light. Sample at various time points.

  • Thermal Degradation: Store the solid compound in a controlled temperature oven (e.g., 80°C). Periodically dissolve a sample for analysis.

  • Photostability: Expose the solid compound and a solution to light conditions as specified in ICH guideline Q1B. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method (Conceptual)

A stability-indicating method is one that can separate the parent compound from its degradation products, allowing for accurate quantification of all components.

ParameterSuggested ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar heterocyclic compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidified mobile phase ensures good peak shape for the amine-containing compounds.
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient 5% to 95% B over 20 minutesA gradient elution is necessary to separate the parent compound from potentially more polar (hydrolyzed) or less polar degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection UV at 254 nm or Diode Array Detector (DAD)The pyridazine ring is expected to have strong UV absorbance. A DAD allows for peak purity analysis.
Injection Vol. 10 µLStandard injection volume.

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by demonstrating that the degradation products do not co-elute with the parent peak in the stressed samples.

Conclusion

This compound is a chemically versatile but sensitive intermediate. Its stability is primarily threatened by acid-catalyzed deprotection and hydrolytic substitution of its chloro groups. These vulnerabilities dictate the stringent storage requirements of refrigeration (2-8°C) in a dry, inert environment. By understanding these degradation pathways, researchers can implement appropriate handling and storage procedures to ensure the compound's integrity. For quality control and regulatory purposes, a systematic approach to stability testing, involving forced degradation studies and the development of a validated stability-indicating HPLC method, is essential.

References

The Strategic Functionalization of 4-(Boc-amino)-3,6-dichloropyridazine: A Technical Guide to Unlocking its Synthetic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Core in Modern Drug Discovery

The pyridazine scaffold, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry.[1][2] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its influence on molecular polarity and solubility, make it a valuable component in the design of novel therapeutics.[2] A particularly useful building block for accessing a diverse range of substituted pyridazines is 4-(Boc-amino)-3,6-dichloropyridazine (tert-butyl (3,6-dichloropyridazin-4-yl)carbamate). This trifunctionalized heterocycle offers two distinct and differentially reactive chloro-substituents, providing a versatile platform for sequential and regioselective chemical modifications.

This in-depth technical guide provides a comprehensive overview of the reactivity of the pyridazine ring in this compound. We will delve into the electronic and steric factors that govern its reactivity in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate for the construction of complex molecular architectures.

Molecular Architecture and Electronic Landscape

The reactivity of this compound is dictated by the interplay of several key factors:

  • The Electron-Deficient Pyridazine Ring: The two adjacent nitrogen atoms withdraw electron density from the carbon framework, making the ring susceptible to nucleophilic attack.

  • The Chloro Substituents: Chlorine atoms are good leaving groups in SNAr reactions and are ideal handles for a variety of palladium-catalyzed cross-coupling reactions.

  • The Boc-Amino Group: The tert-butyloxycarbonyl (Boc) protected amino group at the C4 position is a moderately electron-donating group. Its presence influences the electron distribution within the ring, thereby modulating the reactivity of the two chloro-substituents at the C3 and C6 positions.

The differential reactivity of the C3 and C6 positions is the cornerstone of the synthetic utility of this molecule. The position ortho to the Boc-amino group (C3) and the position meta to it (C6) will exhibit distinct electronic and steric environments, which can be exploited to achieve regioselective functionalization.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Functionality

The electron-deficient nature of the pyridazine ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[3] In this compound, a nucleophile can displace either the C3 or C6 chloro substituent.

Regioselectivity in SNAr Reactions

The regioselectivity of SNAr on this substrate is a subject of considerable interest. While specific studies on this exact molecule are limited, we can draw strong inferences from related systems. In general, for dihalopyridazines and other dihalo-N-heterocycles, the position of nucleophilic attack is governed by a combination of electronic and steric effects.

The electron-donating nature of the Boc-amino group at C4 will increase the electron density at the ortho (C3) and para (C5, though unsubstituted) positions. This would suggest that the C6 position, being less electronically deactivated by the amino group, might be more electrophilic and thus more susceptible to nucleophilic attack. However, the steric bulk of the Boc-amino group could hinder the approach of a nucleophile to the adjacent C3 position. The interplay of these factors will determine the final regiochemical outcome, which may also be influenced by the nature of the nucleophile and the reaction conditions.

Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile

This protocol is adapted from the amination of 3,6-dichloropyridazine and serves as a robust starting point for exploring the SNAr reactivity of this compound.[4][5]

Reaction Scheme:

Figure 1: General workflow for SNAr amination.

Materials:

  • This compound (1.0 equiv)

  • Amine nucleophile (1.0-1.2 equiv)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base (2.0-3.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF) or other polar aprotic solvent

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound.

  • Add the anhydrous solvent, followed by the amine nucleophile and the base.

  • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the amine nucleophile.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Self-Validation and Causality:

  • Choice of Base: A non-nucleophilic base like DIPEA is crucial to prevent competition with the desired amine nucleophile.

  • Solvent Selection: A polar aprotic solvent like DMF is used to solubilize the reactants and facilitate the formation of the charged Meisenheimer intermediate.

  • Temperature Control: Heating is generally required to overcome the activation energy for the SNAr reaction. Careful optimization of the temperature is necessary to favor monosubstitution and prevent potential side reactions.

  • Expected Outcome: This procedure is expected to yield the monosubstituted product. The regioselectivity (substitution at C3 vs. C6) should be determined experimentally by spectroscopic methods (e.g., NMR).

Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[6][7][8] this compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a powerful method for creating C-C bonds.[7][9]

Regioselectivity: In dihaloheterocycles, the regioselectivity of the Suzuki coupling is often influenced by the choice of palladium catalyst and ligand.[8] For this compound, the electronic and steric environment around the C3 and C6 positions will play a crucial role. It is plausible that with a bulky phosphine ligand, the less sterically hindered C6 position would be favored for oxidative addition of the palladium catalyst.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterConditionRationale
Catalyst Pd(PPh3)4, PdCl2(dppf)PPh3 is a common ligand; dppf is a bidentate ligand known for its efficacy in cross-coupling.
Base Na2CO3, K2CO3, Cs2CO3An aqueous base is required to activate the boronic acid for transmetalation.
Solvent Dioxane/H2O, Toluene/H2O, DME/H2OA biphasic solvent system is typically employed.
Temperature 80-110 °CThermal energy is needed to drive the catalytic cycle.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is based on established procedures for the Suzuki coupling of 3-amino-6-chloropyridazine.[4]

Reaction Scheme:

Figure 2: Key steps in the Suzuki-Miyaura catalytic cycle.

Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

  • Aqueous sodium carbonate (2 M solution, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • In a reaction vessel, combine this compound, the boronic acid, and the palladium catalyst.

  • Add the solvent and the aqueous base.

  • Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

  • Heat the reaction mixture to 90-100 °C under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynylated heterocycles.[8][10]

Key Considerations: The Sonogashira reaction is typically co-catalyzed by a copper(I) salt, which facilitates the formation of a copper acetylide intermediate.[11] The choice of palladium catalyst, ligand, base (usually an amine), and solvent are all critical parameters to optimize for achieving high yields and regioselectivity.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][12][13] This reaction allows for the introduction of a wide range of primary and secondary amines at the chloro-substituted positions of the pyridazine ring.

Regiocontrol: As with other cross-coupling reactions, the regioselectivity of the Buchwald-Hartwig amination can be controlled by the judicious choice of ligands. Bulky, electron-rich phosphine ligands are often employed to promote the challenging C-Cl bond activation.

Summary of Reactivity and Regioselectivity

The following table provides a predictive summary of the reactivity of this compound based on established principles of heterocyclic chemistry. Experimental validation is essential for confirming these predictions for specific substrates and reaction conditions.

Table 2: Predicted Regioselectivity for Key Reactions

Reaction TypeFavored Position of AttackRationale
SNAr C6The C6 position is likely more electrophilic due to the weaker electron-donating effect of the meta-Boc-amino group.
Suzuki Coupling C6With bulky ligands, the less sterically hindered C6 position is favored for oxidative addition.
Sonogashira Coupling C6Similar steric and electronic considerations as the Suzuki coupling are expected to apply.
Buchwald-Hartwig Amination C6The use of bulky ligands to facilitate C-Cl activation may favor the sterically more accessible C6 position.

Conclusion

This compound is a highly versatile and synthetically valuable building block for the construction of complex, biologically relevant molecules. Its two distinct chloro-substituents, modulated by the electronic and steric influence of the Boc-amino group, provide a platform for regioselective functionalization through both nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions. By understanding the fundamental principles of reactivity and carefully selecting reaction conditions, researchers can unlock the full potential of this powerful intermediate in the pursuit of novel chemical entities for drug discovery and development.

References

Introduction: Unveiling a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electronic Properties of 4-(Boc-amino)-3,6-dichloropyridazine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic design of molecular scaffolds is paramount. Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast number of pharmaceuticals. Among these, this compound emerges as a building block of significant interest. Its structure, which combines a reactive dichloropyridazine core with a protected amine, offers a unique combination of stability and tunable reactivity. This guide provides a deep dive into the core electronic properties of this molecule, elucidating the principles that govern its behavior and underscore its utility as a versatile intermediate in the synthesis of complex, biologically active agents.

The pyridazine ring itself is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties. The strategic placement of two chlorine atoms renders the ring electron-deficient and highly susceptible to regioselective modification, while the Boc (tert-butyloxycarbonyl) protecting group offers a robust yet easily removable shield for the amino functionality, enabling sequential chemical transformations. Understanding the interplay of these functional groups on an electronic level is crucial for predicting reactivity, designing synthetic routes, and ultimately, accelerating the discovery of novel therapeutics.

Molecular Architecture and Synthesis Overview

The foundational step in harnessing the potential of any chemical entity is a firm grasp of its structure and synthesis.

Structural Identity
  • IUPAC Name: tert-butyl (3,6-dichloropyridazin-4-yl)carbamate

  • CAS Number: 887310-61-4

  • Molecular Formula: C₉H₁₁Cl₂N₃O₂

  • Molecular Weight: 264.11 g/mol

The molecule's architecture is defined by the planar pyridazine ring, substituted with two electron-withdrawing chlorine atoms and an electron-donating Boc-protected amino group. This substitution pattern creates a distinct electronic environment that is central to its chemical personality.

Caption: Molecular structure of this compound.

Rationale of Synthesis

While multiple specific synthetic routes can be envisioned, a logical and common approach involves a multi-step sequence starting from 3,6-dichloropyridazine.

Conceptual Synthetic Workflow:

  • Nitration: The electron-deficient 3,6-dichloropyridazine ring is first activated towards electrophilic substitution, typically nitration, to install a nitro group. This group serves as a precursor to the amine.

  • Reduction: The nitro group is then reduced to a primary amine (4-amino-3,6-dichloropyridazine). This transformation is commonly achieved using standard reducing agents like tin(II) chloride or catalytic hydrogenation.

  • Boc Protection: The final step is the protection of the newly formed amino group. This is reliably accomplished by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base. This reaction is highly efficient and yields the final product with excellent purity. The Boc group is crucial as it prevents the amine from participating in subsequent reactions until its removal is desired.

This strategic sequence ensures high yields and regiochemical control, delivering a pure, versatile intermediate ready for further elaboration.

Core Electronic Properties: A Theoretical Deep Dive

The reactivity and spectroscopic signature of a molecule are direct consequences of its underlying electronic structure. Through computational analysis of analogous structures, we can derive a robust model for the electronic landscape of this compound.

Frontier Molecular Orbitals (FMO): HOMO & LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity and electronic transitions.

  • HOMO (Highest Occupied Molecular Orbital): This orbital can be conceptualized as the "outer shell" of the molecule's electrons. For this compound, the HOMO is predicted to be localized predominantly on the electron-rich aminopyridazine ring system. The nitrogen lone pairs of the amino group and the pyridazine ring contribute significantly to this orbital, making these sites the primary centers for electrophilic attack.

  • LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the lowest energy space available to accept electrons. The LUMO is expected to be distributed across the π-system of the pyridazine ring. Crucially, the two strongly electron-withdrawing chlorine atoms significantly lower the energy of the LUMO, making the ring carbons to which they are attached (C3 and C6) highly electrophilic and thus susceptible to nucleophilic attack.

  • HOMO-LUMO Energy Gap (HLG): The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's electronic stability and reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The combination of electron-donating (amino) and electron-withdrawing (chloro) groups on the same ring system tends to reduce the HLG, suggesting a molecule that is electronically poised for reaction.

Electron Density and Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) provides a visual map of the electron density distribution, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

  • Nucleophilic Regions (Red/Yellow): High electron density is concentrated around the most electronegative atoms. For this molecule, these are the two oxygen atoms of the Boc carbonyl group and the two nitrogen atoms of the pyridazine ring. These sites are the most likely points of interaction with protons or other electrophiles.

  • Electrophilic Regions (Blue): Electron-deficient areas are typically found around hydrogen atoms bonded to heteroatoms and, in this case, around the electron-withdrawing chlorine atoms. The hydrogen atom of the N-H bond is acidic and represents a site for deprotonation or hydrogen bonding. The regions around the C3 and C6 carbons are also electrophilic, corroborating the FMO analysis that these are prime locations for nucleophilic attack.

Caption: Key electronic influences within the molecule.

Spectroscopic Signature: The Experimental Fingerprint

The electronic properties discussed theoretically manifest in measurable spectroscopic data. These spectra serve as a crucial tool for characterization and quality control.

Vibrational Spectroscopy (FTIR)

Infrared spectroscopy probes the vibrational modes of the molecule's bonds. The key functional groups in this compound give rise to a distinct and predictable IR spectrum.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Significance
N-H StretchBoc-protected Amine3300 - 3400Confirms the presence of the amino group.
C-H Stretchtert-butyl group2950 - 3000Indicates the aliphatic part of the Boc protector.
C=O StretchBoc Carbonyl1700 - 1725Strong, sharp peak confirming the carbonyl of the Boc group.
C=N / C=C StretchPyridazine Ring1550 - 1650A series of bands indicating the aromatic ring structure.
C-N StretchAmine-Ring Bond1250 - 1350Relates to the connection of the amino group to the ring.
C-Cl StretchChloro-substituents700 - 850Confirms the presence of the chlorine atoms on the ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

¹H NMR:

  • ~9.0-10.0 ppm (singlet, 1H): This signal corresponds to the N-H proton of the carbamate, often broadened.

  • ~7.5-8.0 ppm (singlet, 1H): The lone aromatic proton on the pyridazine ring. Its chemical shift is influenced by the adjacent electron-withdrawing chlorine and electron-donating amino group.

  • ~1.5 ppm (singlet, 9H): A strong singlet representing the nine equivalent protons of the tert-butyl group, a hallmark of the Boc protecting group.

¹³C NMR:

  • ~150-160 ppm: Carbons of the pyridazine ring attached to chlorine (C3 and C6), highly deshielded.

  • ~150 ppm: The carbonyl carbon of the Boc group.

  • ~120-140 ppm: Other carbons within the pyridazine ring.

  • ~80 ppm: The quaternary carbon of the tert-butyl group.

  • ~28 ppm: The three methyl carbons of the tert-butyl group.

Reactivity and Synthetic Utility: From Properties to Application

The electronic structure of this compound directly dictates its reactivity, making it a powerful and versatile synthetic intermediate.

Key Reaction Pathways
  • Nucleophilic Aromatic Substitution (SNAr): This is the most prominent reaction pathway. The electron-deficient nature of the pyridazine ring, heavily amplified by the two chlorine atoms, makes it highly susceptible to attack by nucleophiles (e.g., amines, alcohols, thiols). This reaction typically proceeds with high regioselectivity, allowing for the sequential and controlled replacement of the chlorine atoms to build molecular complexity.

  • Cross-Coupling Reactions: The C-Cl bonds are suitable handles for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination. These powerful reactions enable the formation of new carbon-carbon or carbon-nitrogen bonds, allowing for the attachment of a wide variety of aryl, heteroaryl, or alkyl groups.

  • Boc Deprotection: The Boc group is stable to a wide range of reaction conditions but can be cleanly and efficiently removed under acidic conditions (e.g., with trifluoroacetic acid or HCl). This unmasks the primary amine, which can then be used for subsequent functionalization, such as amide bond formation, alkylation, or further cross-coupling reactions.

Reactivity_Pathways cluster_reactions Synthetic Transformations cluster_products Resulting Scaffolds Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) (e.g., + R-NH₂) Start->SNAr Replaces Cl Coupling Cross-Coupling (e.g., Suzuki) (e.g., + Ar-B(OH)₂) Start->Coupling Replaces Cl Deprotection Boc Deprotection (e.g., + TFA/HCl) Start->Deprotection Removes Boc Prod_SNAr Amino-substituted Pyridazine SNAr->Prod_SNAr Prod_Coupling Aryl-substituted Pyridazine Coupling->Prod_Coupling Prod_Deprotection 4-Amino-3,6-dichloropyridazine Deprotection->Prod_Deprotection

Caption: Major reactivity pathways for synthetic diversification.

Conclusion

This compound is more than a simple chemical intermediate; it is a carefully designed molecular tool. Its electronic properties—governed by the synergistic push-pull effects of its amino and chloro substituents—create a scaffold that is both stable for storage and selectively reactive for complex synthesis. The electron-poor pyridazine core is primed for nucleophilic substitution and cross-coupling, while the Boc-protected amine provides an orthogonal site for late-stage functionalization. This deep understanding of its electronic character empowers researchers and drug development professionals to strategically employ this building block, paving the way for the efficient and innovative synthesis of the next generation of pharmaceutical agents.

Spectroscopic Elucidation of tert-butyl (3,6-dichloropyridazin-4-yl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectroscopic properties of tert-butyl (3,6-dichloropyridazin-4-yl)carbamate, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of directly published experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a comprehensive set of predicted data. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting. We will delve into the theoretical underpinnings of the predicted spectral features, offering a robust framework for researchers working with this and structurally related molecules.

Introduction

tert-Butyl (3,6-dichloropyridazin-4-yl)carbamate (Figure 1) belongs to the pyridazine class of N-heterocyclic compounds, which are integral scaffolds in a wide array of biologically active molecules. The presence of the dichloro-substituted pyridazine ring, coupled with the versatile tert-butoxycarbonyl (Boc) protecting group, makes this compound a valuable intermediate in the synthesis of more complex pharmaceutical agents. Accurate and unambiguous characterization of such intermediates is paramount to ensure the integrity and purity of the final active pharmaceutical ingredients. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular structure.

This guide will provide an in-depth exploration of the expected spectroscopic data for tert-butyl (3,6-dichloropyridazin-4-yl)carbamate, structured to empower researchers with the necessary knowledge for its confident identification.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecular architecture is fundamental to interpreting its spectroscopic data.

Figure 1. Chemical structure of tert-butyl (3,6-dichloropyridazin-4-yl)carbamate.

The key structural features that will dictate the spectroscopic output are:

  • Dichloropyridazine Ring: An aromatic six-membered ring containing two adjacent nitrogen atoms and two chlorine substituents. The single aromatic proton will be a key diagnostic signal in the ¹H NMR spectrum. The carbon atoms of this ring will have distinct chemical shifts in the ¹³C NMR spectrum, influenced by the electronegative nitrogen and chlorine atoms.

  • tert-Butyl Group: A bulky, non-aromatic group consisting of a quaternary carbon and three equivalent methyl groups. This will give rise to a characteristic singlet in the ¹H NMR spectrum with a large integration value and distinct signals in the ¹³C NMR spectrum.

  • Carbamate Linkage (-NH-C(=O)-O-): This functional group connects the pyridazine ring and the tert-butyl group. The N-H proton will be observable in the ¹H NMR spectrum, and its exchangeability can be confirmed by D₂O addition. The carbonyl carbon (C=O) will produce a characteristic signal in the downfield region of the ¹³C NMR spectrum. The C=O and N-H bonds will also give rise to prominent absorption bands in the IR spectrum.

Predicted Spectroscopic Data

Due to the unavailability of published experimental spectra for tert-butyl (3,6-dichloropyridazin-4-yl)carbamate (CAS 887310-61-4), the following data is predicted based on the analysis of its structural components and comparison with analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.5 - 9.0s1HAr-HThe lone proton on the dichloropyridazine ring is expected to be significantly deshielded due to the electron-withdrawing effects of the two nitrogen atoms and two chlorine atoms, as well as the carbamate group. Its chemical shift is predicted to be in the downfield aromatic region.
~7.0 - 7.5br s1HN-HThe carbamate N-H proton typically appears as a broad singlet. Its chemical shift can be variable and is dependent on concentration and solvent. This peak would disappear upon the addition of D₂O.
~1.55s9H-C(CH₃)₃The nine equivalent protons of the tert-butyl group will produce a sharp singlet due to the absence of adjacent protons for coupling. This is a highly characteristic signal for a Boc-protected compound.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of tert-butyl (3,6-dichloropyridazin-4-yl)carbamate in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32 (adjust for desired signal-to-noise ratio)

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: 0-12 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~155 - 160C=O (carbamate)The carbonyl carbon of the carbamate group is expected in this downfield region.
~150 - 155C-Cl (pyridazine)The two carbon atoms of the pyridazine ring bonded to chlorine are expected to be significantly deshielded.
~130 - 140C-N (pyridazine)The carbon atom of the pyridazine ring attached to the carbamate nitrogen.
~120 - 125C-H (pyridazine)The carbon atom of the pyridazine ring bonded to the aromatic proton.
~81 - 83-C (CH₃)₃The quaternary carbon of the tert-butyl group typically appears in this region.
~28-C(CH₃ )₃The three equivalent methyl carbons of the tert-butyl group will give a single, intense signal.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled (e.g., zgpg30)

    • Spectral width: 0-200 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Predicted IR Spectrum (KBr pellet or thin film):

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3300 - 3400MediumN-H stretchCharacteristic stretching vibration of the N-H bond in the carbamate group.
~2980Medium-StrongC-H stretch (sp³)Asymmetric and symmetric stretching vibrations of the C-H bonds in the tert-butyl group.
~1720 - 1740StrongC=O stretchThe strong absorption of the carbonyl group in the carbamate is a key diagnostic feature.
~1550 - 1600MediumC=N, C=C stretchAromatic ring stretching vibrations of the pyridazine ring.
~1370, ~1390MediumC-H bendCharacteristic bending vibrations of the tert-butyl group (gem-dimethyl split).
~1250StrongC-O stretchStretching vibration of the C-O bond in the carbamate ester.
~1160StrongC-N stretchStretching vibration of the C-N bond.
~800 - 900Medium-StrongC-Cl stretchStretching vibrations of the C-Cl bonds on the pyridazine ring.

Experimental Protocol for FT-IR Spectroscopy:

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (Thin Film):

    • Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).

    • Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Place the sample in the spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Predicted Mass Spectrum (Electron Ionization - EI or Electrospray Ionization - ESI):

  • Molecular Formula: C₉H₁₁Cl₂N₃O₂

  • Molecular Weight: 264.11 g/mol

  • Expected Molecular Ion Peak (M⁺˙) or Pseudomolecular Ion ([M+H]⁺):

    • The mass spectrum is expected to show a characteristic isotopic pattern for a compound containing two chlorine atoms. The (M), (M+2), and (M+4) peaks should appear in an approximate ratio of 9:6:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

    • For ESI-MS in positive ion mode, the base peak might be the protonated molecule [M+H]⁺ at m/z 265, 267, and 269.

Predicted Fragmentation Pattern:

Fragmentation_Pattern M [C₉H₁₁Cl₂N₃O₂]⁺˙ m/z = 264, 266, 268 F1 [C₅H₉O₂]⁺ m/z = 101 (Boc cation) M->F1 - C₄H₂Cl₂N₃ F2 [C₄H₂Cl₂N₃]⁺ m/z = 163, 165, 167 (Dichloropyridazinylamino cation) M->F2 - C₅H₉O₂ F3 [C₈H₈Cl₂N₃O₂]⁺˙ m/z = 249, 251, 253 (Loss of CH₃) M->F3 - CH₃ F4 [C₅H₈]⁺˙ m/z = 68 (Loss of CO₂ and NH from Boc) F1->F4 - CO₂ - NH F5 [C₄H₂Cl₂N₂]⁺˙ m/z = 148, 150, 152 (Dichloropyridazine) F2->F5 - NH

Figure 2. Predicted major fragmentation pathways for tert-butyl (3,6-dichloropyridazin-4-yl)carbamate in mass spectrometry.

Experimental Protocol for Mass Spectrometry (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use an electrospray ionization mass spectrometer.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic profile of tert-butyl (3,6-dichloropyridazin-4-yl)carbamate. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS data, along with standardized experimental protocols, offers a robust framework for the identification and characterization of this important synthetic intermediate. While these predictions are based on sound chemical principles, it is imperative that they are confirmed with experimental data as it becomes available. This guide serves as a foundational resource for researchers, enabling them to anticipate spectral features, design appropriate analytical methods, and confidently interpret their experimental findings in the pursuit of novel therapeutic agents.

The Strategic Application of the tert-Butoxycarbonyl (Boc) Protecting Group in Modern Pyridazine Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine core is a privileged scaffold in medicinal chemistry and materials science, yet its synthesis and functionalization are often complicated by the reactivity of its nitrogen atoms.[1] This guide provides an in-depth technical analysis of the role of the tert-butoxycarbonyl (Boc) protecting group in pyridazine chemistry. We will move beyond simple procedural descriptions to explore the underlying principles that govern the selection of the Boc group, its introduction onto various pyridazine systems, its influence on the molecule's stability and reactivity, and its strategic cleavage. This document is intended for researchers and drug development professionals, offering field-proven insights into leveraging Boc protection for the efficient synthesis of complex pyridazine-containing molecules.

The Rationale for Nitrogen Protection in Pyridazine Systems

Pyridazines, as electron-deficient diazines, present unique challenges in synthetic chemistry. The two adjacent nitrogen atoms significantly influence the ring's electronic properties, making it resistant to electrophilic substitution while activating it for nucleophilic attack.[2] Furthermore, the lone pair electrons on the nitrogen atoms can act as bases or nucleophiles, interfering with a wide range of synthetic transformations, including metal-catalyzed cross-couplings and organometallic additions.

The strategic use of a protecting group is therefore essential to:

  • Mask Basicity and Nucleophilicity: Prevent unwanted side reactions at the nitrogen atoms.

  • Modulate Electronic Properties: Temporarily alter the reactivity of the pyridazine ring to enable specific transformations.

  • Direct Regioselectivity: Influence the position of subsequent functionalization, for example, in directed ortho-metalation.[3][4]

  • Improve Solubility and Handling: Modify the physicochemical properties of intermediates.

The tert-butoxycarbonyl (Boc) group is one of the most widely used nitrogen protecting groups due to its bulk, which provides steric hindrance, and its well-defined cleavage conditions under acidolysis, which are orthogonal to many other common protecting groups.[5][6][7]

Introduction of the Boc Group: Protocols and Mechanistic Insights

The introduction of a Boc group onto a pyridazine derivative is typically accomplished using di-tert-butyl dicarbonate (Boc₂O). The reaction's efficiency and regioselectivity are highly dependent on the substrate, catalyst, and reaction conditions.

Protection of Exocyclic Aminopyridazines

The most common application of Boc protection in this context is for exocyclic amino groups, such as in 4-aminopyridazine. The Boc group masks the primary amine's nucleophilicity, allowing for transformations on other parts of the molecule.[8]

Mechanism of Catalysis: The reaction is often catalyzed by 4-(dimethylamino)pyridine (DMAP). DMAP acts as a hypernucleophilic acylation catalyst. It first attacks the electrophilic carbonyl carbon of Boc₂O, leading to the formation of a highly reactive N-Boc-pyridinium intermediate and releasing a tert-butyl carbonate anion. The amine substrate then attacks this activated intermediate, transferring the Boc group and regenerating the DMAP catalyst.[9][10][11]

Boc_Protection_Mechanism Mechanism of DMAP-Catalyzed Boc Protection Boc2O Boc₂O (Di-tert-butyl dicarbonate) Activated_Boc N-Boc-DMAP⁺ (Reactive Intermediate) Boc2O->Activated_Boc + DMAP DMAP DMAP Amine R-NH₂ (e.g., Aminopyridazine) Tetrahedral_Int Tetrahedral Intermediate Amine->Tetrahedral_Int + Activated_Boc Protected_Amine R-NH-Boc (Protected Product) Tetrahedral_Int->Protected_Amine - DMAP Byproducts CO₂ + t-BuOH + DMAP (regenerated)

Caption: DMAP-catalyzed formation of a Boc-protected amine.

Experimental Protocol: Boc-Protection of 4-Aminopyridazine

This protocol is a representative procedure for the protection of an exocyclic amine on a pyridazine core.

  • Preparation: To a solution of 4-aminopyridazine (1.0 eq) in an anhydrous aprotic solvent such as acetonitrile or tetrahydrofuran (THF), add di-tert-butyl dicarbonate (1.1 - 1.5 eq).

  • Catalyst Addition: Add a catalytic amount of DMAP (0.05 - 0.1 eq). For less reactive amines, a stoichiometric amount of a non-nucleophilic base like triethylamine (TEA) may also be added to scavenge the acid byproduct.[9]

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction of DMAP with Boc₂O can be vigorous, causing gas evolution (CO₂); ensure the system is not sealed.[10]

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a water-immiscible solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 1% HCl) to remove DMAP and any remaining base, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The resulting crude product, tert-butyl N-pyridazin-4-ylcarbamate, can be purified by column chromatography on silica gel.[8]

Protection of the Endocyclic Pyridazine Nitrogen

Direct protection of the pyridazine ring nitrogen is less common but can be a crucial strategy for certain synthetic routes, particularly those involving the formation of pyridazinium ylides or modulating the ring's electronics for cycloaddition reactions.[12][13] The electron-deficient nature of the pyridazine ring makes its nitrogens less nucleophilic than a typical amine, often requiring more forcing conditions or specialized catalysts.[14]

Table 1: Comparison of Conditions for N-Boc Protection

Substrate Type Reagents Base/Catalyst Typical Conditions Key Considerations
Exocyclic Aminopyridazine Boc₂O DMAP (cat.), TEA Room Temp, 1-4h High efficiency, mild conditions.[8][9]
Pyridazine Ring Nitrogen Boc₂O NaH, LiHMDS 0°C to RT Requires strong, non-nucleophilic base to deprotonate first.

Reactivity and Stability of Boc-Protected Pyridazines

The Boc group is prized for its stability under a wide range of conditions, including most bases, nucleophiles, and reductive conditions.[7] This robustness allows for extensive molecular modifications elsewhere in the molecule. However, its interaction with the pyridazine core can lead to unique reactivity patterns and, in some cases, unexpected instability.

Directed ortho-Metalation (DoM)

While not as extensively documented for pyridazines as for other heterocycles, the Boc group on an exocyclic amine can potentially act as a directed metalation group (DMG). Using a strong base like sec-butyllithium (s-BuLi), it may be possible to selectively deprotonate the C-H bond adjacent to the Boc-protected amine, creating a nucleophilic center for reaction with various electrophiles.[3]

Palladium-Catalyzed Cross-Coupling Reactions

Boc-protected pyridazines are valuable substrates for palladium-catalyzed reactions, such as Suzuki-Miyaura coupling.[4] The protecting group prevents catalyst poisoning by the nitrogen lone pairs. However, the stability of the Boc group can be compromised under certain conditions. For instance, studies on a pyrrolopyridazinone core showed that a Boc-protected intermediate underwent significant decomposition during Pd-catalyzed cross-coupling, whereas the more robust SEM (2-(trimethylsilyl)ethoxymethyl) group was successful.[15] This highlights the importance of empirical evaluation of protecting group stability for specific, complex pyridazine systems.

Protect_React_Deprotect Synthetic Workflow Using Boc Protection Start Halogenated Aminopyridazine Step1 Boc Protection Start->Step1 Protected Boc-Protected Halopyridazine Step1->Protected Step2 Suzuki Coupling (Pd Catalyst, Base, Ar-B(OH)₂) Protected->Step2 Coupled Boc-Protected Arylpyridazine Step2->Coupled Step3 Boc Deprotection Coupled->Step3 Final Final Product: Functionalized Aminopyridazine Step3->Final

Caption: A typical protect-functionalize-deprotect sequence.

Cycloaddition Reactions

Pyridazines can participate in inverse-electron-demand Diels-Alder reactions.[16][17] The introduction of a Boc group, particularly on a ring nitrogen, can modulate the electronic properties of the diazine system. By donating electron density through resonance, a Boc group can decrease the electron-deficient character of the ring, potentially lowering its reactivity as a diene in such cycloadditions. This effect must be carefully considered during synthetic design.

Cleavage of the Boc Group: Liberating the Pyridazine Core

The facile and clean removal of the Boc group is one of its most significant advantages. The standard method involves treatment with a strong acid, which cleaves the tert-butyl carbamate via a stable tert-butyl cation intermediate.[18]

Mechanism of Deprotection: The carbamate oxygen is protonated by the acid, making it a better leaving group. The C-O bond cleaves to form the stable tert-butyl cation, which is subsequently quenched, and a transient carbamic acid, which rapidly decarboxylates to liberate the free amine and carbon dioxide.

Experimental Protocol: Acid-Catalyzed Boc Deprotection

  • Preparation: Dissolve the Boc-protected pyridazine (1.0 eq) in a suitable solvent, such as dichloromethane (DCM), ethyl acetate, or dioxane.

  • Acid Addition: Add a strong acid. Common choices include:

    • Trifluoroacetic acid (TFA), often used neat or as a 20-50% solution in DCM.[8][18]

    • Hydrogen chloride (HCl), typically as a 4M solution in dioxane or bubbled through methanol.[18]

  • Reaction: Stir the mixture at room temperature. The reaction is usually rapid, often completing within 30 minutes to 2 hours. Monitor by TLC until the starting material is consumed.

  • Workup:

    • For TFA: Concentrate the reaction mixture in vacuo to remove the excess TFA. The resulting amine salt can be used directly or neutralized by washing with a saturated aqueous solution of a mild base (e.g., NaHCO₃).

    • For HCl: Concentrate the mixture to obtain the hydrochloride salt of the amine. This salt can often be precipitated from the reaction mixture by the addition of an ether like diethyl ether.

  • Purification: The resulting amine salt is often pure enough for subsequent steps. If necessary, the free amine can be obtained after neutralization and purified by chromatography or crystallization.

Considerations for Sensitive Substrates: The generation of the tert-butyl cation can lead to side reactions with nucleophilic residues (e.g., tryptophan, methionine). In such cases, scavengers like anisole, thioanisole, or triisopropylsilane (TIS) are added to the cleavage cocktail to trap the cation.[18][19]

Conclusion: A Strategic Tool in Pyridazine Synthesis

The Boc protecting group is more than just a molecular placeholder; it is a strategic tool that enables chemists to navigate the complex reactivity of the pyridazine nucleus. By temporarily masking the nucleophilic and basic nature of nitrogen atoms, it facilitates a broad range of modern synthetic transformations, from metal-catalyzed cross-couplings to intricate multi-step syntheses of bioactive molecules.[20][21] A thorough understanding of its introduction, stability under various reaction conditions, and cleavage provides the synthetic chemist with a reliable and versatile method for unlocking the full potential of pyridazine chemistry in drug discovery and materials science.

References

Methodological & Application

Application Note & Protocol: Regioselective Suzuki-Miyaura Coupling of 4-(Boc-amino)-3,6-dichloropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Pyridazines

The pyridazine nucleus is a privileged scaffold in medicinal chemistry and drug discovery. Its unique physicochemical properties—including a high dipole moment, robust hydrogen-bonding capacity, and its role as a bioisostere for other aromatic systems—make it a valuable component in the design of novel therapeutics.[1][2] Pyridazine derivatives have demonstrated a vast spectrum of biological activities, finding application as anti-inflammatory, anti-cancer, and cardiovascular agents.[3][4][5]

The ability to selectively functionalize the pyridazine core is paramount for generating diverse molecular libraries for drug development. Among the most powerful synthetic tools for this purpose is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7] This reaction facilitates the formation of carbon-carbon bonds under mild conditions, tolerates a wide array of functional groups, and utilizes readily available and stable organoboron reagents.[6][7]

This guide provides an in-depth technical overview and a validated, step-by-step protocol for the Suzuki-Miyaura coupling of 4-(tert-butoxycarbonyl-amino)-3,6-dichloropyridazine. We will explore the scientific principles governing the reaction's regioselectivity and provide a robust experimental framework for researchers in synthetic chemistry and drug development.

Scientific Principles: Mechanism and Rationale

A deep understanding of the reaction mechanism is critical for successful execution and troubleshooting. The Suzuki-Miyaura reaction proceeds via a well-defined catalytic cycle.[8][9]

The Palladium Catalytic Cycle

The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states in three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 4-(Boc-amino)-3,6-dichloropyridazine, forming a Pd(II) intermediate.[8] This is often the rate-limiting step for less reactive aryl chlorides and necessitates the use of specialized, highly active catalyst systems.[8][10]

  • Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate "ate" complex.[11][12] This complex then transfers its organic group to the palladium center, displacing the halide and forming a new diorganopalladium(II) species.[12][13]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8][9]

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L n oxidative_addition Oxidative Addition pd0->oxidative_addition pdiia R¹-Pd(II)L -X oxidative_addition->pdiia transmetalation Transmetalation pdiia->transmetalation pdiib R¹-Pd(II)L -R² transmetalation->pdiib reductive_elimination Reductive Elimination pdiib->reductive_elimination reductive_elimination->pd0 sub1 R¹-X sub1->oxidative_addition sub2 R²-B(OR)₂ sub2->transmetalation base Base base->transmetalation prod R¹-R² prod->reductive_elimination

A simplified representation of the Suzuki-Miyaura catalytic cycle.
Controlling Regioselectivity with Dichloropyridazines

A key challenge with dihalogenated substrates is controlling which position reacts. For 4-substituted 3,6-dichloropyridazines, the substituent at the C4 position exerts a strong directing effect. Research has shown that amine-based substituents at C4 promote the Suzuki-Miyaura coupling to occur selectively at the C3 position , which is proximal (adjacent) to the amine group.[14] This selectivity is attributed to electronic effects and potential chelation of the palladium catalyst with the neighboring amino group, which lowers the activation energy for oxidative addition at the C3-Cl bond compared to the C6-Cl bond.

Rationale for Reagent Selection
  • Catalyst System (Precatalyst & Ligand): The C-Cl bond is notoriously difficult to activate compared to C-Br or C-I bonds.[8] To overcome this, catalyst systems employing bulky, electron-rich phosphine ligands are required. Biarylphosphine ligands (e.g., SPhos, XPhos) or chelating ferrocenyl ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are highly effective.[6][10][14] They promote the oxidative addition step and stabilize the catalytic species throughout the cycle.

  • Base Selection: The base is crucial for activating the boronic acid.[13] For nitrogen-containing heterocycles, moderately strong, non-nucleophilic bases are preferred to avoid side reactions. Potassium phosphate (K₃PO₄) and sodium carbonate (Na₂CO₃) are excellent choices, providing sufficient basicity to facilitate transmetalation without compromising the substrate or Boc-protecting group.[11][15]

  • Solvent System: A biphasic or polar aprotic solvent system is typically employed.[16] Solvents like 1,4-dioxane, toluene, or DMF, often mixed with water, are effective.[9] Water can accelerate the reaction and aids in dissolving the inorganic base, facilitating its interaction with the organoboron species.[16]

  • tert-Butoxycarbonyl (Boc) Group Stability: The Boc protecting group is robust and stable under the recommended weakly basic conditions of the Suzuki coupling.[17][18] It is, however, sensitive to strong acids, which are not used in this protocol.[19]

Detailed Experimental Protocol

This protocol describes a general method for the regioselective mono-arylation of this compound at the C3 position.

Materials and Equipment
  • Substrates: this compound, Arylboronic acid

  • Catalyst/Ligand: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or PdCl₂(dppf)

  • Base: K₃PO₄ (Potassium phosphate) or Na₂CO₃ (Sodium carbonate)

  • Solvent: 1,4-Dioxane (anhydrous) and Water (degassed)

  • Equipment: Schlenk flask or reaction vial with stir bar, condenser, argon or nitrogen gas line, heating mantle or oil bath, standard laboratory glassware, rotary evaporator, silica gel for chromatography.

Step-by-Step Procedure

Workflow Figure 2: Experimental Workflow setup 1. Reaction Setup - Add solids to flask - Seal and purge with Argon/N₂ solvents 2. Add Solvents - Add degassed Dioxane - Add degassed Water setup->solvents reaction 3. Reaction - Heat to 80-100 °C - Stir for 4-12 h - Monitor by TLC/LC-MS solvents->reaction workup 4. Work-up - Cool to RT - Dilute with EtOAc - Wash with water & brine reaction->workup purify 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography workup->purify product Final Product 3-Aryl-4-(Boc-amino)-6-chloropyridazine purify->product

A flowchart of the Suzuki coupling experimental procedure.
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and the base (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., XPhos, 6 mol%). Add these solids to the Schlenk flask.

    • Self-Validating Tip: If using a pre-formed catalyst like PdCl₂(dppf), add 5 mol% directly to the main flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe (typically a 4:1 to 10:1 ratio, e.g., 4 mL dioxane and 1 mL water per 0.5 mmol of substrate). The mixture should be thoroughly degassed by bubbling argon through it for 10-15 minutes.

    • Causality Note: Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[20]

  • Reaction Execution: Seal the flask, and heat the reaction mixture to 80–100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting pyridazine is consumed (typically 4–12 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Transfer the filtrate to a separatory funnel and wash with water, followed by saturated aqueous sodium chloride (brine).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-aryl-4-(Boc-amino)-6-chloropyridazine product.

Data Summary and Optimization

The following table summarizes a generalized set of reaction conditions that serve as an excellent starting point for this transformation.

ParameterRecommended ConditionRationale / Notes
Substrate This compound1.0 equivalent
Boronic Acid Aryl- or Heteroaryl-B(OH)₂1.2–1.5 equivalents
Catalyst Pd₂(dba)₃ (2.5 mol%) + XPhos (6 mol%) OR PdCl₂(dppf) (5 mol%)Bulky, electron-rich ligands are essential for activating the C-Cl bond.[10][12]
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic base effective for N-heterocycles.[11] 2.0–3.0 equivalents.
Solvent 1,4-Dioxane / H₂O (4:1 v/v)Common system; water aids in dissolving the base and can accelerate the reaction.[16]
Temperature 80–100 °CProvides sufficient thermal energy for oxidative addition without promoting degradation.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and deactivation of the Pd(0) catalyst.[20]
Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded by O₂).2. Insufficiently active catalyst system for the specific boronic acid.3. Low reaction temperature.1. Ensure rigorous degassing of solvents and use a fresh, high-quality catalyst.2. Screen alternative ligands (e.g., SPhos, RuPhos) or use a more active pre-catalyst.3. Increase the temperature in 10 °C increments (up to reflux).
Formation of Side Products (e.g., Homocoupling) 1. Reaction temperature is too high.2. Incorrect stoichiometry of boronic acid.1. Lower the reaction temperature.2. Use a smaller excess of the boronic acid (e.g., 1.1–1.2 equiv).
Loss of Boc Group Prolonged heating at high temperatures or presence of acidic impurities.1. Reduce reaction time by using a higher catalyst loading.2. Ensure all reagents and solvents are free from acidic contaminants. Use a milder base like K₂CO₃.
Protodeboronation (Boronic acid decomposes) 1. Presence of excess water or impurities.2. Prolonged reaction time at high temperature.1. Use anhydrous solvent and freshly opened boronic acid.2. Monitor the reaction closely and work up promptly upon completion.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-(Boc-amino)-3,6-dichloropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Functionalized Pyridazines in Drug Discovery

Pyridazine scaffolds are a cornerstone in medicinal chemistry, constituting the core of numerous pharmacologically active agents. Their unique electronic properties, arising from the adjacent nitrogen atoms, impart favorable physicochemical characteristics such as improved solubility and metabolic stability. The ability to selectively introduce diverse substituents onto the pyridazine ring is therefore of paramount importance for the exploration of new chemical space and the development of novel therapeutics. The subject of this guide, 4-(tert-butoxycarbonyl-amino)-3,6-dichloropyridazine, is a versatile building block, primed for diversification through modern synthetic methodologies. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have emerged as powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds, respectively, offering a modular and efficient approach to the synthesis of complex pyridazine derivatives.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of these transformative reactions to this specific substrate.

Mechanism and Rationale: Navigating the Catalytic Cycle and Regioselectivity

The efficacy of palladium-catalyzed cross-coupling reactions hinges on a fundamental catalytic cycle. A general representation of this cycle is depicted below.

Catalytic_Cycle cluster_cycle Pd(0)L_n Pd(0)Ln Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(Ln) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Nu(L_n) Ar-Pd(II)-Nu(Ln) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Nu(L_n) Transmetalation (Suzuki) or Amine Coordination/ Deprotonation (Buchwald-Hartwig) Ar-Nu Ar-Nu Ar-Pd(II)-Nu(L_n)->Ar-Nu Reductive Elimination

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

The cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) species. This is often the rate-limiting step and is influenced by the nature of the C-X bond and the electronic properties of the aryl halide. For dichlorinated pyridazines, the electron-deficient nature of the ring generally facilitates this step.[1]

A critical consideration for the cross-coupling of 4-(Boc-amino)-3,6-dichloropyridazine is the regioselectivity of the reaction. The two chlorine atoms at the C3 and C6 positions are electronically and sterically distinct. The pyridazine ring's nitrogen atoms are electron-withdrawing, influencing the reactivity of the adjacent C-Cl bonds. Computational studies on related dihalopyrimidines suggest that the C4 (analogous to C6 in our substrate) position is generally more reactive towards oxidative addition than the C2 (analogous to C3) position.[2] The 4-(Boc-amino) group, being an electron-donating group through resonance, is expected to further modulate the electronic landscape of the pyridazine core.[3][4] This electronic donation is likely to have a more pronounced effect on the adjacent C3 position, potentially rendering the C6 position the more electrophilic and thus more reactive site for initial cross-coupling.

Synthesis of the Starting Material: this compound

The starting material can be procured from commercial suppliers or synthesized. A common synthetic route involves the protection of 4-amino-3,6-dichloropyridazine with di-tert-butyl dicarbonate (Boc)₂O.

Protocol for Boc Protection:

  • To a solution of 4-amino-3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add di-tert-butyl dicarbonate (1.1-1.2 eq).

  • Add a base, such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP, catalytic), to the reaction mixture.

  • Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to afford this compound.

Application Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. The following protocol is a general guideline for the mono-arylation of this compound, with the expectation of preferential reaction at the C6 position.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DME, with water)

  • Inert gas (Nitrogen or Argon)

Experimental Protocol:

  • To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (1-5 mol%).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired mono-arylated product.

Data Presentation: Representative Suzuki-Miyaura Reaction Parameters

EntryPalladium Catalyst (mol%)LigandBaseSolventTemp (°C)Expected Outcome
1Pd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O90Mono-arylation at C6
2PdCl₂(dppf) (2)dppfCs₂CO₃Toluene/H₂O100Mono-arylation at C6
3Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Dioxane100Mono-arylation at C6

Application Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of substituted aminopyridazines.[5][6] As with the Suzuki coupling, regioselective mono-amination at the C6 position is anticipated.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, RuPhos, XPhos)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Nitrogen or Argon)

Experimental Protocol:

  • To a dry reaction vessel, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-2.0 eq relative to Pd).

  • Add the base (1.5-2.0 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent, followed by this compound (1.0 eq) and the amine (1.1-1.5 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until complete consumption of the starting material (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Buchwald-Hartwig Amination Parameters

EntryPalladium Precatalyst (mol%)LigandBaseSolventTemp (°C)Expected Outcome
1Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Dioxane110Mono-amination at C6
2Pd(OAc)₂ (3)RuPhos (6)NaOtBuToluene100Mono-amination at C6
3Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃Dioxane110Mono-amination at C6

Troubleshooting and Key Considerations

  • Low Yields: Inactive catalyst is a common issue.[7] Ensure the use of fresh, high-purity catalysts and ligands. For challenging couplings, consider using more active, pre-formed palladium catalysts.

  • Side Reactions: Homocoupling of the boronic acid can occur in Suzuki reactions. Using a slight excess of the boronic acid can mitigate this. In Buchwald-Hartwig aminations, β-hydride elimination can be a competing pathway with certain amines.

  • Boc Group Stability: The Boc protecting group is generally stable under the basic conditions of these cross-coupling reactions. However, prolonged heating in the presence of strong bases or protic solvents could potentially lead to partial deprotection.[] If deprotection is observed, consider using milder bases or shorter reaction times.

  • Regioselectivity: While mono-substitution at the C6 position is predicted, the formation of the C3-substituted isomer or di-substituted products is possible, especially with higher catalyst loadings, elevated temperatures, and prolonged reaction times. Careful optimization of reaction conditions is crucial to achieve high regioselectivity.

Experimental Workflow Visualization

Experimental_Workflow start Starting Material: This compound reagents Reagents: Palladium Catalyst, Ligand, Base, Coupling Partner (Boronic Acid or Amine) start->reagents 1. Add Reagents reaction Reaction Setup: Inert Atmosphere, Degassed Solvent, Heating reagents->reaction 2. Setup Reaction monitoring Reaction Monitoring: TLC or LC-MS reaction->monitoring 3. Monitor Progress workup Aqueous Workup: Extraction and Washing monitoring->workup 4. Upon Completion purification Purification: Column Chromatography workup->purification 5. Isolate Crude Product product Final Product: Mono-substituted Pyridazine purification->product 6. Obtain Pure Product

Figure 2: A streamlined workflow for the palladium-catalyzed cross-coupling reaction.

References

The Strategic Synthesis of Substituted Pyridazines: An Application Guide to 4-(Boc-amino)-3,6-dichloropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Scaffold in Modern Drug Discovery

The pyridazine core, a six-membered diazine heterocycle, represents a privileged scaffold in medicinal chemistry. Its inherent electronic properties, including its ability to act as a hydrogen bond acceptor and its dipole moment, make it a versatile component in the design of targeted therapeutics.[1] The strategic functionalization of the pyridazine ring allows for the precise orientation of substituents to interact with biological targets, leading to compounds with a wide array of activities, including roles as kinase inhibitors in oncology.[2][3]

This technical guide focuses on the synthetic utility of a key intermediate, 4-(Boc-amino)-3,6-dichloropyridazine , a versatile building block for the construction of complex, multi-substituted pyridazine libraries. We will explore its sequential and regioselective functionalization through modern cross-coupling and substitution chemistries, providing detailed, field-proven protocols and the scientific rationale behind these synthetic strategies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.

Core Synthetic Strategy: A Modular Approach to Trisubstituted Pyridazines

The primary value of this compound lies in the differential reactivity of its two chlorine atoms, enabling a sequential and regiocontrolled diversification strategy. The general workflow involves three key transformations:

  • Regioselective C-6 Functionalization: Typically achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

  • C-3 Functionalization: Accomplished through a subsequent nucleophilic aromatic substitution (SNAr) or a second cross-coupling reaction, like the Buchwald-Hartwig amination.

  • Deprotection: Removal of the tert-butyloxycarbonyl (Boc) group to unveil the C-4 primary amine, which can serve as a key pharmacophoric element or a handle for further derivatization.

This modular approach provides a powerful platform for generating diverse libraries of 3,4,6-trisubstituted pyridazines for structure-activity relationship (SAR) studies.

G cluster_0 cluster_1 cluster_2 cluster_3 A This compound B Step 1: C-6 Functionalization (e.g., Suzuki Coupling) A->B C Intermediate 1 (C-6 Aryl/Alkyl) B->C D Step 2: C-3 Functionalization (e.g., SNAr / Buchwald-Hartwig) C->D E Intermediate 2 (Fully Substituted, Protected) D->E F Step 3: Boc Deprotection (e.g., TFA) E->F G Final Product (3,4,6-Trisubstituted Pyridazine) F->G

Figure 1: General synthetic workflow using the title reagent.

Part 1: Regioselective C-6 Suzuki-Miyaura Coupling

Scientific Rationale: Understanding Regioselectivity

The initial functionalization of this compound occurs with high regioselectivity at the C-6 position. This preference can be attributed to a combination of electronic and steric factors. The pyridazine ring is electron-deficient, which facilitates oxidative addition of the palladium catalyst, a key step in the Suzuki-Miyaura catalytic cycle.

While both C-Cl bonds are activated, computational studies on similar dihalopyridine and dihalopyrimidine systems suggest that the position para to a ring nitrogen (C-6 in this case) is often more electrophilic and thus more reactive in palladium-catalyzed couplings than a position meta to a ring nitrogen (C-3).[4] Furthermore, the bulky Boc-amino group at C-4 may exert some steric hindrance, potentially disfavoring oxidative addition at the adjacent C-3 position and further promoting reaction at the more accessible C-6 site.

Experimental Protocol 1: Suzuki Coupling at C-6

This protocol is adapted from established procedures for the regioselective arylation of this compound.

Caption: C-6 Suzuki-Miyaura cross-coupling reaction.

Materials:

ReagentM.W.Amount (10 mmol scale)MolesEquivalents
This compound264.112.64 g10.0 mmol1.0
Arylboronic AcidVaries11.0 mmol11.0 mmol1.1
Tetrakis(triphenylphosphine)palladium(0)1155.56578 mg0.5 mmol0.05
Sodium Carbonate (Na₂CO₃)105.992.12 g20.0 mmol2.0
1,2-Dimethoxyethane (DME)-40 mL--
Water (degassed)-10 mL--

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (2.64 g, 10.0 mmol), the desired arylboronic acid (11.0 mmol), and sodium carbonate (2.12 g, 20.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon) three times.

  • Add DME (40 mL) and degassed water (10 mL) to the flask via syringe.

  • Add tetrakis(triphenylphosphine)palladium(0) (578 mg, 0.5 mmol) to the mixture.

  • Heat the reaction mixture to 85 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the C-6 arylated product.

Expert Insights & Trustworthiness:

  • Catalyst Choice: While Pd(PPh₃)₄ is a robust catalyst for this transformation, other palladium sources and ligands (e.g., Pd(dppf)Cl₂, SPhos, XPhos) may offer improved yields or shorter reaction times for challenging boronic acids.[5]

  • Base and Solvent: The choice of a biphasic DME/aqueous Na₂CO₃ system is standard for Suzuki couplings. The base is crucial for the transmetalation step of the catalytic cycle.[6]

  • Inert Atmosphere: Rigorous exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Degassing the solvents and maintaining a positive pressure of inert gas is essential for reproducible results.

Part 2: C-3 Functionalization via SNAr and Buchwald-Hartwig Amination

With the C-6 position selectively functionalized, the remaining chlorine at C-3 becomes the target for the next diversification step. This can be achieved through either nucleophilic aromatic substitution (SNAr) or another palladium-catalyzed cross-coupling reaction.

A. Nucleophilic Aromatic Substitution (SNAr)

Scientific Rationale:

The pyridazine ring, being electron-deficient, is pre-activated for SNAr. The presence of the aryl group at C-6 and the Boc-amino group at C-4 further influences the electronics of the ring, making the C-3 position susceptible to attack by nucleophiles.[7] The reaction proceeds via a Meisenheimer-like intermediate, where the aromaticity of the ring is temporarily disrupted.[8] This pathway is particularly effective with strong nitrogen nucleophiles such as primary and secondary amines.

Experimental Protocol 2: SNAr with an Amine Nucleophile

This protocol outlines a general procedure for the displacement of the C-3 chloride with an amine.

Materials:

ReagentM.W.Amount (5 mmol scale)MolesEquivalents
tert-butyl (3-chloro-6-arylpyridazin-4-yl)carbamateVaries5.0 mmol5.0 mmol1.0
Amine Nucleophile (e.g., Morpholine)87.12653 mg (0.75 mL)7.5 mmol1.5
N,N-Diisopropylethylamine (DIPEA)129.241.29 g (1.74 mL)10.0 mmol2.0
N-Methyl-2-pyrrolidone (NMP) or DMSO-15 mL--

Procedure:

  • In a sealed tube or microwave vial, combine the tert-butyl (3-chloro-6-arylpyridazin-4-yl)carbamate (5.0 mmol), the amine nucleophile (7.5 mmol), and DIPEA (10.0 mmol).

  • Add NMP or DMSO (15 mL) to the mixture.

  • Seal the vessel and heat the reaction to 120-150 °C for 12-24 hours. Microwave irradiation can often significantly reduce the reaction time.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into water (100 mL).

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude material by column chromatography or recrystallization to yield the 3-amino-substituted product.

B. Buchwald-Hartwig Amination

Scientific Rationale:

For less nucleophilic amines or when SNAr conditions fail, the Buchwald-Hartwig amination offers a powerful alternative for forming the C-N bond.[6] This palladium-catalyzed cross-coupling reaction has a broad substrate scope and typically proceeds under milder conditions than high-temperature SNAr.[9] The catalytic cycle involves oxidative addition of palladium to the C-Cl bond, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the product and regenerate the Pd(0) catalyst.

Representative Protocol 3: Buchwald-Hartwig Amination at C-3

Caption: Representative Buchwald-Hartwig C-N coupling.

Materials:

ReagentM.W.Amount (1 mmol scale)MolesEquivalents
tert-butyl (3-chloro-6-arylpyridazin-4-yl)carbamateVaries1.0 mmol1.0 mmol1.0
AmineVaries1.2 mmol1.2 mmol1.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.7218.3 mg0.02 mmol0.02
Xantphos578.6823.1 mg0.04 mmol0.04
Cesium Carbonate (Cs₂CO₃)325.82489 mg1.5 mmol1.5
Toluene (anhydrous)-5 mL--

Procedure:

  • To an oven-dried Schlenk tube, add cesium carbonate (489 mg, 1.5 mmol). Flame-dry the solid under vacuum and allow to cool.

  • Backfill with an inert atmosphere. Add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and the tert-butyl (3-chloro-6-arylpyridazin-4-yl)carbamate (1.0 mmol).

  • Evacuate and backfill with inert gas three times.

  • Add anhydrous toluene (5 mL), followed by the amine (1.2 mmol).

  • Seal the tube and heat the mixture to 100-110 °C for 12-24 hours.

  • Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to obtain the desired product.

Part 3: Final Deprotection to Unveil the 4-Aminopyridazine

Scientific Rationale:

The final step in this synthetic sequence is the removal of the Boc protecting group to reveal the primary amine at the C-4 position. The Boc group is a carbamate that is stable to many reaction conditions but is readily cleaved under acidic conditions.[10] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which typically fragments to isobutylene and a proton. The resulting carbamic acid is unstable and spontaneously decarboxylates to yield the free amine.[11] Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is a standard and highly effective method for this transformation.[12]

Experimental Protocol 4: Boc Deprotection with TFA

This is a general and robust protocol for the cleavage of the Boc group.

Materials:

ReagentM.W.Amount (1 mmol scale)MolesEquivalents
tert-butyl (3-(substituted-amino)-6-arylpyridazin-4-yl)carbamateVaries1.0 mmol1.0 mmol1.0
Dichloromethane (DCM)-5 mL--
Trifluoroacetic Acid (TFA)114.021.14 g (0.77 mL)10.0 mmol10

Procedure:

  • Dissolve the Boc-protected pyridazine (1.0 mmol) in DCM (5 mL) in a round-bottom flask at room temperature.

  • Add TFA (0.77 mL, 10.0 mmol) dropwise to the stirring solution.

  • Stir the reaction at room temperature for 1-4 hours. Monitor for the consumption of starting material by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

  • If necessary, purify the final product by column chromatography, recrystallization, or preparation of a hydrochloride salt to yield the final 3,4,6-trisubstituted pyridazine.

Expert Insights & Trustworthiness:

  • Acid Choice: While TFA is highly effective, for substrates sensitive to strong acid, other conditions like 4M HCl in dioxane can be employed.[13]

  • Work-up: The basic wash is crucial to neutralize the TFA salt of the product amine and remove any remaining acid. Ensure the wash is performed carefully, as CO₂ evolution can cause pressure buildup.

  • Product Stability: The final free amine may be less stable than its protected precursor or salt form. Storage under an inert atmosphere may be necessary.

Application in Drug Discovery: Targeting Kinase Pathways

The 3,4,6-trisubstituted pyridazine scaffold, readily accessible through the methods described, is a prominent feature in many potent and selective kinase inhibitors. The substituents at the C-3, C-4, and C-6 positions can be tailored to occupy specific pockets within the ATP-binding site of a target kinase.

  • Cyclin-Dependent Kinase 2 (CDK2) Inhibition: A recent study reported a series of 3,6-disubstituted pyridazines as potent CDK2 inhibitors. The most active compounds, featuring a morpholine moiety at C-6 and another amine at C-3, exhibited IC₅₀ values in the low nanomolar range (e.g., 20.1 nM).[3] The C-4 amine, once deprotected, could serve as a crucial hydrogen bond donor, interacting with the hinge region of the kinase.

  • JNK1 Inhibition: Other 3,6-disubstituted pyridazine derivatives have been designed and evaluated as inhibitors of c-Jun N-terminal kinase 1 (JNK1), a key player in inflammatory and stress-response pathways.[14]

The synthetic flexibility offered by this compound allows medicinal chemists to rapidly generate analogs and explore the SAR around this valuable scaffold, optimizing potency, selectivity, and pharmacokinetic properties for the development of novel therapeutics.[3]

Conclusion

This compound is a strategically designed building block that enables the efficient and regiocontrolled synthesis of complex 3,4,6-trisubstituted pyridazines. The sequential application of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, followed by a final deprotection step, provides a modular and powerful route for library synthesis in drug discovery. The protocols and scientific rationale detailed in this guide offer researchers a robust framework for leveraging this versatile intermediate in the pursuit of novel, targeted therapeutics.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-(Boc-amino)-3,6-dichloropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridazines

Substituted pyridazine scaffolds are privileged structures in medicinal chemistry and drug development, featuring prominently in a wide array of therapeutic agents due to their unique electronic properties and ability to engage in diverse biological interactions. The development of efficient and selective methods for the synthesis of these heterocycles is therefore of paramount importance. The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds, offering a significant improvement over traditional methods which often require harsh reaction conditions and exhibit limited functional group tolerance.[1][2] This application note provides a detailed guide to the Buchwald-Hartwig amination of 4-(Boc-amino)-3,6-dichloropyridazine, a key intermediate for the synthesis of more complex and potentially bioactive molecules.

Understanding the Buchwald-Hartwig Amination: A Mechanistic Overview

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl or heteroaryl halide (or triflate) and an amine in the presence of a base.[1] The catalytic cycle, a fundamental concept in understanding this transformation, is generally accepted to proceed through a sequence of elementary steps: oxidative addition, ligand exchange, and reductive elimination.[3] The choice of palladium precursor, ligand, base, and solvent are critical parameters that significantly influence the reaction's efficiency, selectivity, and substrate scope.

Bulky, electron-rich phosphine ligands are a cornerstone of modern Buchwald-Hartwig amination, as they facilitate both the oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination step to release the desired arylamine product.[3] The selection of an appropriate ligand is especially crucial when dealing with electron-deficient heteroaryl chlorides, such as dichloropyridazines, which can be challenging substrates.

Diagram: The Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)(X)L_n OxAdd->PdII_complex Amine_assoc Amine Association PdII_complex->Amine_assoc R'R''NH PdII_amine [Ar-Pd(II)(NHR'R'')L_n]X Amine_assoc->PdII_amine Deprotonation Deprotonation (Base) PdII_amine->Deprotonation PdII_amido Ar-Pd(II)(NR'R'')L_n Deprotonation->PdII_amido RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product Catalyst_regen Catalyst Regeneration

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Application Protocol: Selective Monoamination of this compound

This protocol details a representative procedure for the selective monoamination of this compound. The regioselectivity of the reaction is a key consideration. Due to the electronic effects of the Boc-amino group, the chlorine at the 6-position is expected to be more electron-deficient and thus more susceptible to nucleophilic attack, favoring amination at this position.

Materials and Reagents
ReagentGradeSupplier
This compound≥97%Varies
Palladium(II) acetate (Pd(OAc)₂)≥99.9% trace metalsVaries
RuPhos≥98%Varies
Sodium tert-butoxide (NaOtBu)≥97%Varies
Amine (e.g., morpholine, aniline)≥99%Varies
TolueneAnhydrous, ≥99.8%Varies
Diethyl etherAnhydrous, ≥99.7%Varies
Saturated aqueous sodium bicarbonate (NaHCO₃)Reagent gradeVaries
BrineReagent gradeVaries
Anhydrous magnesium sulfate (MgSO₄)Reagent gradeVaries
Celite®---Varies
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (argon or nitrogen)

  • Heating mantle or oil bath

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, Pd(OAc)₂, RuPhos, and NaO t Bu in a Schlenk flask. B Evacuate and backfill the flask with inert gas (3x). A->B C Add anhydrous toluene and the amine via syringe. B->C D Heat the reaction mixture to 80-100 °C. C->D E Monitor the reaction progress by TLC or LC-MS. D->E F Cool the reaction to room temperature and quench with water. E->F G Extract with an organic solvent (e.g., ethyl acetate). F->G H Wash the organic layer with water and brine. G->H I Dry over anhydrous MgSO₄, filter, and concentrate. H->I J Purify the crude product by column chromatography. I->J

Caption: Step-by-step experimental workflow for the Buchwald-Hartwig amination.

Detailed Step-by-Step Protocol
  • Reaction Setup:

    • To an oven-dried Schlenk flask, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv), RuPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).

    • Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

    • Add anhydrous toluene (to make a 0.1 M solution with respect to the starting material) via syringe.

    • Add the desired amine (1.2 equiv) via syringe.

  • Reaction:

    • Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired mono-aminated product.

Key Considerations and Troubleshooting

ParameterRationale and Optimization
Ligand Bulky, electron-rich biarylphosphine ligands like RuPhos and BrettPhos are often effective for coupling with heteroaryl chlorides.[4][5] Screening different ligands may be necessary to optimize the yield and selectivity.
Base Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[6] For base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may require higher temperatures or longer reaction times.[6][7]
Solvent Aprotic solvents like toluene, dioxane, or THF are typically used.[6][8] The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.[7]
Temperature Reactions are generally heated to facilitate the oxidative addition and reductive elimination steps. However, excessively high temperatures can lead to catalyst decomposition or side reactions.
Inert Atmosphere The Pd(0) active catalyst is sensitive to oxygen, so maintaining an inert atmosphere throughout the reaction is crucial for catalytic activity.

Conclusion

The Buchwald-Hartwig amination provides a robust and reliable method for the synthesis of substituted aminopyridazines from this compound. Careful selection of the ligand, base, and solvent system is critical for achieving high yields and regioselectivity. The protocol and considerations outlined in this application note serve as a valuable starting point for researchers in the field of medicinal chemistry and drug development, enabling the efficient construction of novel pyridazine-containing molecules.

References

Application Note: Sonogashira Coupling of 4-(Boc-amino)-3,6-dichloropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Strategic Union of Pyridazine Scaffolds and C-C Bond Formation

The pyridazine ring is a privileged scaffold in medicinal chemistry, valued for its unique physicochemical properties. As a π-deficient aromatic system with two adjacent nitrogen atoms, it can significantly influence a molecule's polarity, solubility, and capacity for hydrogen bonding, making it a desirable component in drug design.[1] Pyridazine derivatives have been explored for a wide range of biological activities, including their use as anti-inflammatory, anti-platelet, and anti-depressant agents.[2][3][4] The functionalization of the pyridazine core is therefore a critical endeavor for drug development professionals seeking to generate novel molecular entities.

Among the powerful tools for C-C bond formation, the Sonogashira cross-coupling reaction stands out for its efficiency and mild reaction conditions.[5][6] Developed in 1975, this palladium- and copper-catalyzed reaction forges a bond between a terminal alkyne and an aryl or vinyl halide, providing direct access to arylalkynes and conjugated enynes.[7] These products are themselves versatile intermediates for further synthetic transformations.

This guide provides a comprehensive overview and a detailed protocol for the Sonogashira coupling of a specific, highly functionalized substrate: 4-(Boc-amino)-3,6-dichloropyridazine . This building block is of particular interest as it possesses two reactive chloride sites and a protected amine, offering a platform for selective, stepwise functionalization to build chemical diversity.[2][8] We will delve into the reaction mechanism, explore the critical issue of regioselectivity, and provide a robust, field-proven protocol for researchers.

Mechanistic Underpinnings: The Dual Catalytic Cycle

The Sonogashira reaction operates through two interconnected, yet independent, catalytic cycles: a palladium cycle and a copper cycle.[7][9] While copper-free versions exist to prevent the common side reaction of alkyne homocoupling (Glaser coupling), the classic Pd/Cu co-catalyzed system is renowned for its high reactivity and allows for milder reaction conditions, often at room temperature.[5][10]

The Palladium Cycle (The Main Event):

  • Oxidative Addition: The cycle begins with a 14-electron Pd(0) complex, which undergoes oxidative addition into the aryl-chloride bond of the pyridazine substrate. This forms a square planar Pd(II) intermediate.[7][11] The reactivity order for halides in this step is generally I > Br > Cl > OTf.[5]

  • Transmetalation: This is typically the rate-determining step.[7][12] The copper(I) acetylide, generated in the copper cycle, transfers its alkyne group to the Pd(II) complex, displacing a halide.

  • Reductive Elimination: Following a trans-cis isomerization, the two organic ligands (the pyridazine and the alkyne) are reductively eliminated from the palladium center, forming the final C-C bond of the product and regenerating the active Pd(0) catalyst.[7]

The Copper Cycle (The Activator):

  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.[11] This coordination increases the acidity of the terminal alkyne's proton.

  • Deprotonation: An amine base (which often serves as the solvent) is now strong enough to deprotonate the activated alkyne, forming a copper(I) acetylide species.[5][13]

  • Regeneration: This copper acetylide is the active species that participates in the transmetalation step of the palladium cycle, after which the copper salt is regenerated.[12]

Diagram: The Sonogashira Catalytic Cycle

Sonogashira_Mechanism Sonogashira Catalytic Cycle cluster_pd Palladium Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)(Cl)L₂ pd0->pd_ox Oxidative Addition (Ar-Cl) pd_trans Ar-Pd(II)(C≡CR)L₂ pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar-C≡CR pd_trans->product cu_x Cu(I)Cl cu_pi [H-C≡CR • CuCl] cu_x->cu_pi π-complexation (H-C≡CR) cu_acetylide Cu(I)-C≡CR cu_pi->cu_acetylide Deprotonation (Base) cu_acetylide->pd_ox To Transmetalation cu_acetylide->cu_x Transmetalation

Caption: Dual catalytic cycles of the Sonogashira coupling.

Regioselectivity with this compound

A primary challenge with di-halogenated substrates is controlling the site of the first coupling. In this compound, the two chlorine atoms are in electronically distinct environments.

  • C6-Position: This position is para to the electron-donating Boc-amino group and adjacent to a ring nitrogen.

  • C3-Position: This position is ortho to the Boc-amino group and flanked by two ring nitrogens.

Generally, in π-deficient systems like pyridazine, the oxidative addition step is favored at the more electron-poor (electrophilic) carbon center.[7] For 3,6-dichloropyridazine, theoretical and experimental studies on similar systems often show a preference for reaction at the C6 position.[14][15] The Boc-amino group at C4 is a moderately activating ortho-, para- director, which might slightly counteract the inherent electrophilicity. However, the strong electron-withdrawing effect of the adjacent nitrogen atoms typically dominates, making the C6 position the more probable site for initial oxidative addition.

Achieving high regioselectivity is crucial for synthesizing a single, desired isomer. While inherent electronic factors provide a bias, selectivity can sometimes be further controlled by the choice of palladium catalyst and, particularly, the phosphine ligands, which can modulate the steric and electronic environment of the palladium center.[16] For this protocol, we will proceed under conditions that favor the generally observed selectivity at C6.

Detailed Application Protocol

This protocol describes a general procedure for the mono-alkynylation of this compound.

Materials & Equipment

  • Substrate: this compound (97%+)[8]

  • Alkyne: Terminal alkyne of choice (e.g., Phenylacetylene, Trimethylsilylacetylene)

  • Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]

  • Co-catalyst: Copper(I) iodide (CuI)

  • Ligand (optional): Triphenylphosphine (PPh₃)

  • Base/Solvent: Triethylamine (TEA) or Diisopropylethylamine (DIPEA), anhydrous

  • Co-Solvent (optional): Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous

  • Reaction Vessel: Schlenk flask or oven-dried round-bottom flask with septum

  • Inert Gas: Argon or Nitrogen line with manifold

  • Standard glassware for work-up and purification (separatory funnel, flasks, etc.)

  • Silica gel for column chromatography

  • Magnetic stirrer and heating plate

Diagram: Experimental Workflow

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis setup1 Oven-dry glassware setup2 Assemble under Ar/N₂ setup1->setup2 setup3 Add reagents to flask setup2->setup3 react1 Degas solvent (sparge) setup3->react1 react2 Add solvent via syringe react1->react2 react3 Heat to specified temp react2->react3 react4 Monitor by TLC/LC-MS react3->react4 workup1 Cool to RT, filter react4->workup1 workup2 Solvent evaporation workup1->workup2 workup3 Aqueous work-up workup2->workup3 workup4 Purify via Chromatography workup3->workup4 analysis1 Characterize product (NMR, MS, IR) workup4->analysis1

Caption: General workflow for Sonogashira coupling.

Step-by-Step Procedure

Causality: The entire procedure must be conducted under an inert atmosphere to prevent oxidation and deactivation of the Pd(0) catalyst and to avoid oxidative homocoupling of the alkyne.[13][17]

  • Vessel Preparation: Place a magnetic stir bar into a Schlenk flask. Flame-dry the flask under vacuum and backfill with Argon or Nitrogen gas. Repeat this cycle three times to ensure all moisture and oxygen are removed.

  • Reagent Loading: To the flask, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.05 eq.).

    • Expertise Note: While PdCl₂(PPh₃)₂ is a Pd(II) pre-catalyst, it is readily reduced in situ to the active Pd(0) species by the amine or alkyne present in the mixture.[5] Using a stable pre-catalyst is often more convenient than handling air-sensitive Pd(0) sources like Pd(PPh₃)₄.

  • Inert Atmosphere Seal: Seal the flask with a rubber septum and purge with inert gas for another 5 minutes.

  • Solvent and Reagent Addition: Using anhydrous syringes, add anhydrous triethylamine (or a mixture of TEA/THF, approx. 0.1 M concentration relative to the substrate). The solvent should be thoroughly degassed via sparging with argon for 15-20 minutes prior to use.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq.) dropwise to the stirred suspension at room temperature.

    • Expertise Note: A slight excess of the alkyne is used to drive the reaction to completion and compensate for any potential homocoupling side reactions.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) if necessary. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute the mixture with a solvent like ethyl acetate or dichloromethane. c. Filter the mixture through a pad of Celite to remove the catalyst residues and amine salts. Wash the pad with additional solvent. d. Combine the filtrates and concentrate under reduced pressure. e. Redissolve the crude residue in ethyl acetate and wash sequentially with saturated aqueous NH₄Cl solution (to complex with residual copper) and brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-alkynylated product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Optimization and Troubleshooting

The success of the Sonogashira coupling is highly dependent on several interconnected parameters. The following tables provide guidance for optimization and troubleshooting.

Table 1: Key Reaction Parameter Optimization

ParameterTypical RangeRationale & Expert Insights
Pd Catalyst Loading 1-5 mol%Lower loadings are desirable for cost and residual metal concerns. Higher loadings may be needed for less reactive chlorides.
Cu(I) Co-catalyst 2-10 mol%Essential for activating the alkyne under mild conditions. Excess can promote unwanted alkyne homocoupling.[6]
Base 2-5 eq. or as solventMust be a non-nucleophilic amine (e.g., TEA, DIPEA, Et₂NH). It neutralizes the HX byproduct and facilitates copper acetylide formation.[5][13]
Solvent TEA, THF, DMFThe choice of solvent can affect solubility and reaction rate. Anhydrous and degassed conditions are critical.[6][9]
Temperature 25 °C - 80 °CChlorides are less reactive than bromides or iodides and may require heating to achieve a reasonable reaction rate.[5]
Alkyne Stoichiometry 1.1 - 1.5 eq.A slight excess is generally used. A large excess can lead to increased side products.

Table 2: Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized). 2. Insufficiently anhydrous/anaerobic conditions. 3. Substrate is too unreactive for the conditions.1. Use fresh catalyst; ensure proper inert atmosphere technique. 2. Use freshly distilled/anhydrous solvents; degas thoroughly. 3. Increase temperature; consider a more active catalyst/ligand system (e.g., one with bulky, electron-rich phosphines).[7]
Alkyne Homocoupling 1. Presence of oxygen. 2. High concentration of copper catalyst.1. Rigorously exclude air from the reaction. 2. Reduce the loading of CuI. Alternatively, switch to a copper-free protocol.[5][18]
Formation of Di-substituted Product 1. Reaction run for too long or at too high a temperature after mono-substitution is complete.1. Monitor the reaction closely by TLC/LC-MS and stop it once the starting material is consumed. 2. Use milder conditions (lower temperature) to favor mono-substitution.
De-Boc Protection 1. Reaction conditions are too harsh (acidic or strongly basic). 2. Work-up conditions are acidic.1. Ensure the base used is not strong enough to cleave the Boc group. 2. Maintain neutral or slightly basic conditions during the aqueous work-up.

Conclusion

The Sonogashira coupling of this compound is a powerful and reliable method for introducing alkyne functionalities onto a medicinally relevant scaffold. By understanding the underlying mechanism, paying close attention to the regiochemical implications, and maintaining rigorous anhydrous and anaerobic conditions, researchers can effectively synthesize valuable intermediates for drug discovery programs. The protocol provided herein serves as a robust starting point, which can be further optimized to accommodate a wide variety of terminal alkynes, paving the way for the creation of diverse and complex molecular architectures.

References

Application Notes and Protocols: Regioselective Functionalization of 4-(Boc-amino)-3,6-dichloropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-(Boc-amino)-3,6-dichloropyridazine scaffold is a cornerstone in modern medicinal chemistry, offering a synthetically versatile platform for the development of novel therapeutics and functional materials. Its value lies in the two chemically distinct chlorine atoms at the C3 and C6 positions, which can be selectively functionalized to generate complex, three-dimensional structures. This guide provides an in-depth analysis of the principles governing regioselectivity and offers detailed, field-proven protocols for the controlled functionalization of this critical building block through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. We delve into the causality behind experimental choices, enabling researchers to rationally design synthetic routes and troubleshoot common challenges.

The Strategic Value of the this compound Core

Pyridazine derivatives are prevalent in a multitude of FDA-approved drugs and clinical candidates, valued for their ability to act as bioisosteres for other aromatic systems and engage in critical hydrogen bonding interactions with biological targets. The this compound scaffold is particularly advantageous for several reasons:

  • Orthogonal Chemical Handles: The C3-Cl and C6-Cl bonds possess different electronic and steric environments, allowing for sequential and regioselective reactions.

  • Modulating Group: The Boc-amino group at C4 serves a dual purpose. It protects the amine during synthesis and its electronic and steric influence is crucial for directing the regiochemical outcome of subsequent reactions.

  • Synthetic Versatility: The chloro-substituents are excellent leaving groups for a wide array of transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as Nucleophilic Aromatic Substitution (SNAr), enabling the introduction of carbon, nitrogen, oxygen, and sulfur-based functionalities.

This guide will focus on the practical application of these reactions to achieve predictable and high-yielding selective functionalization.

Understanding the Pillars of Regioselectivity

The ability to selectively modify either the C3 or C6 position is not arbitrary; it is governed by a confluence of electronic, steric, and catalytic factors.

  • Electronic Effects: The pyridazine ring is inherently electron-deficient due to the presence of two adjacent, electron-withdrawing nitrogen atoms. This deficiency activates both C-Cl bonds towards oxidative addition in cross-coupling cycles and nucleophilic attack in SNAr reactions. Generally, the C6 position is considered more electrophilic than the C3 position.

  • Steric Hindrance: The bulky tert-Butoxycarbonyl (Boc) protecting group at the C4 position significantly encumbers the adjacent C3 position. This steric hindrance often directs incoming reagents, particularly bulky nucleophiles or catalyst complexes, to the more accessible C6 position.

  • Catalyst and Ligand Control: In palladium-catalyzed cross-coupling reactions, the choice of ligand can override inherent substrate biases. Sterically demanding ligands can further enhance selectivity for the less hindered C6 position, while specific ligand-catalyst interactions can sometimes promote reactivity at the more challenging C3 site.[1]

The interplay of these factors is summarized in the logical workflow below.

G cluster_0 cluster_1 Primary Driving Forces for C6 Selectivity cluster_2 Reaction Conditions cluster_3 A This compound B Greater Electrophilicity at C6 C Reduced Steric Hindrance at C6 D Nucleophilic Aromatic Substitution (SNAr) (e.g., R-OH, R-NH2, R-SH) B->D Favors E Palladium Cross-Coupling (Suzuki, Buchwald, etc.) B->E Generally Favors C->D Favors C->E Generally Favors F Selective Functionalization at C6 D->F E->F

Caption: Logic flow for achieving C6-selective functionalization.

Protocols for C6-Selective Functionalization

Based on the principles outlined above, the C6 position is the kinetically favored site for the first functionalization. The following protocols are optimized for high regioselectivity and yield.

C6-Selective Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful, metal-free method for introducing heteroatom nucleophiles. The strong electron-withdrawing nature of the pyridazine ring makes this reaction particularly efficient, with selectivity overwhelmingly favoring the C6 position due to both electronic and steric effects.[2][3][4]

Protocol 3.1.1: C6-Amination with Benzylamine

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M).

  • Addition of Base: Add potassium carbonate (K₂CO₃, 2.5 eq.) to the solution.

  • Nucleophile Addition: Add benzylamine (1.2 eq.) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS until consumption of the starting material is complete (typically 4-6 hours).

  • Workup: Cool the mixture to room temperature and pour it into ice-water. A precipitate will form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under high vacuum. If necessary, the product can be further purified by recrystallization from ethanol or column chromatography (Hexanes:Ethyl Acetate gradient).

NucleophileBaseSolventTemp (°C)Typical Yield (%)
BenzylamineK₂CO₃DMF80>90
MorpholineDIPEADioxane100>95
Sodium MethoxideN/AMethanol65>98
4-MethoxythiophenolK₂CO₃Acetonitrile80>90

Table 1: Representative conditions for C6-selective SNAr reactions.

C6-Selective Suzuki-Miyaura Coupling

For the introduction of aryl, heteroaryl, or vinyl groups, the Suzuki-Miyaura coupling is the reaction of choice.[5][6][7] Selection of an appropriate palladium catalyst and ligand system is critical for achieving high C6 selectivity.

Protocol 3.2.1: C6-Arylation with 4-Methoxyphenylboronic Acid

  • Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.0 eq.), 4-methoxyphenylboronic acid (1.3 eq.), and sodium carbonate (Na₂CO₃, 3.0 eq.).

  • Catalyst Addition: In a glovebox or under a strong flow of inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%).

  • Solvent Addition: Add a degassed solvent mixture of Dioxane and Water (e.g., 4:1 v/v, 0.15 M).

  • Reaction: Seal the tube and heat the mixture to 90 °C with vigorous stirring for 12-18 hours. Monitor the reaction by LC-MS.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Typical Yield (%)
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Dioxane/H₂O9085-95
3-Thienylboronic acidPdCl₂(dppf) (3)K₃PO₄DME/H₂O8580-90
Vinylboronic acid pinacol esterPd(OAc)₂ (2), SPhos (4)K₂CO₃Toluene/H₂O10075-85

Table 2: Optimized conditions for C6-selective Suzuki-Miyaura couplings.

Strategies for C3-Functionalization: A Sequential Approach

Direct functionalization at the sterically hindered and less reactive C3 position in the presence of a C6-chloro substituent is challenging. Therefore, a sequential strategy is the most robust and reliable method for synthesizing C3,C6-disubstituted pyridazines.

Caption: Sequential workflow for preparing C3, C6-disubstituted pyridazines.

Once the C6 position is functionalized, the remaining C3-Cl bond can be targeted. The electronic nature of the group introduced at C6 can influence the reactivity of the C3 position; however, more forcing conditions are generally required.

Protocol: C3-Selective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for forming C-N bonds.[8][9][10][11][12] After initial functionalization at C6, this reaction can be employed at the C3 position.

Protocol 4.1.1: C3-Amination of a C6-Aryl Intermediate

Starting Material: 4-(Boc-amino)-3-chloro-6-(4-methoxyphenyl)pyridazine (from Protocol 3.2.1)

  • Reagent Preparation: In a glovebox, charge an oven-dried vial with the C6-aryl intermediate (1.0 eq.), the desired amine (e.g., piperidine, 1.5 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq.).

  • Catalyst System: Add the palladium precatalyst (e.g., G3-XPhos, 2 mol%) and the corresponding ligand if not using a precatalyst.

  • Solvent Addition: Add anhydrous, degassed toluene (0.1 M).

  • Reaction: Seal the vial with a Teflon-lined cap and heat to 110 °C for 16-24 hours. The reaction should be stirred vigorously. Monitor progress by LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired C3,C6-disubstituted product.

Conclusion and Best Practices

The regioselective functionalization of this compound is a highly controllable process, critical for modern drug discovery.

  • For C6 Monofunctionalization: Prioritize SNAr for heteroatom nucleophiles and Suzuki-Miyaura or Sonogashira couplings for carbon-based groups. These reactions reliably favor the sterically accessible and more electrophilic C6 position.

  • For C3,C6 Disubstitution: Always employ a sequential, two-step strategy. Functionalize the C6 position first under milder conditions, then target the more resilient C3-Cl bond, often requiring stronger bases, more active catalyst systems, and higher temperatures.

  • Process Safety: Many of the reagents, particularly palladium catalysts and phosphine ligands, are air and moisture-sensitive. Proper handling under an inert atmosphere is essential for reproducibility and high yields. Solvents should be anhydrous and degassed prior to use in cross-coupling reactions.

By understanding the underlying principles of reactivity and adhering to these robust protocols, researchers can confidently and efficiently leverage this versatile scaffold to accelerate their discovery programs.

References

Application Notes and Protocols: Microwave-Assisted Synthesis Utilizing 4-(Boc-amino)-3,6-dichloropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Core in Modern Drug Discovery and the Advent of Microwave Synthesis

The pyridazine scaffold is a privileged pharmacophore, forming the core structure of numerous biologically active molecules.[1][2] Its derivatives are integral to the development of therapeutics across a spectrum of diseases, demonstrating activities as antimicrobial, anticancer, and anti-inflammatory agents.[2] The inherent chemical properties of the diazine ring system, particularly its electron-deficient nature, make it a versatile building block for creating diverse chemical libraries for high-throughput screening. The compound 4-(Boc-amino)-3,6-dichloropyridazine is a key intermediate in this field, offering two reactive chlorine sites for functionalization and a protected amine that allows for sequential and site-selective modifications.

Traditional synthetic methods for modifying such heterocyclic systems often require long reaction times, high temperatures, and can result in low yields and undesired side products. The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this landscape. By utilizing microwave irradiation to rapidly and efficiently heat reaction mixtures, MAOS often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity profiles.[3] This technology is particularly well-suited for palladium-catalyzed cross-coupling reactions, which are fundamental to modern medicinal chemistry for the construction of C-C and C-N bonds.[4]

This guide provides detailed application notes and protocols for the microwave-assisted synthesis of novel compounds derived from this compound, focusing on two of the most powerful cross-coupling reactions in the synthetic chemist's arsenal: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Understanding the Reactivity of this compound

The reactivity of the two chlorine atoms on the pyridazine ring is not identical. The chlorine at the 6-position is generally more susceptible to nucleophilic substitution and oxidative addition in palladium-catalyzed reactions compared to the chlorine at the 3-position. This difference in reactivity can be attributed to the electronic influence of the ring nitrogens and the adjacent Boc-protected amino group. The bulky tert-butoxycarbonyl (Boc) protecting group can also play a role in directing the regioselectivity of the reaction by sterically hindering the approach to the C3 position. This inherent regioselectivity can be exploited to achieve selective mono-functionalization, followed by a subsequent reaction at the second chlorine atom, thus allowing for the synthesis of complex, unsymmetrically substituted pyridazines.

Experimental Protocols

Microwave-Assisted Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[5] The following protocol is adapted from established procedures for similar 3-amino-6-chloropyridazine systems and is optimized for microwave-assisted synthesis.[6]

Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

  • Reagents and Materials:

    • This compound

    • Arylboronic acid (1.2 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃, 2.0 equivalents)

    • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

    • Microwave reaction vial (10 mL) with a stir bar

    • Microwave reactor (e.g., CEM Discover S-Class)[6]

  • Procedure:

    • To a 10 mL microwave reaction vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium catalyst (0.05 mmol), and the base (2.0 mmol).

    • Add the solvent mixture (5 mL) to the vial.

    • Seal the vial with a cap.

    • Place the vial in the microwave reactor.

    • Irradiate the reaction mixture at a constant temperature of 120 °C for 10-20 minutes with a power of up to 300W.[6]

    • After the reaction is complete, cool the vial to room temperature.

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings. Other palladium sources and ligands can be screened for optimization.

  • Base: An inorganic base like K₂CO₃ is essential for the transmetalation step of the catalytic cycle.

  • Solvent: A mixture of an organic solvent like 1,4-dioxane and water is often used to dissolve both the organic substrate and the inorganic base, facilitating the reaction.

  • Microwave Parameters: The rapid heating to 120 °C significantly accelerates the rate of reaction, allowing for completion in minutes rather than hours.[6]

Microwave-Assisted Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines.[7] The following protocol is a general guideline based on established microwave-assisted Buchwald-Hartwig procedures.[8]

Protocol 2: General Procedure for Microwave-Assisted Buchwald-Hartwig Amination of this compound with Amines

  • Reagents and Materials:

    • This compound

    • Amine (1.2 equivalents)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

    • Ligand (e.g., XPhos, 5 mol%)

    • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.5 equivalents)

    • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

    • Microwave reaction vial (10 mL) with a stir bar

    • Microwave reactor

  • Procedure:

    • In an inert atmosphere (e.g., a glovebox), add the palladium pre-catalyst (0.025 mmol), ligand (0.05 mmol), and base (1.5 mmol) to a 10 mL microwave reaction vial.

    • Add this compound (1.0 mmol) and the amine (1.2 mmol).

    • Add the anhydrous solvent (5 mL).

    • Seal the vial with a cap.

    • Place the vial in the microwave reactor.

    • Irradiate the reaction mixture at a constant temperature of 130-150 °C for 20-40 minutes.[8]

    • After the reaction is complete, cool the vial to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite to remove palladium residues.

    • Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium pre-catalyst like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for C-N bond formation with a broad range of amines.[7]

  • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine in the catalytic cycle.

  • Solvent: Anhydrous, non-protic solvents are crucial to prevent quenching of the active catalyst and base.

  • Microwave Parameters: Elevated temperatures are often necessary to overcome the activation energy for the amination of less reactive aryl chlorides. Microwave heating provides a rapid and efficient means to reach and maintain these temperatures.[8]

Data Presentation

Table 1: Comparison of Reaction Conditions for Microwave-Assisted Cross-Coupling of Dichloropyridazine Derivatives

Reaction TypeSubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (min)Yield (%)Reference
Suzuki3-Amino-6-chloropyridazineArylboronic AcidPd(PPh₃)₄K₂CO₃Dioxane/H₂O12010-2070-95[6]
Suzuki3,6-DichloropyridazineArylboronic AcidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O1501553-93
Buchwald-HartwigAryl BromideSecondary AminePd₂(dba)₃ / XPhosNaOtBuToluene130-15010-30Moderate to Excellent[8]
Amination3-Chloro-6-arylpyridazineVarious Amines-K₂CO₃DMF19515>80

Visualization of Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification A Weigh Reagents: - this compound - Coupling Partner - Catalyst & Ligand - Base B Add Reagents and Solvent to Microwave Vial A->B C Seal Vial B->C D Place Vial in Microwave Reactor C->D E Set Parameters: - Temperature - Time - Power D->E F Run Reaction E->F G Cool to RT F->G H Quench and Extract G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J K K J->K Characterization (NMR, MS)

Caption: General workflow for microwave-assisted cross-coupling reactions.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. The success of each reaction can be readily monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The expected products will have a distinct retention factor (Rf) and mass-to-charge ratio (m/z) compared to the starting materials. Furthermore, the high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy of the purified product will provide unambiguous structural confirmation. For instance, in a successful Suzuki coupling, the ¹H NMR spectrum will show new signals corresponding to the protons of the newly introduced aryl group, and the disappearance of the signal corresponding to the boronic acid proton. Similarly, for the Buchwald-Hartwig amination, new signals for the amine protons and the protons of the amine substituent will be observed.

References

One-pot synthesis strategies involving 4-(Boc-amino)-3,6-dichloropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to One-Pot Synthesis Strategies Involving 4-(Boc-amino)-3,6-dichloropyridazine

Authored by a Senior Application Scientist

Abstract

The 4-aminopyridazine scaffold is a privileged core in modern medicinal chemistry, appearing in a multitude of clinically relevant molecules.[][2] The strategic functionalization of this core allows for the precise tuning of pharmacological properties. This compound has emerged as a highly versatile building block, offering two distinct reactive centers—the C3 and C6 chlorine atoms—for sequential, one-pot diversification. This guide provides an in-depth analysis of the chemical reactivity of this intermediate and outlines detailed protocols for its use in one-pot synthesis strategies, enabling the rapid construction of complex molecular libraries for drug discovery and development.[3]

Introduction: The Strategic Value of this compound

Nitrogen-containing heterocycles are foundational scaffolds in drug discovery.[4] Among them, the pyridazine moiety is of significant interest due to its wide range of biological activities, including anti-inflammatory and analgesic effects.[5] The starting material, tert-butyl (3,6-dichloropyridazin-4-yl)carbamate, or this compound, provides a stable, protected amine and two differentially reactive chlorine atoms. This differential reactivity is the key to its utility in combinatorial chemistry, allowing for controlled, sequential functionalization without the need for intermediate isolation steps. Such one-pot procedures significantly enhance synthetic efficiency by reducing step counts, solvent usage, and purification efforts.

Core Principles: Understanding the Differential Reactivity of C3-Cl and C6-Cl

The synthetic utility of this compound hinges on the distinct electronic environments of the C3 and C6 positions. The Boc-amino group at C4, being an electron-donating group, and the two ring nitrogens create a unique electronic landscape that dictates the regioselectivity of subsequent reactions.

  • C6 Position: This position is para to the electron-donating Boc-amino group and adjacent to a ring nitrogen. This makes it relatively electron-rich and generally more susceptible to oxidative addition with a Palladium(0) catalyst. Therefore, Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) are favored at the C6 position .[6][7]

  • C3 Position: This position is ortho to the bulky Boc-amino group and flanked by two electron-withdrawing nitrogen atoms. This renders the C3 position significantly more electron-deficient and sterically hindered. The electron deficiency makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .

Caption: Differential reactivity of the C3 and C6 positions.

One-Pot Synthesis Protocols

The following protocols are designed as robust starting points for exploration. Researchers should perform small-scale trials to optimize conditions for their specific substrates.

Protocol 1: One-Pot Sequential SNAr / Suzuki Cross-Coupling

This strategy is the most common and electronically favored, leveraging the natural reactivity of the scaffold. It involves an initial nucleophilic substitution at the C3 position, followed by the introduction of a palladium catalyst and boronic acid for a Suzuki coupling at the C6 position.

G start_node Start: This compound step1_node Step 1: SNAr Reaction - Add Nucleophile (R1-NH2) - Add Base (e.g., DIPEA) - Heat (e.g., 80-100 °C) start_node->step1_node monitor1_node Monitor Reaction 1 (TLC / LC-MS) step1_node->monitor1_node step2_node Step 2: Suzuki Coupling - Add Boronic Acid (R2-B(OH)2) - Add Pd Catalyst & Ligand - Add Base (e.g., K2CO3) - Heat (e.g., 90-110 °C) monitor1_node->step2_node Upon Completion monitor2_node Monitor Reaction 2 (TLC / LC-MS) step2_node->monitor2_node end_node End: Workup & Purify Final Product monitor2_node->end_node Upon Completion

Caption: Workflow for one-pot sequential SNAr/Suzuki reaction.

A. Materials and Reagents

ReagentCAS No.SupplierPurpose
This compound887310-61-4AChemBlock[9]Starting Material
Benzylamine (Example Nucleophile, R1-XH)100-46-9Sigma-AldrichSNAr Coupling Partner
Phenylboronic Acid (Example R2-B(OH)2)98-80-6Sigma-AldrichSuzuki Coupling Partner
Pd(PPh3)414221-01-3Strem ChemicalsPalladium Catalyst
N,N-Diisopropylethylamine (DIPEA)7087-68-5Sigma-AldrichBase for SNAr
Potassium Carbonate (K2CO3), anhyd.584-08-7Fisher ScientificBase for Suzuki
1,4-Dioxane, anhydrous123-91-1Acros OrganicsSolvent
Deionized WaterN/AIn-houseCo-solvent for Suzuki

B. Step-by-Step Protocol

  • Reaction Setup (SNAr Stage):

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, e.g., 264 mg, 1.0 mmol).

    • Purge the flask with argon for 5-10 minutes.

    • Add anhydrous 1,4-dioxane (5 mL).

    • Add the amine nucleophile (e.g., Benzylamine, 1.1 eq, 1.1 mmol).

    • Add DIPEA (2.5 eq, 2.5 mmol).

    • Heat the reaction mixture to 90 °C and stir.

  • Monitoring Step 1:

    • Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is complete when the starting material spot/peak is fully consumed (typically 4-12 hours).

  • One-Pot Transition (Suzuki Stage):

    • Cool the reaction mixture to room temperature. Do not isolate the intermediate.

    • To the same flask, add the arylboronic acid (e.g., Phenylboronic acid, 1.2 eq, 1.2 mmol).

    • Add an aqueous solution of K2CO3 (2.0 M, 2.0 eq, 2.0 mmol, in 1 mL of water).

    • Add the palladium catalyst, Pd(PPh3)4 (0.05 eq, 0.05 mmol).

    • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Reaction Execution and Monitoring (Step 2):

    • Heat the reaction mixture to 100 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS until the mono-substituted intermediate is consumed (typically 6-18 hours).

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the desired 3,6-disubstituted-4-(Boc-amino)pyridazine.

Protocol 2: One-Pot Sequential Suzuki/Buchwald-Hartwig Cross-Coupling

This advanced strategy allows for the introduction of two different carbon or nitrogen-based substituents. It relies on ligand-controlled regioselectivity, where a specific ligand system directs the first coupling to one position, followed by a change in conditions or catalyst system to functionalize the second position.[7][10]

A. Materials and Reagents

ReagentPurpose
This compoundStarting Material
Phenylboronic Acid (R1)Suzuki Coupling Partner 1
Aniline (R2-NH2)Buchwald-Hartwig Coupling Partner 2
Pd2(dba)3Palladium Pre-catalyst
SPhosLigand for Suzuki
XantphosLigand for Buchwald-Hartwig
K3PO4Base for Suzuki
LiHMDSBase for Buchwald-Hartwig
Toluene, anhydrousSolvent

B. Step-by-Step Protocol

  • Reaction Setup (Suzuki Stage):

    • To a flame-dried Schlenk tube, add this compound (1.0 eq), phenylboronic acid (1.1 eq), Pd2(dba)3 (0.02 eq), SPhos (0.04 eq), and K3PO4 (2.0 eq).

    • Evacuate and backfill with argon (3 cycles).

    • Add anhydrous toluene and heat to 110 °C.

  • Monitoring Step 1:

    • Monitor by LC-MS until the starting material is consumed.

  • One-Pot Transition (Buchwald-Hartwig Stage):

    • Cool the reaction to room temperature.

    • Add Xantphos (0.05 eq) and Aniline (1.2 eq).

    • Add LiHMDS (1.0 M solution in THF, 2.2 eq) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and then heat to 100 °C.

  • Monitoring and Work-up:

    • Monitor the second step by LC-MS.

    • Upon completion, cool the reaction, quench carefully with saturated aq. NH4Cl, and perform a standard extractive work-up and purification as described in Protocol 1.

Troubleshooting and Key Considerations

IssuePotential CauseSuggested Solution
Loss of Boc Group Strongly acidic or basic conditions; prolonged high temperatures.Use milder bases (e.g., K2CO3 instead of Cs2CO3). Keep reaction times to a minimum. Check pH during workup.
Poor Regioselectivity Incorrect catalyst/ligand choice; reaction temperature too high.For cross-couplings, screen different phosphine ligands.[6] For SNAr, lower the temperature to favor the more reactive C3 site.
Low Yield in Second Step Deactivation of the palladium catalyst; steric hindrance from the first substituent.Add a fresh portion of catalyst/ligand for the second step. Use a more active catalyst system (e.g., a G3 Buchwald precatalyst).
Stalled Reaction Impure reagents or solvent; inefficient catalyst.Ensure all reagents are pure and solvents are anhydrous. Use a different palladium source or a more electron-rich ligand.

Conclusion

This compound is a powerful and versatile building block for constructing diverse chemical libraries. Its predictable, electronically-driven reactivity allows for the implementation of efficient one-pot, two-step functionalization protocols. By carefully selecting the reaction sequence (SNAr then cross-coupling, or vice-versa) and optimizing conditions, researchers can rapidly access novel, highly substituted 4-aminopyridazine derivatives, accelerating hit-to-lead campaigns in drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 4-(Boc-amino)-3,6-dichloropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for scientists and researchers engaged in the Suzuki-Miyaura cross-coupling of 4-(Boc-amino)-3,6-dichloropyridazine. This electron-deficient heteroaromatic substrate presents unique challenges, including regioselectivity and the potential for side reactions. This guide provides in-depth troubleshooting advice, detailed protocols, and the rationale behind experimental choices to empower you to optimize your reaction yields and achieve your synthetic goals.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered when working with this specific substrate.

Question 1: I am observing low to no yield of my desired coupled product. What are the primary factors to investigate?

Low conversion is the most frequent issue in Suzuki couplings. The cause is often multifactorial, stemming from catalyst deactivation, reagent impurity, or suboptimal conditions. A systematic approach is key to diagnosis.

Potential Causes & Recommended Solutions:

  • Inactive Catalyst: The active Pd(0) species is highly sensitive to oxygen.[1] Incomplete degassing or a faulty inert atmosphere setup is a common culprit.

    • Solution: Ensure all solvents and reagents are rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (15-30 minutes).[2][3] Use a fresh bottle of the palladium catalyst or a reliable, air-stable precatalyst (e.g., a Buchwald G2 or G3 precatalyst).[4] Maintain a positive pressure of inert gas throughout the reaction.[5]

  • Poor Reagent Quality:

    • Boronic Acid Decomposition: Boronic acids, especially electron-deficient ones, are susceptible to degradation via protodeboronation (hydrolysis).[3][5]

      • Solution: Use fresh, high-purity boronic acid. Consider using a slight excess (1.2–1.5 equivalents) to compensate for potential degradation.[6] For particularly unstable partners, convert the boronic acid to a more robust pinacol (BPin) or MIDA boronate ester.[5]

    • Impure Halide: The purity of your this compound is critical.

      • Solution: Verify the purity of your starting material by NMR or LC-MS. Purify if necessary.

  • Suboptimal Reaction Conditions: The interplay between base, solvent, and temperature is crucial for the electron-deficient pyridazine ring.

    • Solution: A systematic screen of conditions is often necessary. The choice of base is critical for activating the boronic acid for transmetalation.[7] Common choices include inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃.[1][5] The solvent must solubilize reagents and stabilize the catalytic species.[3] Typical solvents include 1,4-dioxane, THF, DMF, or toluene, often with a small amount of water to aid in dissolving the base and facilitating the catalytic cycle.[8]

  • Ineffective Ligand: The ligand stabilizes the palladium center and modulates its reactivity. For challenging substrates like dichloropyridazines, the ligand choice is paramount.[9][10]

    • Solution: Standard ligands like PPh₃ may be insufficient.[11] Screen bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, QPhos) or N-heterocyclic carbene (NHC) ligands, which are known to promote the challenging oxidative addition step with aryl chlorides.[2][11]

// Nodes start [label="Low or No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_catalyst [label="Check Catalyst & Setup", fillcolor="#FBBC05", fontcolor="#202124"]; check_reagents [label="Check Reagent Integrity", fillcolor="#FBBC05", fontcolor="#202124"]; screen_conditions [label="Screen Conditions", fillcolor="#FBBC05", fontcolor="#202124"];

inert_gas [label="Ensure Strict\nInert Atmosphere", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; fresh_pd [label="Use Fresh Catalyst\nor Pre-catalyst", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

fresh_boronic [label="Use Fresh Boronic Acid\nor Ester (1.2-1.5 eq)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; verify_halide [label="Verify Halide Purity", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

screen_base [label="Screen Bases\n(K₂CO₃, K₃PO₄, Cs₂CO₃)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; screen_ligand [label="Screen Ligands\n(XPhos, SPhos, etc.)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; screen_solvent [label="Screen Solvents\n(Dioxane/H₂O, Toluene)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

success [label="Yield Optimized", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_catalyst; start -> check_reagents; start -> screen_conditions;

check_catalyst -> inert_gas; check_catalyst -> fresh_pd;

check_reagents -> fresh_boronic; check_reagents -> verify_halide;

screen_conditions -> screen_base; screen_conditions -> screen_ligand; screen_conditions -> screen_solvent;

{inert_gas, fresh_pd, fresh_boronic, verify_halide, screen_base, screen_ligand, screen_solvent} -> success [style=dashed]; } ` Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Question 2: My main side product is the dehalogenated starting material. How can I prevent this?

Dehalogenation, where a chlorine atom is replaced by hydrogen, is a common side reaction with electron-deficient heteroaryl halides.[2] It occurs via a competing pathway involving a palladium-hydride (Pd-H) species.[2]

Potential Causes & Recommended Solutions:

  • Pd-H Formation: Palladium-hydride species can be generated from the reaction of the palladium complex with bases, solvents (like alcohols), or trace water.[2]

    • Solution:

      • Base Optimization: Avoid overly strong bases if dehalogenation is severe. Try weaker inorganic bases like K₂CO₃ or Cs₂CO₃ instead of stronger options like alkoxides.[2]

      • Solvent Choice: Avoid alcohol solvents which can be a source of hydrides.[8] Aprotic solvents like dioxane or toluene are generally preferred.

      • Ligand Screening: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the desired reductive elimination over the dehalogenation pathway.[2]

  • Slow Transmetalation: If the desired transmetalation step is slow, it provides more time for the competing dehalogenation pathway to occur.[2]

    • Solution: Ensure your base and solvent system effectively facilitates transmetalation. Using a more active boronic ester can also accelerate the forward reaction.[2] Fortunately, chloro-substituents are generally the least prone to dehalogenation compared to bromides and iodides.[2][12]

Question 3: How can I control the regioselectivity of the mono-coupling reaction at the C3 versus the C6 position?

Controlling which of the two chlorine atoms reacts is a significant challenge. The outcome is determined by a combination of electronic effects from the pyridazine ring nitrogens and the C4 amino group, as well as steric factors dictated by the catalyst's ligand sphere.

Key Controlling Factor: Ligand Choice

The nature of the phosphine ligand is decisive in governing regioselectivity.[9][13]

  • For C3-Selectivity: Electron-deficient, bidentate ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) have been shown to favor coupling at the C3 position of dichloropyridazines.[9] This is often considered the more electronically activated position.

Strategy: To achieve selective mono-arylation, a systematic screen of ligands is essential. Start with conditions known to favor a specific isomer and analyze the product mixture carefully.

Question 4: Is my Boc-protecting group stable under Suzuki coupling conditions?

The tert-butyloxycarbonyl (Boc) group is a carbamate, which is generally stable to the basic conditions used in most Suzuki couplings.[15] Unlike esters, the nitrogen lone pair resonates with the carbonyl, making it less susceptible to nucleophilic attack.[16]

Potential for Cleavage: While robust, the Boc group is not invincible. Cleavage can occur under certain conditions:

  • Harsh Bases: Some strong bases, or prolonged heating with bases like K₃PO₄, have been reported to cause Boc group hydrolysis.[17]

  • Acidic Workup: The Boc group is designed to be cleaved by acid. Ensure your workup and purification steps remain neutral or basic until the desired product is isolated.

Recommendations:

  • Start with milder bases like K₂CO₃ or Cs₂CO₃.

  • Monitor the reaction by LC-MS to check for the appearance of the deprotected amine.

  • In some synthetic routes, the concurrent deprotection during the coupling can be advantageous, eliminating a separate deprotection step.[17]

Data & Protocols

Table 1: Recommended Starting Conditions for Screening

This table provides a set of starting points for optimizing the Suzuki coupling of this compound. The limiting reagent is assumed to be the dichloropyridazine.

ParameterCondition A (General)Condition B (For C3-Selectivity)Condition C (For C6-Selectivity)
Pd Source XPhos Pd G3 (2 mol%)Pd(dppf)Cl₂ (5 mol%)Pd₂(dba)₃ (2 mol%)
Ligand (Included in precatalyst)(Included in catalyst)QPhos (4 mol%)
Base K₃PO₄ (2.0 equiv)K₂CO₃ (2.0 equiv)Cs₂CO₃ (2.0 equiv)
Boronic Acid Arylboronic Acid (1.2 equiv)Arylboronic Acid (1.2 equiv)Arylboronic Acid (1.2 equiv)
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (10:1)THF / H₂O (5:1)
Temperature 100 °C90 °C100 °C
Concentration 0.1 M0.1 M0.1 M
Generalized Experimental Protocol

This protocol provides a robust starting point. All operations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

1. Reagent Preparation:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and the finely powdered base (2.0–3.0 equiv).[6]

2. Inert Atmosphere Setup:

  • Seal the flask with a septum and purge with argon or nitrogen for 5-10 minutes. This can be done by evacuating and backfilling the flask three times.[3]

3. Solvent and Catalyst Addition:

  • Via syringe, add the degassed solvent system (e.g., 1,4-Dioxane/H₂O) to the flask.[6]

  • Under a positive pressure of inert gas, add the palladium catalyst and any additional ligand.[6]

4. Reaction Execution:

  • Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[6]

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS. Reactions are typically complete within 12-24 hours.[1]

5. Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography on silica gel.[6]

Mechanistic Overview & Key Concepts

// Nodes for the cycle pd0 [label="LₙPd(0)\n(Active Catalyst)", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; pdII_oxidative [label="LₙPd(II)(Ar¹)(X)\n(Oxidative Adduct)", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; pdII_transmetal [label="LₙPd(II)(Ar¹)(Ar²)\n(Di-organo Complex)", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Nodes for reagents and products ar1x [label="Ar¹-X\n(Dichloropyridazine)", shape=box, style=dashed, color="#5F6368"]; boronic [label="Ar²-B(OH)₂\n(Boronic Acid)", shape=box, style=dashed, color="#5F6368"]; base [label="Base (e.g., K₂CO₃)", shape=box, style=dashed, color="#5F6368"]; product [label="Ar¹-Ar²\n(Coupled Product)", shape=box, style=dashed, color="#5F6368"];

// Invisible node for centering the cycle center [shape=point, width=0, height=0, label=""];

// Edges for the cycle pd0 -> pdII_oxidative [label=" Oxidative\n Addition", color="#4285F4"]; pdII_oxidative -> pdII_transmetal [label=" Transmetalation", color="#EA4335"]; pdII_transmetal -> pd0 [label=" Reductive\n Elimination", color="#34A853"];

// Edges for reagents and products ar1x -> pdII_oxidative [style=dotted, arrowhead=none]; boronic -> pdII_transmetal [style=dotted, arrowhead=none]; base -> pdII_transmetal [style=dotted, arrowhead=none]; pdII_transmetal -> product [style=dotted, arrowhead=none];

// Layout control {rank=same; ar1x; boronic; base;} {rank=same; pd0; center; pdII_transmetal;} {rank=same; pdII_oxidative; product;} } ` Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[8][18][19]

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the dichloropyridazine. This is often the rate-limiting step, especially for less reactive aryl chlorides.[18]

  • Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron species by a base.[7][19]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) are coupled together and eliminated from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[8][18]

Understanding this cycle is fundamental to troubleshooting. For instance, a failure in oxidative addition points to issues with the catalyst or ligand, while a stalled reaction after oxidative addition may indicate a problem with the base or the stability of the boronic acid.

References

Technical Support Center: 4-(Boc-amino)-3,6-dichloropyridazine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for coupling reactions involving 4-(Boc-amino)-3,6-dichloropyridazine . This versatile building block is a cornerstone in medicinal chemistry for synthesizing a wide array of substituted pyridazine scaffolds, which are prevalent in numerous pharmaceutical agents.[1] Its structure, featuring a Boc-protected amine and two distinct chlorine atoms, offers multiple avenues for functionalization, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination.[2][3][4]

However, the inherent electronic properties of the pyridazine ring and the nature of the substituents can give rise to a unique set of challenges and side reactions. This guide is designed to provide researchers, scientists, and drug development professionals with field-proven insights and systematic troubleshooting strategies to overcome these obstacles, ensuring efficient and high-yielding syntheses. We will delve into the causality behind common experimental issues and provide robust, self-validating protocols to mitigate them.

Troubleshooting Guide: Diagnosing and Solving Common Side Reactions

Navigating the complexities of cross-coupling reactions requires a logical diagnostic approach. When a reaction performs poorly, identifying the primary side product is the first step toward a solution.

Initial Diagnosis: What is the Primary Issue?

Low yields or complex reaction mixtures are common symptoms of underlying side reactions. The following workflow can help diagnose the root cause.

G start Low Yield or Complex Mixture Observed q1 LC-MS shows significant homocoupled biaryl (from boronic acid) start->q1 q2 Major byproduct is dehalogenated starting material or protodeboronated arene q1->q2 No sol1 Issue: Boronic Acid Homocoupling Cause: O2 or excess Pd(II) Solution: Improve Degassing q1->sol1 Yes q3 Reaction stalls; catalyst appears deactivated (e.g., Pd black) q2->q3 No sol2 Issue: Dehalogenation / Protodeboronation Cause: Protic sources, high temp Solution: Use Anhydrous Conditions q2->sol2 Yes q4 Formation of a pyridazinone byproduct (M+17 vs starting material) q3->q4 No sol3 Issue: Catalyst Poisoning Cause: Pyridazine N-coordination Solution: Ligand Optimization q3->sol3 Yes q5 Loss of Boc group observed in byproducts q4->q5 No sol4 Issue: Ring Hydrolysis Cause: H2O + Base Solution: Anhydrous Reagents, Non-Nu- Base q4->sol4 Yes sol5 Issue: Boc Deprotection Cause: Acidic impurities Solution: Use Pure Reagents, Mild Base q5->sol5 Yes

Caption: Diagnostic workflow for identifying common side reactions.

Issue 1: Significant Homocoupling of Boronic Acid (Suzuki-Miyaura)

Question: My Suzuki reaction is producing a low yield of the desired product, but I see a large amount of a biaryl dimer corresponding to my boronic acid. What is happening and how can I fix it?

Answer: Boronic acid homocoupling is a prevalent side reaction in Suzuki-Miyaura couplings.[5][6] It typically proceeds through two main pathways: an oxygen-promoted oxidative coupling or a palladium(II)-mediated process.[7] This side reaction consumes your boronic acid, reduces the yield of the cross-coupled product, and introduces a byproduct that can be difficult to separate.

Causality:

  • Oxygen Contamination: The presence of dissolved oxygen in the reaction mixture can facilitate the oxidative homocoupling of the boronic acid.[6]

  • Excess Pd(II): If the reduction of the Pd(II) precatalyst to the active Pd(0) species is inefficient, the remaining Pd(II) can stoichiometrically react with the boronic acid to form the homocoupled product.[7]

Solutions & Protocols:

SolutionRationale
Rigorous Degassing To minimize oxygen-promoted homocoupling, the solvent and reaction vessel must be thoroughly deoxygenated before the addition of the catalyst.[6][7]
Use Pd(0) Precatalysts Using a Pd(0) source (e.g., Pd₂(dba)₃) or a precatalyst that rapidly generates Pd(0) (e.g., Buchwald G3/G4 Palladacycles) can minimize the amount of active Pd(II).[8]
Add a Reducing Agent The addition of a mild reducing agent, such as potassium formate, can help ensure all Pd(II) is converted to the active Pd(0) state, suppressing the Pd(II)-mediated pathway.[7]
Control Reagent Addition Pre-heating the mixture of the aryl halide, base, and catalyst before adding the boronic acid can sometimes favor the cross-coupling pathway.[6]
Protocol: Inert Atmosphere Setup
  • Assemble the reaction glassware and flame-dry under vacuum.

  • Allow the glassware to cool to room temperature under a positive pressure of an inert gas (Argon or Nitrogen).

  • Add the solid reagents (this compound, boronic acid, base, and ligand if separate).

  • Seal the flask with a septum and purge the vessel by evacuating and refilling with inert gas three times.

  • Add the solvent (previously degassed) via cannula or syringe.

  • Sparge the resulting mixture with a gentle stream of inert gas through a long needle for 15-30 minutes.

  • Finally, add the palladium catalyst under a positive flow of inert gas.

Issue 2: Catalyst Deactivation or Stalled Reaction

Question: My reaction starts but then stalls, often with the formation of palladium black. What is causing the catalyst to die?

Answer: Catalyst deactivation is a significant challenge, particularly with nitrogen-containing heterocycles like pyridazines.[9] The lone pair electrons on the ring nitrogens can strongly coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[10]

Causality:

  • Nitrogen Coordination: The pyridazine nitrogens act as Lewis bases and can bind to the electron-deficient palladium center, forming stable, off-cycle complexes that are catalytically inactive.[10]

  • Impurity Poisoning: Impurities in reagents or solvents, especially those containing sulfur or other coordinating functional groups, can also act as catalyst poisons.[11]

Solutions:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., Buchwald-type biarylphosphines like SPhos, XPhos, or RuPhos) are essential.[2][12] These ligands create a sterically hindered environment around the palladium center, which disfavors coordination by the pyridazine nitrogen. Their electron-donating ability also increases the rate of the desired catalytic steps (oxidative addition and reductive elimination).

  • Increase Catalyst Loading: While not ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes provide enough active catalyst to push the reaction to completion despite partial deactivation.[9]

  • Ensure Reagent Purity: Use high-purity reagents and solvents. If necessary, purify starting materials by recrystallization or chromatography to remove potential poisons.[9]

G cluster_0 Desired Catalytic Cycle cluster_1 Inhibition Pathway Pd0 L-Pd(0) (Active Catalyst) OA Oxidative Addition Pd0->OA Poison Pyridazine Nitrogen Pd0->Poison Coordination TM Transmetalation OA->TM RE Reductive Elimination TM->RE RE->Pd0 Inactive [L-Pd(0)]---N-Het (Inactive Complex) Poison->Inactive

Caption: Catalyst poisoning by pyridazine nitrogen coordination.

Issue 3: Formation of Pyridazinone Byproducts

Question: Along with my desired product, I am isolating a byproduct with a mass corresponding to the replacement of a chlorine atom with a hydroxyl group. How can I prevent this?

Answer: The formation of a pyridazinone is due to the hydrolysis of a C-Cl bond. The electron-deficient pyridazine ring is susceptible to nucleophilic aromatic substitution, and under basic conditions in the presence of water, hydroxide can act as a nucleophile.[6]

Causality:

  • Presence of Water: Trace amounts of water in solvents or reagents can lead to the formation of hydroxide ions in the presence of a base.

  • Nucleophilic Base: Using strongly nucleophilic bases (e.g., NaOH, KOH) can directly contribute to this side reaction.

  • High Temperature: Higher reaction temperatures accelerate the rate of this undesired hydrolysis.[6]

Solutions:

  • Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly opened bottles of anhydrous solvents or dry them over molecular sieves.[6]

  • Choice of Base: Employ non-nucleophilic inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).

  • Temperature Control: Run the reaction at the lowest effective temperature. While many couplings require heat, avoid excessive temperatures (>120 °C) if hydrolysis is observed.

Frequently Asked Questions (FAQs)

Q1: Is the Boc group on this compound stable under typical cross-coupling conditions? A: Yes, the Boc (tert-butyloxycarbonyl) group is generally stable to the basic and nucleophilic conditions used in Suzuki and Buchwald-Hartwig reactions.[13][] It is primarily an acid-labile protecting group.[15][16] Cleavage would only be a concern if your reagents contain significant acidic impurities or if exceptionally harsh conditions are used, which is not typical for these transformations.

Q2: Which chlorine, at C3 or C6, is more reactive? How can I control selectivity in a mono-coupling reaction? A: The relative reactivity of the C3 and C6 positions is not always straightforward and can be highly dependent on the specific reaction conditions, particularly the palladium catalyst and ligand used. Research on related 3,5-dichloropyridazines has shown that selectivity can be "switched" by changing the ligand.[17][18] For example, one ligand might favor coupling at the more sterically accessible position, while another might favor the more electronically activated position. To achieve high regioselectivity, a ligand screening is often necessary. Consulting literature on similar substituted dichloropyridazines is the best starting point.[19][20]

Q3: My starting material and product have poor solubility. What solvent systems are recommended? A: Poor solubility can hinder reaction rates and make purification challenging.[21] For this compound and its derivatives, common solvents like 1,4-dioxane, toluene, and DMF are often used.[22] If solubility remains an issue, consider:

  • Using a higher boiling point solvent like xylenes or CPME (cyclopentyl methyl ether).

  • Employing a co-solvent system, such as toluene/ethanol or dioxane/water, which can improve the solubility of both organic and inorganic reagents.[23] Note that the addition of water must be balanced against the risk of hydrolysis side reactions.

Q4: How can I effectively remove the homocoupled biaryl byproduct during purification? A: Separation can be challenging as the homocoupled product often has a polarity similar to the desired cross-coupled product.[23]

  • Chromatography: Careful optimization of the solvent system for column chromatography is the most common method. Using a shallow gradient or an isocratic elution can improve separation.

  • Recrystallization: If the desired product is a solid, recrystallization can be highly effective. Test various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to find one where the solubility of the product and byproduct differ significantly at high and low temperatures.[24]

  • Biotage/Automated Chromatography: These systems often provide better resolution than manual columns and can be programmed with complex gradients to resolve closely eluting compounds.

Optimized Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is optimized to minimize homocoupling and hydrolysis.

  • Setup: To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely ground K₃PO₄ (2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane (to make a ~0.1 M solution) via syringe.

  • Degassing: Sparge the mixture with argon for an additional 15 minutes.

  • Catalyst Addition: Under a positive flow of argon, add the palladium catalyst/ligand system (e.g., XPhos Pd G3, 2 mol%).

  • Reaction: Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black. Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.[25]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol uses a bulky ligand to prevent catalyst poisoning.

  • Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the amine coupling partner (1.1 equiv.), a bulky biarylphosphine ligand (e.g., RuPhos, 4 mol%), and a palladium source (e.g., Pd₂(dba)₃, 2 mol%).

  • Inert Atmosphere: Seal the vessel, evacuate, and backfill with argon (repeat 3 times).

  • Reagent Addition: Under a positive flow of argon, add the base (e.g., NaOt-Bu, 1.4 equiv.) and anhydrous toluene (to make a ~0.1 M solution).

  • Reaction: Heat the reaction mixture to 100 °C and monitor by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

References

Technical Support Center: Purification of 4-(Boc-amino)-3,6-dichloropyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(Boc-amino)-3,6-dichloropyridazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols to overcome common challenges encountered during the purification of this important chemical intermediate.

Introduction

This compound is a key building block in medicinal chemistry.[1][2] Its purification, however, can be challenging due to the inherent properties of the molecule, including the acid-sensitivity of the tert-butoxycarbonyl (Boc) protecting group and the reactivity of the dichloropyridazine ring.[3][4] This guide provides a systematic approach to troubleshooting common issues and offers validated protocols to ensure the high purity of your final compound.

Part 1: Frequently Asked Questions (FAQs)

Q1: My Boc-protected amine seems to be degrading during silica gel chromatography. What is happening and how can I prevent it?

A1: This is a common issue. The Boc group is notoriously sensitive to acidic conditions and can be partially or fully cleaved on standard silica gel, which is inherently acidic.[3] This leads to the formation of the free amine as an impurity.

  • Causality: The acidic silanol groups (Si-OH) on the surface of the silica gel can protonate the carbamate, initiating the cleavage of the Boc group to release isobutylene and carbon dioxide, resulting in the free amine.

  • Solution:

    • Deactivate the Silica Gel: Before preparing your column, you can neutralize the silica gel by slurrying it in a solvent system containing a small amount of a non-nucleophilic base, such as 0.1-1% triethylamine (TEA) or diisopropylethylamine (DIPEA). This will cap the acidic sites.[5]

    • Use a Modified Mobile Phase: Add 0.1-0.5% TEA to your eluent system (e.g., hexane/ethyl acetate). This will continuously neutralize the stationary phase as the purification proceeds.

    • Consider Alternative Stationary Phases: If the issue persists, consider using a less acidic stationary phase like neutral alumina or a bonded phase like diol or amino-functionalized silica.[6]

Q2: I am observing significant peak tailing during flash chromatography. What are the likely causes?

A2: Peak tailing for this class of compounds on silica gel is often due to strong interactions between the basic nitrogen atoms on the pyridazine ring and the acidic silanol groups of the stationary phase.[7]

  • Mechanism: The lone pairs on the pyridazine nitrogens can form hydrogen bonds with the silanol groups, leading to a slow desorption process and resulting in broad, tailing peaks.

  • Troubleshooting:

    • Mobile Phase Modifier: As with preventing Boc-group degradation, adding a small amount of a competitive base like triethylamine (0.1-0.5%) to the mobile phase can significantly improve peak shape by competing for the acidic sites on the silica.

    • Increase Eluent Polarity: A mobile phase that is too weak may not be effective at eluting the compound, leading to increased interaction time with the stationary phase. Systematically increase the polarity (e.g., increase the percentage of ethyl acetate in hexane).

    • Dry Loading: If you are using a polar solvent to dissolve your crude product for loading (wet loading), it can interfere with the initial binding to the silica. Consider dry loading by adsorbing your crude product onto a small amount of silica gel or Celite®.[7]

Q3: My compound is not crystallizing, or it is "oiling out." What steps can I take to induce crystallization?

A3: "Oiling out" or failure to crystallize is a common problem, often caused by residual solvents, impurities, or a suboptimal solvent system.[8][9]

  • Root Causes & Solutions:

    • Purity: Impurities can disrupt the formation of a crystal lattice.[9] If your crude product is of low purity, consider a quick filtration through a plug of silica gel to remove baseline impurities before attempting recrystallization.

    • Solvent System: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound when hot but not when cold. Experiment with binary solvent systems. For example, dissolve the compound in a minimal amount of a "good" solvent (like dichloromethane or ethyl acetate) and then slowly add a "poor" or "anti-solvent" (like hexanes or pentane) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[8][10]

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.[9]

      • Seeding: If you have a small amount of pure, solid material, add a single seed crystal to the supersaturated solution to initiate crystallization.

    • Cooling Rate: Rapid cooling often leads to the formation of an oil. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (2-8 °C) to maximize crystal formation.[9]

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving specific issues you may encounter during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery After Column Chromatography 1. Compound is irreversibly adsorbed onto the silica gel. 2. Boc group cleavage, leading to a more polar, less mobile amine that remains on the column. 3. Compound is too soluble in the mobile phase and co-elutes with impurities.1. Perform flash chromatography to minimize contact time. Use a deactivated stationary phase (e.g., with TEA).[5] 2. Add a base modifier (0.1-0.5% TEA) to the eluent.[7] Consider using a less acidic stationary phase like neutral alumina.[6] 3. Develop a more selective mobile phase using TLC. Start with a less polar eluent and use a gradient elution.[7]
Multiple Spots on TLC After Purification 1. Incomplete separation during chromatography. 2. Decomposition of the product in the collection flasks (e.g., prolonged exposure to acidic eluents). 3. Contamination during solvent removal.1. Optimize the mobile phase for better separation (aim for a product Rf of 0.2-0.4 on TLC).[7] Use a longer column or a finer grade of silica gel. 2. If using an acidic modifier like TFA (not recommended for Boc groups), neutralize the collected fractions immediately with a few drops of a base like triethylamine.[3] 3. Ensure all glassware is clean. Avoid excessive heat during rotary evaporation.
Product is Discolored (e.g., Yellow or Brown) 1. Presence of colored impurities from the reaction. 2. Thermal degradation during solvent evaporation. 3. Prolonged exposure to air or light.1. Consider a pre-purification step, such as washing the crude product with a suitable solvent or performing a charcoal treatment. 2. Use a lower temperature water bath for rotary evaporation. Adding a co-solvent like toluene can help azeotropically remove higher-boiling solvents at a lower temperature.[3] 3. Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.

Part 3: Experimental Protocols & Workflows

Workflow for Method Selection

The choice between flash chromatography and recrystallization depends on the purity of the crude material and the nature of the impurities.

G start Crude this compound tlc Analyze by TLC start->tlc decision Assess Purity & Impurity Profile tlc->decision high_purity High Purity (>90%) Few, non-polar impurities decision->high_purity Clean Profile low_purity Low Purity (<90%) Multiple or polar impurities decision->low_purity Complex Mixture recrystallization Proceed with Recrystallization high_purity->recrystallization flash_chrom Perform Flash Chromatography low_purity->flash_chrom final_product Pure Product recrystallization->final_product flash_chrom->final_product

Caption: Decision workflow for selecting a purification method.

Protocol 1: Flash Column Chromatography

This protocol provides a general method for purification on silica gel, with modifications to preserve the Boc-protecting group.

  • TLC Method Development:

    • Dissolve a small sample of the crude material in dichloromethane or ethyl acetate.

    • Spot on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point is a mixture of hexanes and ethyl acetate.

    • The ideal solvent system will give your product an Rf value of approximately 0.2-0.4.[7] Add 0.5% triethylamine to the chosen solvent system to improve peak shape.

  • Column Preparation:

    • Select a column size appropriate for your sample amount (typically a 40:1 to 100:1 ratio of silica to crude material by weight).[7]

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes + 0.5% TEA).

    • Pour the slurry into the column and use gentle pressure to pack a uniform bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to the solution.

    • Evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the initial, low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution). For example, from 10% to 40% ethyl acetate in hexanes (always containing 0.5% TEA).

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator. Be mindful that triethylamine is less volatile than hexanes and ethyl acetate; it may require co-evaporation with a solvent like toluene or a slightly higher vacuum to remove completely.

Workflow for Flash Chromatography

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification tlc 1. TLC Method Development (Hexane/EtOAc + 0.5% TEA) column_prep 2. Prepare Silica Slurry (with TEA-modified eluent) tlc->column_prep dry_load 3. Dry Load Sample (adsorb on silica) column_prep->dry_load elute 4. Gradient Elution dry_load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor by TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine evaporate 8. Solvent Removal combine->evaporate product Pure Product evaporate->product

Caption: Step-by-step workflow for flash chromatography.

Protocol 2: Recrystallization

This protocol is ideal for purifying material that is already of relatively high purity (>90%).

  • Solvent Screening:

    • Place a small amount of the crude product in several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes, water) to each tube.

    • A good single solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

    • For a binary system, find one solvent that dissolves the compound well (e.g., dichloromethane) and one in which it is insoluble (e.g., hexanes).

  • Recrystallization Procedure (Binary System Example):

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the "good" solvent (e.g., dichloromethane) while gently heating and stirring to dissolve the solid completely.

    • Once dissolved, slowly add the "poor" solvent (e.g., hexanes) dropwise at the elevated temperature until the solution just begins to turn cloudy (this is the saturation point).

    • If necessary, add a drop or two of the "good" solvent to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath or refrigerator (2-8 °C) for at least one hour to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the cold "poor" solvent (hexanes) to remove any remaining soluble impurities.

    • Dry the crystals under high vacuum to remove all residual solvents.

References

Preventing dehalogenation of 4-(Boc-amino)-3,6-dichloropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Boc-amino)-3,6-dichloropyridazine. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. We understand that working with electron-deficient, dihalogenated heterocycles can present unique challenges, most notably the undesired side reaction of dehalogenation. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you navigate these challenges and achieve your desired synthetic outcomes with high fidelity and yield.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address the most common issues encountered during palladium-catalyzed cross-coupling reactions with this compound.

Issue 1: My primary side product is the mono-dehalogenated starting material, 4-(Boc-amino)-3-chloropyridazine. What is causing this, and how can I prevent it?

Answer: This is a classic case of hydrodehalogenation, a common side reaction in palladium-catalyzed cross-couplings of heteroaryl halides.[1] The primary culprit is often the formation of a palladium-hydride (Pd-H) species in your catalytic cycle. This Pd-H species can then undergo reductive elimination with the pyridazine ring, replacing a chlorine atom with hydrogen.

Potential Causes & Recommended Actions:

  • Hydrogen Source: Your reaction conditions are inadvertently providing a source of hydride.

    • Solvent: Protic solvents, especially alcohols like methanol or ethanol, can be oxidized by the palladium catalyst to generate Pd-H species.

      • Solution: Switch to anhydrous, aprotic solvents such as dioxane, tetrahydrofuran (THF), or toluene.[1] These solvents are less likely to act as hydride donors.

    • Base: Strong alkoxide bases (e.g., NaOtBu, KOtBu) or amine bases with β-hydrogens (e.g., triethylamine) can undergo β-hydride elimination to form Pd-H.

      • Solution: Opt for weaker inorganic bases that are not hydride sources. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices that have been shown to minimize dehalogenation.[1][2]

    • Water: Even trace amounts of water can contribute to the formation of Pd-H species.

      • Solution: Ensure all reagents and solvents are rigorously dried. Use freshly distilled or purchased anhydrous solvents and dry your base before use.

  • Slow Reductive Elimination: If the desired reductive elimination to form the C-C or C-N bond is slow, the competing hydrodehalogenation pathway has more time to occur.

    • Ligand Choice: The phosphine ligand plays a critical role in promoting the desired reductive elimination.

      • Solution: Employ bulky, electron-rich phosphine ligands. These ligands generally accelerate the rate of reductive elimination relative to hydrodehalogenation.[1] Ligands from the Buchwald biarylphosphine family, such as XPhos and SPhos , are highly recommended for cross-coupling with electron-deficient heteroaryl chlorides.[3][4][5]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption="Troubleshooting workflow for Issue 1: High Dehalogenation."

Issue 2: I am attempting a mono-functionalization, but I am getting significant amounts of the di-substituted product. How can I improve selectivity for mono-substitution?

Answer: Achieving mono-selectivity on a di-halogenated substrate depends on the differential reactivity of the two chlorine atoms. For this compound, the electronic environment of the C3-Cl and C6-Cl bonds is distinct.

Understanding Regioselectivity:

The pyridazine ring is inherently electron-deficient. The 4-(Boc-amino) group is an electron-donating group, which will influence the electron density at the adjacent C3 and C5 positions. In related dihalopyridazine systems, the halide adjacent to a nitrogen atom is often more reactive in palladium-catalyzed cross-coupling.[6] However, the electronic push from the amino group at C4 could potentially enhance the reactivity of the C3-Cl bond towards oxidative addition. Conversely, the C6-Cl is adjacent to a nitrogen, which is a classically activated position. The precise regioselectivity will likely be a delicate balance of electronic and steric factors and highly dependent on the specific reaction conditions.

Strategies to Enhance Mono-selectivity:

  • Lower Temperature: Running the reaction at a lower temperature can often enhance selectivity, favoring the reaction at the more reactive site while disfavoring the slower reaction at the less reactive site.

  • Stoichiometry: Use a slight excess of the dichloropyridazine starting material relative to your coupling partner (e.g., 1.1 to 1.2 equivalents). This ensures the coupling partner is consumed before significant di-substitution can occur.

  • Reaction Time: Carefully monitor the reaction progress by LC-MS or TLC. Stop the reaction as soon as the starting material is consumed to the desired level, before the mono-substituted product begins to react further.

  • Ligand Control: As with preventing dehalogenation, the choice of ligand can influence regioselectivity. In some dihaloheteroarene systems, different ligands have been shown to direct the reaction to different positions.[6] A screening of ligands may be necessary to find the optimal balance for your desired transformation.

Issue 3: My reaction is not proceeding to completion, and I am recovering a lot of starting material. What can I do?

Answer: Low conversion can be due to several factors, from catalyst deactivation to insufficient reactivity of your coupling partners.

Potential Causes & Recommended Actions:

  • Catalyst Deactivation: The nitrogen atoms in the pyridazine ring can coordinate to the palladium center, leading to catalyst inhibition.

    • Solution: Increase the catalyst loading slightly (e.g., from 1-2 mol% to 3-5 mol%). Also, ensure you are using a high-quality palladium source and that your phosphine ligand is not oxidized (they should be handled under an inert atmosphere). Using a pre-formed palladium-ligand complex can sometimes improve results.

  • Base Strength: The base may not be strong enough to effectively participate in the transmetalation step (in the case of Suzuki coupling) or to deprotonate the amine (in Buchwald-Hartwig amination).

    • Solution: While strong bases can cause dehalogenation, a certain level of basicity is required for the reaction to proceed. If you are using a very weak base like K₂CO₃ and see no reaction, consider switching to K₃PO₄ or Cs₂CO₃.

  • Temperature: The reaction may simply be too slow at the current temperature.

    • Solution: Gradually increase the reaction temperature in 10-20 °C increments. For challenging couplings, temperatures of 100-120 °C may be necessary.

  • Purity of Reagents: Impurities in your boronic acid (for Suzuki) or other reagents can poison the catalyst.

    • Solution: Ensure your coupling partners are of high purity. Boronic acids, for example, can be recrystallized if necessary.

Frequently Asked Questions (FAQs)

Q1: Which chlorine, at C3 or C6, is expected to be more reactive?

A1: The reactivity of the two chlorine atoms is not straightforward to predict without experimental data on this specific substrate. Generally, in N-heterocycles, positions adjacent to the nitrogen (like C6) are more activated towards nucleophilic aromatic substitution and oxidative addition in cross-coupling reactions.[7] However, the electron-donating Boc-amino group at C4 will increase the electron density of the ring, particularly at the ortho (C3) and para (C6, through the N1 nitrogen) positions. This could potentially modulate the relative reactivity. For a definitive answer, a small-scale experiment followed by careful analytical characterization (e.g., 2D NMR) of the mono-substituted product would be necessary.

Q2: Why are bulky, electron-rich phosphine ligands like XPhos and SPhos recommended?

A2: These ligands are beneficial for two primary reasons in the context of coupling with heteroaryl chlorides:

  • Promotion of Oxidative Addition: The electron-rich nature of these ligands increases the electron density on the palladium(0) center, which facilitates the often rate-limiting oxidative addition step with the electron-deficient C-Cl bond of the pyridazine.[4]

  • Acceleration of Reductive Elimination: Their steric bulk promotes the final reductive elimination step, which forms the desired C-C or C-N bond.[5] By accelerating this step, the lifetime of the palladium intermediate that could otherwise undergo hydrodehalogenation is shortened, thus increasing the selectivity for the desired product.

Q3: Can I use protic solvents if my reagents are not soluble in aprotic solvents?

A3: It is strongly discouraged. Protic solvents are a known source of hydrogen for the competing hydrodehalogenation pathway.[1] If solubility is an issue, consider using a more polar aprotic solvent like DMF or DMA, ensuring they are anhydrous. Alternatively, a mixed solvent system (e.g., toluene/DMF) could be explored, but this should be carefully optimized to minimize dehalogenation.

Q4: What is the best way to monitor the reaction and identify the products and byproducts?

A4: Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal technique for monitoring these reactions.[8] It allows you to track the consumption of the starting material and the formation of the desired product, as well as dehalogenated and di-substituted byproducts. The mass difference between these species is distinct and easily identifiable:

  • Starting Material: this compound

  • Desired Mono-Coupled Product: Mass of (Starting Material - Cl + Coupling Partner)

  • Mono-Dehalogenated Byproduct: Mass of (Starting Material - Cl + H)

  • Di-Coupled Product: Mass of (Starting Material - 2Cl + 2x Coupling Partner)

For structural confirmation of the final, purified product, especially to determine the regiochemistry of mono-substitution, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like HMBC and NOESY) is essential.[9][10]

Optimized Experimental Protocols

The following protocols are provided as robust starting points for your experiments. Optimization may be required for your specific coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Dehalogenation

Objective: To perform a mono-arylation/vinylation on this compound with high selectivity against hydrodehalogenation.

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} caption="Workflow for Suzuki-Miyaura Coupling."

Materials:

  • This compound (1.0 equiv)

  • Aryl- or vinylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos or SPhos (0.04 equiv)[3][5]

  • Potassium phosphate (K₃PO₄), tribasic (3.0 equiv), finely ground and dried under vacuum.

  • Anhydrous toluene or dioxane (to make a ~0.1 M solution)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the boronic acid, and the dried K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive pressure of inert gas, add the Pd₂(dba)₃ and the phosphine ligand.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS. The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Objective: To couple a primary or secondary amine with this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.04 equiv)[11]

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an inert atmosphere glovebox, add Pd₂(dba)₃ and XPhos to a dry Schlenk flask. Add anhydrous toluene and stir for 10 minutes to form the catalyst complex.

  • In a separate flask, add this compound and NaOtBu. Evacuate and backfill this flask with inert gas.

  • Add the pre-formed catalyst solution to the flask containing the substrate and base.

  • Add the amine via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature. Quench carefully by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Note on Base Selection for Buchwald-Hartwig: While NaOtBu is a common and effective base for C-N coupling, it can be a source of hydride for dehalogenation. If significant dehalogenation is observed, consider switching to a weaker base like K₃PO₄ or Cs₂CO₃, although this may require higher temperatures or longer reaction times.

Data Summary Tables

The following tables summarize key parameters for minimizing dehalogenation based on literature precedents for similar heteroaryl systems.

Table 1: Ligand Selection Guide for Cross-Coupling of Heteroaryl Chlorides

LigandStructure TypeKey FeaturesRecommended For
XPhos Biaryl MonophosphineVery bulky, electron-richSuzuki, Buchwald-Hartwig, Sonogashira[3][5][11]
SPhos Biaryl MonophosphineBulky, electron-richSuzuki, Buchwald-Hartwig[3][4]
dppf Ferrocenyl DiphosphineBidentate, moderate bulkGeneral Suzuki, can be less active for chlorides
PPh₃ TriarylphosphineLess bulky, less electron-richProne to causing dehalogenation with heteroaryl chlorides

Table 2: Base and Solvent Compatibility for Minimizing Dehalogenation

BaseSolventCompatibilityRationale
K₃PO₄ Toluene, Dioxane, THFExcellent Non-nucleophilic, not a hydride source, good for Suzuki.[1]
Cs₂CO₃ Toluene, Dioxane, THFExcellent Similar to K₃PO₄, often provides good results.[1][2]
NaOtBu Toluene, DioxaneCaution Strong base, effective for C-N coupling but can cause dehalogenation via β-hydride elimination.
Et₃N AnyUse with Caution Can be a hydride source; primarily used in Sonogashira.[1] Consider inorganic bases as an alternative.
Alcohols AnyNot Recommended Can act as a hydride source through oxidation by Pd.

Conclusion

Successfully employing this compound in cross-coupling reactions hinges on carefully controlling the reaction conditions to favor the desired transformation over the competing dehalogenation pathway. By selecting an appropriate combination of a bulky, electron-rich phosphine ligand, a non-hydride-donating inorganic base, and an anhydrous aprotic solvent, researchers can significantly suppress the formation of this unwanted byproduct. We hope this guide serves as a valuable resource for your synthetic challenges and facilitates the successful application of this important chemical building block.

References

Technical Support Center: Catalyst Selection for 4-(Boc-amino)-3,6-dichloropyridazine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving 4-(Boc-amino)-3,6-dichloropyridazine. This document provides in-depth guidance, troubleshooting advice, and validated protocols to assist researchers, scientists, and drug development professionals in successfully functionalizing this versatile heterocyclic building block.

The this compound core presents unique challenges and opportunities in synthetic chemistry. The presence of two distinct chlorine atoms and an electronically influential Boc-amino group necessitates careful selection of catalytic systems to achieve desired outcomes, particularly concerning regioselectivity. This guide is designed to navigate these complexities, explaining the causality behind experimental choices to empower you in your research.

Section 1: Catalyst & Ligand Selection Guide (FAQs)

This section addresses common questions regarding the strategic selection of catalysts, ligands, and conditions for the most prevalent cross-coupling reactions.

Q1: Which palladium-catalyzed cross-coupling reactions are most common for modifying this compound?

The most frequently employed transformations are the Suzuki-Miyaura coupling (for C-C bond formation), the Buchwald-Hartwig amination (for C-N bond formation), and the Sonogashira coupling (for C-C triple bond formation).[1][2][3] These reactions provide a powerful toolkit for introducing a wide array of aryl, heteroaryl, alkyl, amino, and alkynyl moieties onto the pyridazine scaffold.

Q2: How does the reactivity of the two chlorine atoms differ, and how can I achieve site-selective coupling?

The two chlorine atoms at the C3 and C6 positions exhibit different electronic and steric environments, which is the key to achieving regioselectivity.

  • Electronic Effects: The C6 position is para to the electron-donating Boc-amino group, while the C3 position is meta. Furthermore, the C3 chlorine is adjacent to a ring nitrogen, making it more electron-deficient and generally more susceptible to oxidative addition by a palladium(0) catalyst. Therefore, under "standard" conditions with less sterically demanding ligands (e.g., those based on triphenylphosphine or dppf), coupling is often favored at the C3 position.[4]

  • Steric Control: Remarkably, this inherent electronic preference can be overridden by employing sterically bulky ligands. Large, monodentate phosphine ligands, such as QPhos or bulky N-heterocyclic carbenes (NHCs) like IPr, can effectively block the more accessible C3 position, forcing the palladium catalyst to react at the C6 position.[4][5] This ligand-controlled selectivity is a powerful strategy for directing the reaction to the less electronically favored site.[5]

Q3: What are the key factors to consider when selecting a catalyst and ligand for a Suzuki-Miyaura coupling with this substrate?

For a successful Suzuki-Miyaura coupling, consider the following:

  • Target Regioselectivity: As discussed in Q2, this is the most critical factor. For C3 selectivity, a catalyst system like Pd(PPh₃)₄ or Pd(OAc)₂/dppf may suffice. For C6 selectivity, a switch to a bulky ligand system like Pd(OAc)₂/QPhos or a pre-catalyst like Pd(PEPPSI)(IPr) is necessary.[4][5]

  • Aryl Chloride Activation: C-Cl bonds are notoriously less reactive than C-Br or C-I bonds.[6] Therefore, the use of electron-rich and sterically hindered phosphine ligands (e.g., Buchwald's biarylphosphine ligands like XPhos or SPhos) is highly recommended to facilitate the rate-limiting oxidative addition step.[7][8]

  • Choice of Base: The base plays a crucial role in the transmetalation step.[9] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are most common. K₃PO₄ is often effective for challenging couplings but can be very basic.[10] The choice may require screening, and aqueous solutions of the base are frequently used.[10][11]

Q4: What catalyst systems are recommended for Buchwald-Hartwig amination?

The Buchwald-Hartwig amination requires a robust catalyst system to form the C-N bond.[12]

  • Catalyst/Ligand: A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a specialized ligand is standard. For coupling with primary amines, ligands like BrettPhos have shown excellent efficacy.[13][14] For secondary amines, RuPhos is often a superior choice.[14] Bidentate ligands such as Xantphos can also be effective.[1]

  • Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common and effective choice, though others like lithium bis(trimethylsilyl)amide (LiHMDS) can also be used, particularly when substrate functional groups are sensitive to other bases.[15][16]

  • Potential for Inhibition: Be aware that the substrate itself contains nitrogen atoms (pyridazine ring and Boc-amino group) that could potentially coordinate to the palladium center and inhibit catalysis.[15] Using a sufficiently high ligand-to-palladium ratio can help mitigate this effect.

Q5: Which catalysts are suitable for Sonogashira coupling with this dichloropyridazine?

The Sonogashira reaction typically involves a dual-catalyst system.[3][17]

  • Traditional Conditions: The classic system uses a palladium(0) source, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, most commonly copper(I) iodide (CuI).[1][3] An amine base, like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used as both the base and often as the solvent.[1]

  • Copper-Free Conditions: Concerns about residual copper and the formation of alkyne homodimers (Glaser coupling) have led to the development of copper-free Sonogashira protocols. These methods rely on highly active palladium catalysts, often employing bulky, electron-rich phosphine or NHC ligands, in the presence of a strong base.[17][18][19]

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the experimental process.

Problem 1: Low or no conversion in my Suzuki-Miyaura coupling.

  • Plausible Causes & Solutions:

    • Inefficient Oxidative Addition: Your catalyst may not be active enough to break the C-Cl bond.

      • Solution: Switch to a more electron-rich and bulky ligand system. Replace Pd(PPh₃)₄ with a combination of Pd(OAc)₂ and a Buchwald ligand like SPhos or XPhos.[7][10] Consider using a pre-formed catalyst (precatalyst) which can be more active and reproducible.[7]

    • Poor Substrate Solubility: If your pyridazine or boronic acid is not fully dissolved, the reaction will be slow or incomplete.[11]

      • Solution: Change or increase the volume of your solvent system. While toluene is common, consider more polar aprotic solvents like DMF, NMP, or 1,4-dioxane. A co-solvent system, such as Toluene/Water or THF/Water, can improve the solubility of both the organic substrate and the inorganic base.[10][20]

    • Inactive Boronic Acid: Boronic acids can degrade upon storage, particularly through trimerization to form boroxines.

      • Solution: Use freshly purchased boronic acid or convert it to a more stable derivative, such as a pinacol boronate ester (BPin), before the coupling reaction.

    • Improper Base: The chosen base may not be strong enough or may be sterically hindered.

      • Solution: Screen different bases. K₃PO₄ is often more effective than Na₂CO₃ for difficult couplings. Ensure the base is finely ground to maximize its surface area.[10]

Problem 2: I am observing significant amounts of dehalogenation (hydrodehalogenation) of my starting material.

  • Plausible Causes & Solutions:

    • Slow Transmetalation/Reductive Elimination: If the catalytic cycle stalls after oxidative addition, the palladium-aryl intermediate can undergo side reactions. One common pathway is reaction with trace water or other proton sources, leading to dehalogenation.

      • Solution: Ensure your boronic acid is active and used in a slight excess (1.1-1.5 equivalents). A change of base or solvent might also accelerate the desired transmetalation step.

    • Base-Promoted Decomposition: Some strong bases can directly promote dehalogenation, especially at high temperatures.

      • Solution: Try a milder base (e.g., switch from K₃PO₄ to K₂CO₃) or lower the reaction temperature and run the reaction for a longer time.

Problem 3: My Buchwald-Hartwig amination is sluggish or fails completely.

  • Plausible Causes & Solutions:

    • Catalyst Inhibition: As mentioned in FAQ Q4, the nitrogen atoms in the substrate can bind to the palladium catalyst, acting as a poison.[15]

      • Solution: Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1 L:Pd) to favor the formation of the active catalytic species.

    • Base Inactivity: The base, typically NaOtBu, is highly sensitive to moisture and can lose activity if not handled under strictly anhydrous conditions.

      • Solution: Use a fresh bottle of NaOtBu and handle it in a glovebox. Ensure all solvents are rigorously dried and the reaction is performed under a strict inert atmosphere (Argon or Nitrogen).

    • Incorrect Ligand Choice: The ligand must be matched to the amine coupling partner.

      • Solution: For primary amines or amides, ensure you are using a ligand designed for them, such as BrettPhos.[14] For secondary amines, RuPhos is often superior.[14] A small screen of 2-3 different ligands is often a worthwhile investment.

Problem 4: I am getting a mixture of mono-substituted products and cannot control the regioselectivity.

  • Plausible Causes & Solutions:

    • Intermediate Ligand Sterics: The chosen ligand may not be sterically biased enough to favor one site exclusively.

      • Solution: To enhance C6 selectivity, move to a significantly bulkier ligand like QPhos or IPr.[4][5] To favor C3 selectivity, use a smaller bidentate ligand like dppf and ensure reaction conditions are not forcing (e.g., lower temperature), which might begin to erode the electronic preference.

    • Reaction Time/Temperature: Overly harsh conditions or extended reaction times can sometimes lead to a loss of selectivity or promote a second coupling reaction.

      • Solution: Monitor the reaction closely by TLC or LCMS. Stop the reaction once the desired mono-substituted product has formed and before significant amounts of the di-substituted product appear. Try running the reaction at a lower temperature.

Problem 5: My Sonogashira coupling is giving low yields and significant homocoupling of the alkyne (Glaser coupling).

  • Plausible Causes & Solutions:

    • Oxygen Contamination: The copper-catalyzed homocoupling side reaction is often promoted by the presence of oxygen.

      • Solution: Ensure the reaction is thoroughly degassed before heating and maintained under a positive pressure of an inert gas (Argon is preferred). Use of Schlenk techniques is highly recommended.[17]

    • Catalyst Ratio: An improper Pd:Cu ratio can lead to inefficient cross-coupling.

      • Solution: While catalyst loading should be optimized, a typical starting point is 1-2 mol% of the palladium catalyst and 2-4 mol% of CuI.

    • Inefficient System: The traditional Pd/Cu system may not be optimal for this specific substrate.

      • Solution: Consider switching to a copper-free Sonogashira protocol. These systems often use a more active palladium/ligand combination (e.g., Pd(OAc)₂/SPhos) with a strong base like Cs₂CO₃ in a solvent like 1,4-dioxane or 2-MeTHF.[18][19]

Section 3: Protocols & Data

The following tables and protocols provide starting points for reaction optimization.

Data Presentation

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling

Target PositionPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Notes
C3 (Electronic Control)Pd(OAc)₂ (2%)dppf (4%)K₂CO₃ (2.0)Dioxane/H₂O (4:1)90-100Good starting point for C3 functionalization.[4]
C6 (Steric Control)Pd(OAc)₂ (2%)QPhos (4-5%)K₃PO₄ (2.0)Toluene or Dioxane100-110Bulky ligand overrides electronic preference for C3.[4]
C6 (NHC Catalyst)Pd(PEPPSI)-IPr (3%)-Na₂CO₃ (2.0)Dioxane80-100NHC-based catalysts can offer high selectivity and activity.[5]
General (High Activity) XPhos Pd G3 (2%)-K₃PO₄ (2.0)t-AmylOH100Modern precatalysts are highly active for aryl chlorides.[7]

Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination

Amine TypePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Notes
Primary Amine Pd₂(dba)₃ (1-2%)BrettPhos (3-5%)NaOtBu (1.5)Toluene or Dioxane100BrettPhos is highly effective for monoarylation of primary amines.[14]
Secondary Amine Pd(OAc)₂ (2%)RuPhos (4-5%)NaOtBu (1.5)Toluene100RuPhos is often superior for coupling secondary amines.[14]
General Pd₂(dba)₃ (2%)Xantphos (4-5%)Cs₂CO₃ (2.0)Dioxane110A more general bidentate ligand system.[1]
Experimental Protocols

Protocol 1: General Procedure for a Site-Selective (C6) Suzuki-Miyaura Coupling

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely ground K₃PO₄ (2.0 equiv).

  • Catalyst Addition: In a glovebox, add Pd(OAc)₂ (0.02 equiv) and QPhos (0.05 equiv) to the flask.

  • Evacuation and Backfilling: Seal the flask, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed toluene (or 1,4-dioxane) via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or LCMS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

  • Purification: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: General Procedure for a Buchwald-Hartwig Amination

  • Inert Atmosphere Setup: In a glovebox, add Pd₂(dba)₃ (0.02 equiv), the appropriate ligand (e.g., RuPhos, 0.05 equiv), and NaOtBu (1.5 equiv) to an oven-dried Schlenk flask.

  • Reagent Addition: Add this compound (1.0 equiv) to the flask.

  • Evacuation and Backfilling: Seal the flask, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill with argon three times.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene via syringe. Then, add the amine coupling partner (1.2 equiv) via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LCMS.

  • Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate (x3).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Section 4: Visual Guides

Diagrams

CatalystSelection start_node Select Desired Transformation suzuki Suzuki-Miyaura (C-C) start_node->suzuki Reaction Type buchner Buchwald-Hartwig (C-N) start_node->buchner Reaction Type sonogashira Sonogashira (C-C≡) start_node->sonogashira Reaction Type reaction_node reaction_node position_node position_node catalyst_node catalyst_node pos_c3_sz Position C3 (Electronic Control) suzuki->pos_c3_sz Target Position pos_c6_sz Position C6 (Steric Control) suzuki->pos_c6_sz Target Position amine_pri Primary Amine buchner->amine_pri Amine Type amine_sec Secondary Amine buchner->amine_sec Amine Type cat_sng Traditional: PdCl₂(PPh₃)₂ + CuI Copper-Free: Pd(OAc)₂ / SPhos sonogashira->cat_sng Conditions cat_c3_sz Pd(OAc)₂ / dppf Pd(PPh₃)₄ pos_c3_sz->cat_c3_sz Screen cat_c6_sz Pd(OAc)₂ / QPhos Pd(PEPPSI)-IPr XPhos Pd G3 pos_c6_sz->cat_c6_sz Screen cat_amine_pri Pd₂(dba)₃ / BrettPhos Base: NaOtBu amine_pri->cat_amine_pri Use cat_amine_sec Pd(OAc)₂ / RuPhos Base: NaOtBu amine_sec->cat_amine_sec Use SuzukiCycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-Cl PdII_Aryl L₂Pd(II)(Ar)Cl OA->PdII_Aryl ts_oa Problem: Slow/No Reaction Fix: Use bulky, electron-rich ligand (e.g., XPhos) OA->ts_oa TM Transmetalation PdII_Aryl->TM Ar'B(OH)₂ Base ts_dehalo Side Reaction: Dehalogenation Fix: Check base, ensure Ar'B(OH)₂ is active PdII_Aryl->ts_dehalo PdII_Biaryl L₂Pd(II)(Ar)(Ar') TM->PdII_Biaryl ts_tm Problem: Stalled Reaction Fix: Screen bases (K₃PO₄, Cs₂CO₃), check boronic acid quality TM->ts_tm RE Reductive Elimination PdII_Biaryl->RE RE->Pd0 Ar-Ar'

References

Navigating the Synthesis of 4-(Boc-amino)-3,6-dichloropyridazine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of 4-(Boc-amino)-3,6-dichloropyridazine is a critical step in the development of numerous pharmaceutical compounds, particularly in the realm of kinase inhibitors. While the synthetic route may appear straightforward, achieving high purity can be challenging due to the formation of several process-related impurities. This guide provides a comprehensive technical support center for researchers, scientists, and drug development professionals to troubleshoot and manage these impurities effectively.

I. The Synthetic Landscape: Understanding the Core Reaction

The most common and industrially scalable synthesis of this compound involves the reaction of 4-amino-3,6-dichloropyridazine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base and solvent.

graph Synthesis_Pathway { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes A [label="4-Amino-3,6-dichloropyridazine", fillcolor="#F1F3F4", fontcolor="#202124"]; Boc2O [label="Boc₂O", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., Et₃N, DMAP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Solvent (e.g., DCM, THF)", fillcolor="#F1F3F4", fontcolor="#202124"]; P [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> P [label="+"]; Boc2O -> P [label="+"]; Base -> P [label="catalyst"]; Solvent -> P [label="medium"]; }

Figure 1: General synthesis of this compound.

The reaction's success hinges on the careful control of stoichiometry, temperature, and the choice of base and solvent. Deviations can lead to a variety of impurities that complicate downstream processing and compromise the final product's quality.

II. Troubleshooting Guide: Common Impurities and Their Mitigation

This section addresses specific issues encountered during the synthesis in a question-and-answer format, providing insights into their causes and practical solutions.

Q1: My reaction is incomplete, and I observe a significant amount of unreacted 4-amino-3,6-dichloropyridazine. What are the likely causes and how can I improve the conversion?

A1: Incomplete conversion is a common issue that can stem from several factors:

  • Insufficient Boc₂O: The stoichiometry of Boc₂O is critical. While a 1:1 molar ratio is theoretically sufficient, a slight excess (1.1-1.2 equivalents) is often employed to drive the reaction to completion.

  • Weak or Insufficient Base: The base plays a crucial role in deprotonating the amino group, enhancing its nucleophilicity.[1] If a weak base is used or its amount is insufficient, the reaction rate will be slow, leading to incomplete conversion. 4-(Dimethylamino)pyridine (DMAP) is often used as a catalyst in conjunction with a stoichiometric base like triethylamine (Et₃N) to accelerate the reaction.[2]

  • Low Reaction Temperature: While the reaction is typically run at room temperature, lower temperatures can significantly slow down the reaction rate.

  • Poor Solubility: The starting material or the intermediate may have poor solubility in the chosen solvent, hindering the reaction.

Troubleshooting Steps:

  • Verify Stoichiometry: Ensure you are using a slight excess of Boc₂O.

  • Optimize the Base System:

    • Consider using a stronger base or a combination of bases (e.g., Et₃N with catalytic DMAP).

    • Ensure at least one equivalent of the stoichiometric base is used.

  • Adjust Temperature: If the reaction is sluggish at room temperature, consider gentle heating (e.g., 30-40 °C). Monitor the reaction closely by TLC or LC-MS to avoid the formation of degradation products.

  • Solvent Selection: If solubility is an issue, consider alternative solvents or solvent mixtures. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices.

Q2: I've identified an impurity with a mass corresponding to the di-Boc protected product. How can I prevent its formation?

A2: The formation of the di-Boc protected impurity, tert-butyl (3,6-dichloropyridazin-4-yl)(tert-butoxycarbonyl)carbamate, occurs when the initially formed product reacts further with Boc₂O. This is more likely to happen under forcing conditions.

Causative Factors:

  • Excessive Boc₂O: A large excess of Boc₂O significantly increases the probability of the second Boc group addition.

  • Highly Active Catalyst: While DMAP is an effective catalyst, its excessive use can promote the formation of the di-Boc adduct.

  • Prolonged Reaction Time: Leaving the reaction to stir for an extended period after the initial product formation can lead to over-reaction.

Preventative Measures:

  • Control Boc₂O Stoichiometry: Use a minimal excess of Boc₂O (e.g., 1.05-1.1 equivalents).

  • Monitor the Reaction Progress: Closely follow the reaction's progress by TLC or LC-MS. Once the starting material is consumed, quench the reaction promptly.

  • Catalyst Loading: Use only a catalytic amount of DMAP (e.g., 0.05-0.1 equivalents).

  • Purification: If the di-Boc impurity does form, it can typically be separated from the desired product by column chromatography.

graph Impurity_Formation { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes A [label="4-Amino-3,6-dichloropyridazine", fillcolor="#F1F3F4", fontcolor="#202124"]; Boc2O_1 [label="Boc₂O", fillcolor="#F1F3F4", fontcolor="#202124"]; P [label="this compound\n(Desired Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Boc2O_2 [label="Boc₂O (Excess)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Impurity [label="Di-Boc Impurity", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges A -> P [label="+"]; Boc2O_1 -> P; P -> Impurity [label="+ (Over-reaction)"]; Boc2O_2 -> Impurity; }

Figure 2: Pathway to the formation of the di-Boc impurity.
Q3: My final product is showing signs of degradation, particularly the loss of the Boc group. What could be causing this and how can I prevent it?

A3: The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.[3][] Accidental exposure to acid during workup or purification can lead to the cleavage of the Boc group, regenerating the starting material, 4-amino-3,6-dichloropyridazine.

Sources of Acidity:

  • Acidic Workup: Using an acidic aqueous solution (e.g., HCl, KHSO₄) to wash the organic layer can cleave the Boc group.

  • Acidic Silica Gel: Some grades of silica gel can be acidic. Using acidic silica gel for column chromatography can cause on-column deprotection.

  • Storage: Improper storage of the final product, especially in the presence of acidic vapors, can lead to degradation over time.

Mitigation Strategies:

  • Neutral Workup: Use a neutral (e.g., water) or slightly basic (e.g., saturated NaHCO₃ solution) wash during the workup.

  • Neutralize Silica Gel: If you suspect your silica gel is acidic, you can neutralize it by preparing a slurry with a small amount of a non-nucleophilic base like triethylamine in the eluent and then evaporating the excess solvent.

  • Alternative Purification: Consider other purification methods like recrystallization if deprotection on silica is a persistent issue.

  • Proper Storage: Store the final product in a tightly sealed container in a cool, dry, and dark place, away from any acidic substances.

III. Frequently Asked Questions (FAQs)

  • What is the typical purity of commercially available this compound?

    • Commercially available material typically has a purity of 97% or higher.[5]

  • What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?

    • Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of the reaction progress. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the preferred method for quantitative purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation of the final product and identification of impurities. Mass Spectrometry (MS) is used to confirm the molecular weight of the product and impurities.

  • Are there any specific safety precautions I should take when running this synthesis?

    • Yes. 3,6-Dichloropyridazine and its derivatives should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and vapors.[5]

IV. Experimental Protocol: A Validated Purification Method

This protocol describes a robust method for the purification of this compound, aimed at removing common impurities.

Objective: To purify crude this compound to >98% purity.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or Heptane)

  • Ethyl acetate

  • Dichloromethane

Procedure:

  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to the solution to create a slurry.

  • Solvent Evaporation: Remove the solvent from the slurry under reduced pressure to obtain a dry, free-flowing powder. This dry-loading method prevents band broadening on the column.

  • Column Packing: Pack a glass column with silica gel in a hexanes/ethyl acetate mixture (e.g., 9:1 v/v).

  • Loading: Carefully add the dry-loaded crude product to the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC. The desired product typically elutes before more polar impurities.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a white to off-white solid.

  • Purity Confirmation: Confirm the purity of the isolated product by HPLC and its identity by ¹H NMR and MS.

Data Summary Table:

ImpurityPotential SourceRecommended Analytical TechniqueMitigation Strategy
4-Amino-3,6-dichloropyridazineIncomplete reaction, Boc-deprotectionTLC, LC-MS, ¹H NMRUse slight excess of Boc₂O, optimize base, neutral workup
Di-Boc AdductExcess Boc₂O, prolonged reaction timeLC-MS, ¹H NMRControl Boc₂O stoichiometry, monitor reaction closely
tert-ButanolByproduct of Boc₂O reaction¹H NMRRemoved during workup and purification
Pyridine-based impuritiesFrom starting materialsLC-MSUse high-purity starting materials

V. References

  • Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Available from: --INVALID-LINK--

  • AChemBlock. This compound 97% | CAS: 887310-61-4. Available from: --INVALID-LINK--

  • Google Patents. CN104447569A - Method for synthetizing 3,6-dichloropyridazine. Available from: --INVALID-LINK--

  • Royal Society of Chemistry. Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). Available from: --INVALID-LINK--

  • ResearchGate. Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Available from: --INVALID-LINK--

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: --INVALID-LINK--

  • BOC Sciences. BOC-amino acids. Available from: --INVALID-LINK--

  • Journal of American Science. chemical studies on 3,6-dichloropyridazine. Available from: --INVALID-LINK--

  • ResearchGate. (PDF) Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Available from: --INVALID-LINK--

  • Suzhou Highfine Biotech. Application of Boc-anhydride. Available from: --INVALID-LINK--

  • BOC Sciences. Insecticide related impurities and metabolites. Available from: --INVALID-LINK--

  • ResearchGate. (PDF) Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. Available from: --INVALID-LINK--

  • Google Patents. CN112645883A - Preparation method of 3, 6-dichloropyridazine. Available from: --INVALID-LINK--

  • YouTube. Amine Boc protection-Mechanism and Reaction Setup. Available from: --INVALID-LINK--

  • Defense Technical Information Center. Identification of the Side-Reaction of Boc-Decomposition During the Coupling of Boc-Amino Acids with Amino Acid Ester Salts. Available from: --INVALID-LINK--

References

Technical Support Center: Navigating Solubility Challenges with 4-(Boc-amino)-3,6-dichloropyridazine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with derivatives of 4-(Boc-amino)-3,6-dichloropyridazine. This guide is designed to provide expert insights and practical solutions to one of the most common hurdles in the synthesis and purification of these valuable intermediates: poor solubility. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only solve immediate solubility problems but also to proactively design experiments that mitigate these issues from the outset.

The this compound scaffold is a versatile building block, frequently employed in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions allow for the introduction of diverse aryl and amino groups at the 3- and 6-positions, leading to a wide array of potentially bioactive molecules. However, the products of these reactions often exhibit limited solubility in common organic solvents, complicating reaction monitoring, work-up, and purification.

This guide is structured to provide direct answers to common questions and in-depth troubleshooting strategies to keep your research moving forward.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling product, a 3-aryl-4-(Boc-amino)-6-chloropyridazine, has crashed out of the reaction mixture. How can I get it back into solution for work-up?

A1: This is a frequent challenge, as the introduction of a planar aryl group can increase crystallinity and reduce solubility compared to the starting material.

  • Initial Approach: Co-Solvents. Try adding a stronger, more polar aprotic solvent to the reaction mixture. While many Suzuki reactions are run in solvents like dioxane or toluene, adding N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), or Dimethyl sulfoxide (DMSO) can often dissolve the product.[1] Be mindful that these high-boiling point solvents can complicate final product isolation.

  • Warming the Mixture: Gently warming the mixture can also help to redissolve the product for transfer and extraction. However, be cautious of potential product degradation at elevated temperatures.

  • Filtered Work-up: If the product remains insoluble, you can filter the solid, wash it with a solvent in which the impurities are soluble (e.g., water to remove inorganic salts, or a non-polar solvent like hexanes to remove non-polar byproducts), and then address the purification of the solid product.

Q2: I'm struggling to purify my Buchwald-Hartwig amination product by column chromatography because it's poorly soluble in my mobile phase.

A2: Poor solubility on silica gel is a significant hurdle. Here are several strategies:

  • Stronger Eluents: If you are using standard ethyl acetate/hexane systems, consider adding a more polar solvent to your mobile phase. A small percentage of methanol (MeOH) or isopropanol (IPA) in dichloromethane (DCM) can significantly improve the solubility of polar, hydrogen-bond-donating compounds.

  • Reverse-Phase Chromatography: If your compound is highly lipophilic due to the Boc group and the newly introduced substituent, reverse-phase chromatography (C18 silica) with a mobile phase of water and acetonitrile or methanol (often with a modifier like formic acid or TFA) may be a more suitable purification method.

  • Crystallization: If chromatography is not feasible, crystallization is an excellent alternative for purification. A successful crystallization also confirms the structure and provides high-purity material. You will need to screen various solvent/anti-solvent systems.

Q3: Will removing the Boc group improve the solubility of my final product?

A3: In many cases, yes, particularly for aqueous solubility. The tert-butyloxycarbonyl (Boc) group is large and lipophilic, which generally decreases a molecule's solubility in water and polar protic solvents.[2] Upon deprotection to the free amine, the resulting primary amine can act as a hydrogen bond donor and acceptor, often improving solubility in polar solvents. Furthermore, the free amine is basic and can be protonated to form a highly water-soluble salt (e.g., a hydrochloride or trifluoroacetate salt).[3]

However, the effect on solubility in organic solvents is less predictable. The free amine may be less soluble in non-polar organic solvents compared to its Boc-protected precursor.

Q4: My final deprotected compound is an amorphous solid that is difficult to handle. How can I induce crystallization?

A4: Amorphous solids can be challenging due to their often-hygroscopic nature and lack of a sharp melting point. Inducing crystallization can provide a stable, easily handled solid.

  • Solvent Screening: A systematic screen of solvents is the first step. Dissolve a small amount of your compound in a good solvent (e.g., MeOH, acetone, DCM) and slowly add an anti-solvent (e.g., water, hexanes, diethyl ether) until turbidity is observed. Allowing this mixture to stand, sometimes with gentle cooling, can induce crystallization.

  • Seed Crystals: If you have ever had a small amount of crystalline material, use it to seed a supersaturated solution.[4]

  • Sonication: Subjecting a supersaturated solution to ultrasonic agitation can sometimes provide the energy needed for nucleation and crystal growth.

Troubleshooting Guide: A Systematic Approach to Improving Solubility

When faced with a poorly soluble product, a systematic approach is key. The following guide provides a logical workflow, from initial reaction work-up to final product formulation.

Workflow for Addressing Poor Solubility

G cluster_0 Problem Identification cluster_1 Initial Intervention (Work-up & Isolation) cluster_2 Purification Strategy cluster_3 Chemical & Physical Modification start Poorly Soluble Product (Precipitation during reaction or work-up) solvents Screen Co-solvents (e.g., DMF, DMSO, THF) start->solvents Is the product needed in solution? filtration Filter & Wash Solid start->filtration Isolating the solid is acceptable? heating Gentle Heating solvents->heating Still insoluble? chromatography Modify Chromatography - Stronger mobile phase - Reverse-phase solvents->chromatography heating->chromatography crystallization Crystallization - Screen solvent/anti-solvent systems filtration->crystallization deprotection Boc Deprotection - Access free amine chromatography->deprotection Purified but still poorly soluble? crystallization->deprotection Pure but needs better solubility? salt_form Salt Formation (e.g., HCl, TFA salts) deprotection->salt_form Improved aqueous solubility needed? physical_mod Physical Modification - Micronization - Amorphous Solid Dispersion deprotection->physical_mod Further enhancement required?

References

Technical Support Center: Scaling Up Reactions of 4-(Boc-amino)-3,6-dichloropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of reactions involving 4-(Boc-amino)-3,6-dichloropyridazine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning from bench-scale experiments to larger-scale production. We will explore the causality behind experimental choices, provide field-proven insights, and offer robust protocols to ensure successful and safe scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications and significance of this compound?

A1: this compound is a highly valuable heterocyclic building block in medicinal chemistry and materials science. The pyridazine core is a key pharmacophore in many biologically active compounds.[1] The two chlorine atoms at the C3 and C6 positions serve as versatile handles for introducing molecular diversity, primarily through nucleophilic aromatic substitution (SNAr) reactions. The Boc-protected amine at the C4 position modulates the electronic properties of the ring and provides a latent amino group that can be revealed later in the synthetic sequence, making it an essential intermediate for creating complex, highly substituted pyridazine derivatives.[2]

Q2: What are the critical safety precautions when handling dichloropyridazines on a large scale?

A2: Dichloropyridazines and their derivatives require careful handling due to their potential toxicity and reactivity.[3][4][5] When scaling up, these concerns are magnified.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical safety goggles, face shields, impervious gloves, and protective clothing to prevent skin and eye contact.[4][5]

  • Ventilation: All manipulations should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[3][4]

  • Exothermic Reactions: Nucleophilic substitution reactions on this scaffold can be highly exothermic. Scale-up requires robust temperature control, often involving slow, subsurface addition of reagents and a reactor with efficient cooling capacity to prevent thermal runaway.[6]

  • Waste Disposal: Dispose of all waste, including reaction mixtures and contaminated materials, in accordance with local regulations for halogenated organic compounds.[3]

Q3: How does the Boc-amino group at C4 influence the reactivity of the chlorine atoms at C3 and C6?

A3: The Boc-amino group is an electron-donating group (EDG) by resonance. In the context of nucleophilic aromatic substitution (SNAr), which is favored by electron-withdrawing groups, the Boc-amino group deactivates the pyridazine ring toward nucleophilic attack compared to an unsubstituted dichloropyridazine. However, its primary influence is on regioselectivity . The bulky tert-butoxycarbonyl (Boc) group creates significant steric hindrance around the adjacent C3 position. Consequently, nucleophilic attack is often sterically directed to the more accessible C6 position. This steric control is a key principle to exploit for achieving selective mono-substitution.

Q4: What are the key considerations for solvent selection during scale-up?

A4: Solvent choice is critical for reaction success, safety, and scalability.

  • Solubility: Ensure both the this compound and the nucleophile have adequate solubility at the desired reaction temperature to maintain a homogeneous reaction mixture.

  • Reaction Rate: Polar aprotic solvents like DMSO, DMF, and NMP are often preferred for SNAr reactions as they effectively solvate cations while leaving the nucleophile relatively "naked" and more reactive.[7]

  • Workup and Purification: Consider the solvent's boiling point, miscibility with water, and potential to form azeotropes. A solvent that facilitates an easy workup (e.g., extraction and crystallization) is highly desirable for large-scale operations.

  • Safety and Environmental Impact: Evaluate the toxicity, flammability, and environmental persistence of the solvent. Whenever possible, choose greener solvent alternatives.

Q5: When is Boc deprotection performed, and what are the associated risks on a large scale?

A5: The Boc group is typically removed under acidic conditions after the desired substitutions on the pyridazine ring are complete.[8][9][10] The most common reagent is trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or HCl in an alcohol or dioxane.[11]

Scale-up Risks:

  • Gas Evolution: Deprotection liberates isobutylene and carbon dioxide gas.[11] In a large, sealed reactor, this can lead to a dangerous pressure buildup. The reactor must be properly vented.

  • Byproduct Formation: The intermediate tert-butyl cation is a potent alkylating agent and can react with nucleophilic sites on your product or with scavengers, leading to impurities.[8]

  • Corrosion: Strong acids like TFA and HCl are corrosive and require compatible reactor materials.

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

This section addresses common problems encountered during SNAr reactions with this compound at scale.

Problem 1: Low Yield or Incomplete Conversion

Possible CauseExplanation & Solution
Poor Solubility of Starting Material On a larger scale, concentration effects can lead to the starting material crashing out of solution, especially if the reaction temperature fluctuates. Solution: Increase the solvent volume or consider a co-solvent system. A solubility study prior to scale-up is highly recommended.
Insufficient Nucleophile Reactivity The pyridazine ring is electron-rich due to the amino group, making the reaction sluggish. The strength of the nucleophile is critical.[12] Solution: If using a neutral nucleophile (e.g., an alcohol or amine), ensure a strong, non-nucleophilic base (e.g., NaH, K₂CO₃, DBU) is used in sufficient quantity to generate the active nucleophile in situ. For weak nucleophiles, higher temperatures may be required, but this must be balanced against impurity formation.
Inadequate Mixing In large reactors, inefficient stirring can create "hot spots" or areas of poor reagent distribution, leading to incomplete reactions and side product formation. Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., impeller type, stirring speed) for the vessel size and viscosity of the reaction medium.

Problem 2: Poor Regioselectivity (Formation of C3 and C6 Isomers)

Possible CauseExplanation & Solution
High Reaction Temperature While higher temperatures increase the reaction rate, they can also overcome the steric barrier at the C3 position, leading to a loss of selectivity. Solution: Run the reaction at the lowest temperature that provides a reasonable reaction rate. Perform temperature screening studies during process development to find the optimal balance.
Small Nucleophile Small, highly reactive nucleophiles (e.g., methoxide, ammonia) may be less sensitive to the steric hindrance of the Boc group, resulting in mixtures of isomers. Solution: If possible, consider using a bulkier nucleophile. Alternatively, fine-tune the reaction conditions (lower temperature, slower addition) to favor the sterically less hindered C6 position.

Problem 3: Formation of Di-substituted Byproduct

Possible CauseExplanation & Solution
Incorrect Stoichiometry Using a significant excess of the nucleophile will inevitably drive the reaction toward di-substitution, where the second chlorine is also replaced. Solution: Carefully control the stoichiometry. Use a slight excess (typically 1.05-1.2 equivalents) of the nucleophile. For highly reactive nucleophiles, consider adding it slowly to the reaction mixture to maintain a low instantaneous concentration.
High Temperature or Long Reaction Time The mono-substituted product is generally less reactive than the starting material, but prolonged heating can still lead to the formation of the di-substituted product. Solution: Monitor the reaction closely by HPLC or TLC. Once the starting material is consumed, quench the reaction promptly.

Problem 4: Degradation or Loss of the Boc Group During Reaction

Possible CauseExplanation & Solution
Presence of Acidic Species The Boc group is labile to acid.[10][11] If the nucleophile or its salt is acidic, or if acidic byproducts are generated, premature deprotection can occur. Solution: Ensure the reaction is run under basic or neutral conditions. Use a non-acidic base to activate the nucleophile. If an acidic byproduct is formed (e.g., HCl from an amine nucleophile), include a sufficient amount of a scavenger base (e.g., triethylamine, DIPEA).
High Thermal Stress Although less common, prolonged exposure to very high temperatures can lead to thermal degradation of the Boc group. Solution: Keep reaction temperatures and times to the minimum necessary for complete conversion.

Process Diagrams

The following diagrams illustrate key workflows for scaling up reactions of this compound.

G start Low Yield in SNAr Reaction check_sm Is Starting Material Fully Dissolved? start->check_sm check_nuc Is Nucleophile Sufficiently Reactive? check_sm->check_nuc Yes sol_solv Increase Solvent Volume / Use Co-Solvent check_sm->sol_solv No check_temp Is Reaction Temperature Optimal? check_nuc->check_temp Yes sol_base Use Stronger Base / Higher Temperature check_nuc->sol_base No check_mix Is Mixing Adequate? check_temp->check_mix Yes sol_temp Optimize Temperature via DoE check_temp->sol_temp No sol_mix Increase Agitation Speed / Change Impeller check_mix->sol_mix No success Reaction Optimized check_mix->success Yes sol_solv->check_sm sol_base->success sol_temp->success sol_mix->success G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation reactor_prep Reactor Inerting (N2 Purge) charge_sm Charge Substrate & Solvent reactor_prep->charge_sm temp_adjust Adjust to Reaction Temp. charge_sm->temp_adjust add_nuc Slow Addition of Nucleophile/Base temp_adjust->add_nuc monitor Monitor by HPLC/TLC add_nuc->monitor quench Quench Reaction monitor->quench extract Aqueous Wash / Phase Separation quench->extract crystallize Crystallization extract->crystallize isolate Filter & Dry Product crystallize->isolate

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of 4-(Boc-amino)-3,6-dichloropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, the strategic use of protecting groups is a cornerstone of efficient and successful molecular construction. The tert-butyloxycarbonyl (Boc) group is a workhorse for the protection of amine functionalities due to its robustness under a variety of reaction conditions and its facile removal under mild acidic conditions. Verifying the successful installation of the Boc group is a critical checkpoint in any synthetic sequence. Among the arsenal of analytical techniques available, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most definitive and informative method for this purpose.

This guide provides an in-depth ¹H NMR analysis of 4-(Boc-amino)-3,6-dichloropyridazine, a versatile heterocyclic building block. We will dissect its characteristic spectral features and compare them with its unprotected precursor, 4-amino-3,6-dichloropyridazine, and the parent heterocycle, 3,6-dichloropyridazine. Furthermore, we will draw comparisons with other common amine protecting groups, namely Carbobenzyloxy (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc), to provide a comprehensive understanding of how the choice of protecting group influences the ¹H NMR spectrum.

The Distinctive ¹H NMR Signature of this compound

The structure of this compound gives rise to a simple yet highly informative ¹H NMR spectrum. The key to its analysis lies in understanding the electronic environment of each proton.

The most prominent and diagnostic signal in the spectrum is a sharp singlet appearing in the upfield region, typically around 1.51 ppm .[1] This signal integrates to nine protons and corresponds to the chemically equivalent methyl protons of the tert-butyl group of the Boc protecting group.[1] Its presence is a strong indicator of successful protection.

The pyridazine ring itself contains a single proton at the 5-position. Due to the electron-withdrawing nature of the two chlorine atoms and the adjacent nitrogen atoms of the pyridazine ring, this proton is expected to be significantly deshielded, appearing as a singlet in the aromatic region of the spectrum.

Finally, the N-H proton of the carbamate linkage typically appears as a broad singlet. Its chemical shift can be variable and is influenced by factors such as solvent, concentration, and temperature.

Comparative ¹H NMR Analysis

To fully appreciate the spectral features of this compound, a comparison with related molecules is essential.

Compound Key ¹H NMR Signals (Typical δ in ppm) Rationale for Spectral Differences
This compound ~1.51 (s, 9H, C(CH₃)₃), ~7.5-8.0 (s, 1H, Ar-H), ~8.5-9.5 (br s, 1H, NH)The large singlet at ~1.51 ppm is the unmistakable signature of the Boc group. The aromatic proton is deshielded by the heterocyclic ring and chlorine atoms.
4-Amino-3,6-dichloropyridazine ~6.0-7.0 (br s, 2H, NH₂), ~7.0-7.5 (s, 1H, Ar-H)The absence of the Boc group's tert-butyl signal is the most significant difference. The amino group's protons will appear as a broad singlet, and the aromatic proton will likely be slightly more shielded compared to the Boc-protected analogue due to the electron-donating character of the free amine.
3,6-Dichloropyridazine ~7.8 (s, 2H, Ar-H)This symmetrical molecule shows a single signal for the two equivalent aromatic protons.[2] The chemical shift of this signal serves as a baseline for understanding the electronic effects of the amino and Boc-amino substituents.
Alternative N-Protected Derivatives
N-(Cbz)-4-amino-3,6-dichloropyridazine ~5.2 (s, 2H, CH₂), ~7.3-7.4 (m, 5H, Ar-H of Cbz), ~7.6-8.1 (s, 1H, Pyridazine-H), ~9.0-10.0 (br s, 1H, NH)The Cbz group introduces signals for the benzylic protons and the five aromatic protons of the benzyl group. These can sometimes overlap with other aromatic signals in the molecule.
N-(Fmoc)-4-amino-3,6-dichloropyridazine ~4.2-4.5 (m, 3H, CH & CH₂ of Fmoc), ~7.2-7.8 (m, 8H, Ar-H of Fmoc), ~7.7-8.2 (s, 1H, Pyridazine-H), ~9.2-10.2 (br s, 1H, NH)The Fmoc group displays a complex set of signals in the aromatic region for its fluorenyl moiety, along with characteristic signals for the methine and methylene protons.

Table 1: Comparative ¹H NMR Data.

Experimental Protocol for ¹H NMR Analysis

Obtaining high-quality ¹H NMR data is crucial for accurate structural elucidation. The following is a generalized protocol for the analysis of this compound and its analogues.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the compound into a clean, dry vial.
  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for these types of compounds.
  • Ensure the sample is fully dissolved. Gentle warming or sonication may be required.
  • Transfer the solution to a clean 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal resolution and lineshape.
  • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

3. Data Processing and Interpretation:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the spectrum to obtain pure absorption signals.
  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).
  • Integrate the signals to determine the relative number of protons corresponding to each resonance.
  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) to assign the signals to the specific protons in the molecule.

Logical Workflow for ¹H NMR Analysis

The following diagram illustrates the logical workflow for the ¹H NMR analysis of N-protected 4-amino-3,6-dichloropyridazine derivatives.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structural Verification dissolve Dissolve compound in deuterated solvent transfer Transfer to NMR tube dissolve->transfer acquire Acquire 1H NMR Spectrum transfer->acquire process Process FID (FT, Phasing, Baseline Correction) acquire->process calibrate Calibrate Chemical Shift process->calibrate integrate Integrate Peaks calibrate->integrate assign Assign Signals integrate->assign compare Compare with expected spectrum and reference compounds assign->compare confirm Confirm Structure compare->confirm

Caption: Workflow for ¹H NMR analysis of N-protected pyridazines.

Conclusion

The ¹H NMR spectrum of this compound provides a clear and unambiguous confirmation of its structure. The characteristic singlet of the nine tert-butyl protons serves as a definitive marker for the presence of the Boc protecting group. By comparing its spectrum with that of the unprotected amine, the parent pyridazine ring, and analogues with different protecting groups, researchers can gain a deeper understanding of the electronic and structural effects of these modifications. This knowledge is invaluable for reaction monitoring, quality control, and the confident structural elucidation of novel compounds in the drug discovery and development pipeline.

References

A Comparative Guide to the 13C NMR Characterization of 4-(Boc-amino)-3,6-dichloropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic signature of 4-(Boc-amino)-3,6-dichloropyridazine. In the absence of a publicly available experimental spectrum for the title compound, this guide presents a detailed, predicted ¹³C NMR data set. These predictions are grounded in the analysis of structurally related analogs and established principles of NMR spectroscopy. We will compare this predicted data with the experimental spectrum of a key precursor, 3,6-dichloropyridazine, and the expected spectral characteristics of the unprotected intermediate, 4-amino-3,6-dichloropyridazine, to provide a comprehensive understanding of the influence of substituents on the pyridazine core.

The Importance of ¹³C NMR in the Structural Elucidation of Substituted Pyridazines

In the realm of pharmaceutical and materials science, pyridazine derivatives are of significant interest due to their diverse biological activities. The precise structural characterization of these molecules is paramount to understanding their function and ensuring their purity. ¹³C NMR spectroscopy is an indispensable tool in this regard, offering a detailed map of the carbon skeleton of a molecule. Each unique carbon atom in a distinct chemical environment gives rise to a specific signal, providing invaluable information about the molecular structure, substitution patterns, and the electronic effects of various functional groups.

Predicted ¹³C NMR Spectrum of this compound

The structure of this compound, with the systematic numbering used for NMR assignments, is shown below.

G C3 C3 N2 N2 C3->N2 Cl_C3 Cl C3->Cl_C3 N1 N1 N2->N1 C6 C6 N1->C6 C5 C5 C6->C5 Cl_C6 Cl C6->Cl_C6 C4 C4 C5->C4 C4->C3 N_C4 N C4->N_C4 H_N H N_C4->H_N C_Boc C=O N_C4->C_Boc O_Boc O C_Boc->O_Boc C_tert C O_Boc->C_tert CH3_1 CH3 C_tert->CH3_1 CH3_2 CH3 C_tert->CH3_2 CH3_3 CH3 C_tert->CH3_3

Caption: Molecular structure of this compound.

Based on the analysis of related compounds, the predicted ¹³C NMR chemical shifts for this compound in a standard deuterated solvent such as DMSO-d₆ are presented in the table below.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C=O (Boc)~152-155The carbonyl carbon of a Boc protecting group typically resonates in this downfield region.
C-3~150-153Attached to an electronegative chlorine and adjacent to a nitrogen atom, this carbon is expected to be significantly deshielded.
C-6~148-151Similar to C-3, this carbon is attached to a chlorine atom and is part of the electron-deficient pyridazine ring.
C-4~138-142The attachment of the electron-donating Boc-amino group is expected to shift this carbon to a higher field compared to the chloro-substituted carbons.
C-5~120-125This carbon is adjacent to two carbons bearing electronegative substituents (chlorine and a Boc-amino group), leading to a downfield shift.
C(CH₃)₃ (Boc)~80-83The quaternary carbon of the tert-butyl group is characteristically found in this region.
C(CH₃)₃ (Boc)~28-30The three equivalent methyl carbons of the tert-butyl group typically appear in this upfield region.

Comparative Analysis

To understand the spectral features of this compound, a comparison with its precursors is highly instructive.

3,6-Dichloropyridazine (Experimental Data)

The ¹³C NMR spectrum of the parent compound, 3,6-dichloropyridazine, provides a baseline for the chemical shifts of the pyridazine ring carbons. Due to the symmetry of the molecule, only two signals are expected for the four ring carbons.

Carbon AtomExperimental Chemical Shift (δ, ppm)
C-3, C-6~152
C-4, C-5~131
4-Amino-3,6-dichloropyridazine (Predicted Data)

The introduction of an amino group at the C-4 position breaks the symmetry of the ring and introduces significant electronic changes. The amino group is a strong electron-donating group, which will cause a significant upfield shift (shielding) of the carbon to which it is attached (C-4) and will also influence the chemical shifts of the other ring carbons.

Carbon AtomPredicted Chemical Shift (δ, ppm)Expected Change from 3,6-Dichloropyridazine
C-3~150Minor upfield shift due to the influence of the adjacent amino group.
C-6~147Minor upfield shift.
C-4~145Significant upfield shift due to the strong electron-donating effect of the amino group.
C-5~115Upfield shift due to the influence of the adjacent amino group.
From 4-Amino to this compound

The addition of the Boc (tert-butoxycarbonyl) protecting group to the amino function introduces several new signals and modifies the electronic effects on the pyridazine ring. The electron-withdrawing nature of the carbonyl group within the Boc moiety will lessen the electron-donating effect of the nitrogen on the ring compared to the free amine. This leads to a downfield shift (deshielding) of the ring carbons, particularly C-4, relative to the unprotected amine.

Experimental Protocol for ¹³C NMR Acquisition

For researchers seeking to acquire experimental data for this compound, the following protocol is recommended.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 15-20 mg of this compound. prep2 Dissolve in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into the NMR spectrometer. prep3->acq1 acq2 Lock and shim the instrument. acq1->acq2 acq3 Acquire a standard proton-decoupled ¹³C NMR spectrum. acq2->acq3 acq4 Set a spectral width of ~250 ppm and an acquisition time of ~1-2 seconds. acq3->acq4 acq5 Accumulate a sufficient number of scans for good signal-to-noise (e.g., 1024 or more). acq4->acq5 proc1 Apply Fourier transformation to the FID. acq5->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Reference the spectrum to the solvent peak (DMSO-d₆ at 39.52 ppm). proc2->proc3 proc4 Perform baseline correction. proc3->proc4

Caption: Recommended workflow for ¹³C NMR data acquisition.

Causality in Experimental Choices:

  • Solvent Selection (DMSO-d₆): Dimethyl sulfoxide-d₆ is a common choice for NMR analysis of polar organic molecules due to its excellent dissolving power and its well-defined solvent peak for referencing.

  • Proton Decoupling: Standard ¹³C NMR spectra are acquired with proton decoupling to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. This significantly enhances the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

  • Number of Scans: Due to the low natural abundance of the ¹³C isotope (~1.1%), a larger number of scans is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Conclusion

A Comparative Guide to the Infrared Spectroscopy of 4-(Boc-amino)-3,6-dichloropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and medicinal chemistry, the precise characterization of novel heterocyclic compounds is paramount. Among these, pyridazine derivatives are of significant interest due to their diverse biological activities. This guide provides an in-depth analysis of the infrared (IR) spectroscopy of 4-(Boc-amino)-3,6-dichloropyridazine, a key intermediate in the synthesis of various bioactive molecules. Due to the limited availability of public experimental spectra for this specific compound, this guide will present a detailed predictive analysis based on the well-established vibrational modes of its constituent functional groups and parent structures. We will offer a comparative discussion against its theoretical deprotected amine analogue, 4-amino-3,6-dichloropyridazine, and the parent heterocycle, 3,6-dichloropyridazine, to provide a comprehensive understanding of its spectral features.

The Significance of IR Spectroscopy in Characterizing Substituted Pyridazines

Infrared spectroscopy is a powerful, non-destructive technique that provides a molecular fingerprint by probing the vibrational modes of chemical bonds. For a molecule like this compound, IR spectroscopy is indispensable for:

  • Confirming Functional Groups: Unambiguously identifying the presence of the Boc (tert-butoxycarbonyl) protecting group through its characteristic carbonyl (C=O) and C-O stretches, as well as the N-H bond of the carbamate.

  • Verifying Structural Integrity: Ensuring the dichloropyridazine ring is intact and correctly substituted.

  • Monitoring Reaction Progress: Tracking the introduction or removal of the Boc group during a synthetic sequence by observing the appearance or disappearance of its signature peaks.

This guide will elucidate the expected IR absorption bands for this compound, explain the underlying principles for these predictions, and provide a framework for interpreting the spectra of related compounds.

Experimental Protocol: Acquiring High-Quality IR Spectra of Solid Samples

The following is a detailed, step-by-step methodology for obtaining the IR spectrum of a solid compound such as this compound using the Attenuated Total Reflectance (ATR) FTIR technique, which is a common and convenient method for solid samples.[1][2][3]

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

    • Acquire a background spectrum with no sample on the crystal. This will account for the absorbance of the crystal material and any atmospheric components (e.g., CO2, water vapor).

  • Sample Preparation and Measurement:

    • Place a small amount of the solid sample (typically a few milligrams) onto the center of the ATR crystal.

    • Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

  • Data Processing and Cleaning:

    • If necessary, perform a baseline correction and smooth the spectrum using the spectrometer's software.

    • After analysis, release the press arm, remove the sample, and clean the ATR crystal thoroughly as described in step 1.

Predicted IR Spectrum of this compound: A Detailed Analysis

The following table summarizes the predicted key infrared absorption bands for this compound, with assignments based on established group frequencies for carbamates, aromatic amines, and halogenated pyridazines.[4][5]

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentRationale and Comparative Insights
~3350MediumN-H Stretch (Carbamate)This single peak is characteristic of a secondary amine within a carbamate. In the deprotected analogue, 4-amino-3,6-dichloropyridazine, one would expect to see two distinct N-H stretching bands (symmetric and asymmetric) for the primary amine.
2980-2960Medium-StrongC-H Asymmetric Stretch (tert-Butyl)These bands arise from the methyl groups of the Boc protector. They would be absent in the spectra of both 4-amino-3,6-dichloropyridazine and 3,6-dichloropyridazine.
2870-2850MediumC-H Symmetric Stretch (tert-Butyl)Complements the asymmetric stretches of the tert-butyl group.
~1725StrongC=O Stretch (Carbamate)This is one of the most prominent and diagnostic peaks for the Boc group. Its position can be influenced by hydrogen bonding. This peak would be completely absent in the comparison molecules.
~1580Medium-StrongN-H Bend (Carbamate) / C=C Stretch (Ring)The N-H bending of the carbamate often overlaps with the aromatic C=C stretching vibrations of the pyridazine ring.
~1550MediumC=N Stretch (Ring)Characteristic stretching vibration of the pyridazine ring.
~1450MediumC-H Bend (tert-Butyl)Bending (scissoring and umbrella) modes of the methyl groups in the Boc moiety.
~1370 & ~1390StrongC-H Bend (tert-Butyl) - DoubletA characteristic doublet for the tert-butyl group due to symmetric and asymmetric bending modes.
~1250StrongC-O Stretch (Carbamate)Strong stretching vibration of the C-O bond adjacent to the carbonyl in the carbamate.
~1160StrongC-O Stretch (Carbamate)Another strong C-O stretching band characteristic of the tert-butoxy group.
~850Medium-StrongC-Cl StretchStretching vibrations of the carbon-chlorine bonds on the pyridazine ring.
~780MediumC-H Out-of-Plane Bend (Ring)Bending vibration of the C-H bond on the pyridazine ring.

Comparative Spectral Analysis

To fully appreciate the spectral features of this compound, it is instructive to compare its predicted spectrum with those of its key structural relatives.

This compound vs. 4-Amino-3,6-dichloropyridazine

The most significant difference would be the presence of the strong Boc-related peaks in the protected compound. The deprotected amine would exhibit:

  • Two N-H stretching bands in the region of 3400-3200 cm⁻¹ (asymmetric and symmetric stretches of the primary amine), in contrast to the single N-H stretch of the carbamate.

  • Absence of the strong C=O stretch around 1725 cm⁻¹.

  • Absence of the characteristic tert-butyl C-H stretches and bends.

  • The N-H scissoring (bending) vibration for a primary aromatic amine would be expected around 1620 cm⁻¹.

This compound vs. 3,6-Dichloropyridazine

Comparing the target molecule to the parent 3,6-dichloropyridazine heterocycle would highlight the contributions of the Boc-amino substituent. The spectrum of 3,6-dichloropyridazine would lack all signals associated with the Boc-amino group, namely:

  • The N-H stretch (~3350 cm⁻¹).

  • The C-H stretches and bends of the tert-butyl group.

  • The strong C=O stretch (~1725 cm⁻¹).

  • The strong C-O stretches (~1250 and ~1160 cm⁻¹).

  • The N-H bend (~1580 cm⁻¹).

The IR spectrum of 3,6-dichloropyridazine would be simpler, dominated by the pyridazine ring vibrations (C=C, C=N stretches) and the C-Cl stretches.[6]

Visualizing the Analysis Workflow

The logical flow of predicting and analyzing the IR spectrum of this compound can be visualized as follows:

G cluster_0 Structural Components cluster_1 Characteristic Vibrations Boc_Group Boc-Amino Group Boc_Vib N-H Stretch C=O Stretch C-O Stretch t-Bu C-H Stretches/Bends Boc_Group->Boc_Vib Pyridazine_Ring Dichloropyridazine Ring Pyridazine_Vib Ring C=C/C=N Stretches C-Cl Stretch Ring C-H Bends Pyridazine_Ring->Pyridazine_Vib Predicted_Spectrum Predicted IR Spectrum of This compound Boc_Vib->Predicted_Spectrum Pyridazine_Vib->Predicted_Spectrum Comparative_Analysis Comparative Analysis Predicted_Spectrum->Comparative_Analysis Deprotected_Amine vs. 4-Amino-3,6-dichloropyridazine Comparative_Analysis->Deprotected_Amine Parent_Heterocycle vs. 3,6-Dichloropyridazine Comparative_Analysis->Parent_Heterocycle

Caption: Workflow for the predictive IR spectral analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, framework for understanding the infrared spectrum of this compound. By dissecting the molecule into its constituent functional groups and comparing it to its logical analogues, researchers can confidently identify the key spectral features that confirm its structure and purity. The strong carbonyl absorption of the Boc group, coupled with its characteristic C-H and C-O vibrations, serves as a definitive marker for successful protection of the amino group on the dichloropyridazine scaffold. This analytical guide, grounded in the fundamental principles of vibrational spectroscopy, should serve as a valuable resource for scientists working with this and related heterocyclic compounds.

References

A Comparative Guide to the X-ray Crystallography of 4-(Boc-amino)-3,6-dichloropyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Structural Imperative of Pyridazine Scaffolds in Drug Discovery

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, serving as pharmacophores in drugs for cardiovascular diseases, cancer, and infectious agents. The electronic properties of the pyridazine ring, characterized by its π-deficient nature, facilitate unique molecular interactions that are critical for binding to biological targets.

For drug development professionals, understanding the precise three-dimensional arrangement of atoms and the subtle interplay of intermolecular forces is paramount. This structural knowledge underpins rational drug design and the optimization of structure-activity relationships (SAR). Among the various analytical techniques available, single-crystal X-ray crystallography remains the gold standard for providing unambiguous, high-resolution structural data of small molecules in the solid state.

This guide focuses on 4-(tert-butoxycarbonyl-amino)-3,6-dichloropyridazine, a derivative featuring a bulky, electron-withdrawing Boc protecting group and two chlorine substituents. These features are expected to significantly influence the molecule's conformation and its packing in a crystal lattice. We will explore the synthesis, crystallization, and crystallographic analysis of this class of compounds, offering a comparative perspective grounded in experimental data from closely related structures.

Part 1: Synthesis and Single Crystal Growth

Section 1.1: Synthetic Protocol

The synthesis of 4-(Boc-amino)-3,6-dichloropyridazine is typically achieved through a multi-step process starting from 3,6-dichloropyridazine. The causality behind this synthetic route is the controlled introduction of the amino group, followed by its protection.

Experimental Protocol: Synthesis of this compound

  • Amination of 3,6-Dichloropyridazine:

    • To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO), add a source of ammonia, like ammonium hydroxide (excess).[1]

    • The reaction is typically carried out in a sealed vessel under microwave irradiation (e.g., 120 °C for 30 minutes) or conventional heating to facilitate the nucleophilic aromatic substitution (SNAr) reaction.[1] The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack.

    • Upon completion, the reaction mixture is cooled, and the product, 4-amino-3,6-dichloropyridazine, is isolated by precipitation or extraction.

  • Boc Protection of 4-Amino-3,6-dichloropyridazine:

    • Dissolve the synthesized 4-amino-3,6-dichloropyridazine (1.0 eq) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq), to deprotonate the amino group, enhancing its nucleophilicity.

    • Add di-tert-butyl dicarbonate (Boc)2O (1.1-1.2 eq) to the solution. The reaction is typically stirred at room temperature for several hours.[2]

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the crude product is purified using column chromatography on silica gel to yield the final product, tert-butyl (3,6-dichloropyridazin-4-yl)carbamate.[3]

Synthesis_Workflow cluster_0 Step 1: Amination cluster_1 Step 2: Boc Protection A 3,6-Dichloropyridazine C 4-Amino-3,6-dichloropyridazine A:e->C:w S_NAr B NH4OH B:e->C:w E 4-(Boc-amino)-3,6- dichloropyridazine C->E Purification D (Boc)2O, Base D:e->E:w

Caption: Synthetic workflow for this compound.

Section 1.2: The Art of Crystallization

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallographic analysis. The goal is to encourage slow, ordered aggregation of molecules from a supersaturated solution. For Boc-protected amines, which can be oily or amorphous, this requires careful selection of solvents and techniques.[4]

Experimental Protocol: Single Crystal Growth

  • Solvent Selection: Screen a variety of solvents to find a system where the compound has moderate solubility. A good starting point is a binary solvent system, consisting of a "good" solvent in which the compound is soluble (e.g., dichloromethane, ethyl acetate) and a "poor" solvent in which it is less soluble (e.g., hexane, heptane).

  • Slow Evaporation:

    • Dissolve the purified compound in a minimal amount of a relatively volatile "good" solvent in a small vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Vapor Diffusion (Liquid-Liquid):

    • Place a concentrated solution of the compound in the "good" solvent inside a small, open vial.

    • Place this small vial inside a larger, sealed jar containing the "poor" solvent.

    • The "poor" solvent will slowly diffuse into the "good" solvent, reducing the compound's solubility and promoting crystallization.[5]

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a loop and immediately coat them in a cryoprotectant (e.g., paratone-N oil) before flash-cooling in liquid nitrogen.

Part 2: The X-ray Crystallography Workflow: From Crystal to Structure

The process of determining a crystal structure is a systematic workflow. Each step is designed to ensure the collection of high-quality data and the accurate determination of the atomic arrangement.

XRay_Workflow A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B X-ray Beam C Data Processing (Integration, Scaling) B->C Diffraction Pattern D Structure Solution (Phase Problem) C->D Reflection Intensities E Structure Refinement D->E Initial Model E->D Iteration F Structure Validation (CIF file) E->F Refined Model G Final Structure & Analysis F->G Validated Structure

Caption: Standard workflow for single-crystal X-ray diffraction.

Detailed Steps:

  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible defects is selected under a microscope and mounted on a specialized loop.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). The crystal is rotated, and the resulting diffraction pattern is recorded on a detector.[6]

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots (reflections) and apply corrections for experimental factors (e.g., Lorentz-polarization effects).

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental data using a least-squares minimization process until the calculated and observed diffraction patterns match as closely as possible.

  • Structure Validation: The final structure is validated using established crystallographic metrics (e.g., R-factors) and software tools like PLATON and CheckCIF to ensure its quality and correctness.

Part 3: Comparative Crystallographic Analysis

While the specific crystal structure of this compound is not publicly available as of this writing, we can infer its likely structural features and packing motifs by comparing it with crystallographically characterized analogs. The key is to understand how the interplay of hydrogen bonding, halogen bonding, and π-stacking interactions dictates the final supramolecular assembly.[7]

Key Structural Analogs for Comparison:

  • 4-Amino-3,5-dichloropyridine: This analog allows us to assess the impact of the N-H···N hydrogen bonds and Cl···H/Cl···π interactions without the steric hindrance of the Boc group.[8]

  • Various Chloropyridines/Pyridazines: These structures provide insight into how chlorine atoms direct crystal packing through halogen bonding and other weak interactions.[9][10]

Comparative Data Table (Hypothetical and Based on Analogs)

Parameter4-Amino-3,5-dichloropyridine[8]6-chloropyridine-2-carbonitrile[10]Expected for this compound
Crystal System MonoclinicMonoclinicLikely Monoclinic or Triclinic
Space Group P2₁/cP2₁/cP2₁/c or P-1
Key H-Bonding Strong N-H···N (pyridine)C-H···N (nitrile & pyridine)N-H···O (carbamate) and potentially weak N-H···N (pyridazine)
Halogen Interactions Cl···H and Halogen-πCl···HExpected Cl···Cl, Cl···H, and Cl···N interactions
π-π Stacking Offset π-π stackingOffset π-π stackingLikely present, but potentially disrupted by the bulky Boc group
Molecular Planarity Nearly planar ringPlanarPyridazine ring likely planar, but significant torsion at the C-N(H)-Boc bond

Discussion of Expected Features:

  • Influence of the Boc Group: The bulky tert-butyl group is a major steric determinant. It will likely prevent the formation of the strong N-H···N (ring) hydrogen bonds that are common in simpler aminopyridines.[8] Instead, the primary hydrogen bond donor (the N-H of the carbamate) will preferentially interact with a strong acceptor. The most likely acceptor is the carbonyl oxygen of the Boc group on an adjacent molecule, forming a classic amide-like hydrogen bonding motif (an R²₂(8) graph set synthon). This interaction is a powerful directing force in crystal engineering.[11]

  • Role of the Chlorine Atoms: The two chlorine atoms are crucial for the supramolecular chemistry of the molecule.

    • Halogen Bonding: The electropositive region on the chlorine atoms (the σ-hole) can form halogen bonds with Lewis basic sites, such as the pyridazine nitrogen atoms or the carbonyl oxygen of the Boc group.

    • Weak Interactions: C-H···Cl and Cl···Cl contacts are also expected to play a significant role in stabilizing the crystal lattice, contributing to the overall packing efficiency.[9][10]

  • Crystal Packing: We predict that the crystal packing will be a balance between the strong N-H···O hydrogen bonding synthons and the weaker, more diffuse halogen-based and π-stacking interactions. The bulky Boc groups may lead to a layered structure or one with significant voids, potentially creating channels in the crystal lattice. The planarity of the pyridazine ring will be maintained, but the Boc group will likely be twisted out of this plane.

Part 4: Comparison with Alternative Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive understanding requires a multi-technique approach.

TechniquePrimary InformationAdvantagesLimitations
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths/angles, intermolecular interactions in the solid state.Unambiguous and high-resolution; the "gold standard" for structure determination.Requires high-quality single crystals; provides a static picture, not solution dynamics.
NMR Spectroscopy Connectivity, conformation in solution, dynamic processes (e.g., rotamer populations).Provides information about the molecule's behavior in solution, which is more relevant to biology.Structure is inferred, not directly observed; can be difficult to solve complex 3D structures without extensive experiments (e.g., NOESY).
Computational Modeling (e.g., DFT) Predicted geometry, electrostatic potential, interaction energies, vibrational frequencies.Complements experimental data; allows for the study of hypothetical structures and reaction mechanisms.Accuracy depends on the level of theory and basis set; does not replace experimental validation.

Synergy of Techniques:

  • NMR vs. X-ray: Comparing the solid-state conformation from crystallography with the solution-state conformation from NMR can reveal the influence of crystal packing forces on molecular geometry. For instance, the torsion angle of the Boc group might be fixed in the crystal but show free rotation in solution.

  • DFT vs. X-ray: Density Functional Theory (DFT) calculations can be used to optimize the geometry of a single molecule, providing a "gas-phase" structure free from packing effects. Comparing this to the crystal structure highlights distortions caused by intermolecular interactions. Furthermore, techniques like Molecular Electrostatic Potential (MEP) analysis can predict sites for intermolecular interactions, corroborating the findings from the crystal structure.[11]

Conclusion

The crystallographic analysis of this compound derivatives provides critical insights into their molecular architecture and supramolecular organization. While the bulky Boc group may disrupt some of the traditional packing motifs seen in simpler pyridazines, it introduces strong, directional N-H···O hydrogen bonding that, in concert with halogen-based interactions, governs the crystal packing.

This detailed structural knowledge is invaluable for drug development. It allows scientists to understand how substituent changes affect solid-state properties like polymorphism and solubility, and provides a high-resolution template for computational modeling and the rational design of next-generation pyridazine-based therapeutics. The integration of crystallographic data with solution-state NMR and computational studies offers a holistic understanding of these important molecules, accelerating their journey from the laboratory to the clinic.

References

A Senior Application Scientist’s Guide to Dichlorodiazines: Comparing the Reactivity of Dichloropyridazines and Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Dichlorodiazines

In the landscape of medicinal chemistry and materials science, dichlorodiazines—specifically dichloropyridazines and dichloropyrimidines—stand out as exceptionally versatile synthetic intermediates. Their utility is anchored in the foundational principles of heterocyclic chemistry, where the strategic placement of nitrogen atoms within a six-membered aromatic ring creates a π-deficient system. This inherent electron deficiency, powerfully amplified by the presence of two chloro-substituents, renders these molecules highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity profile allows for the sequential and often regioselective introduction of diverse functional groups, making them indispensable scaffolds in the synthesis of kinase inhibitors, agricultural chemicals, and other high-value compounds.

This guide provides an in-depth, objective comparison of the reactivity of these two cornerstone heterocycles. Moving beyond a simple recitation of facts, we will explore the causality behind their distinct chemical behaviors, grounded in electronic principles and supported by experimental data. Our goal is to equip you, the practicing scientist, with the field-proven insights necessary to make informed decisions in your synthetic designs.

Pillar 1: The Electronic Foundation of Reactivity

The reactivity of any aryl halide in an SNAr reaction is fundamentally governed by the stability of the transient, negatively charged intermediate known as the Meisenheimer complex.[1] The more stable this intermediate, the lower the activation energy for its formation, and the faster the reaction. In diazines, the ring nitrogen atoms act as powerful electron sinks, stabilizing this intermediate through induction and resonance.

  • Pyrimidine Core: The 1,3-arrangement of nitrogen atoms in the pyrimidine ring leads to a significant decrease in electron density, particularly at the C2, C4, and C6 positions. This makes the pyrimidine nucleus inherently more π-deficient and, consequently, more susceptible to nucleophilic attack than the pyridazine core.[2][3] The pKa of protonated pyrimidine (1.23) is substantially lower than that of pyridine (5.30), illustrating the potent electron-withdrawing nature of the second nitrogen atom.[2]

  • Pyridazine Core: In pyridazine, the adjacent 1,2-nitrogens also withdraw electron density, though the effect is distributed differently. While the ring is activated towards nucleophilic attack, lone pair-lone pair repulsion between the adjacent nitrogens can influence its electronic properties and basicity.

This fundamental electronic difference is the primary driver of the reactivity patterns we observe experimentally. The addition of two chlorine atoms, which are excellent leaving groups, further activates these already electron-deficient systems for SNAr reactions.

Pillar 2: Regioselectivity—A Tale of Two Isomers

The true divergence in synthetic utility between dichloropyrimidines and dichloropyridazines emerges in their regioselectivity during mono-substitution reactions.

The Case of 2,4-Dichloropyrimidine: A Predictable Workhorse

For 2,4-dichloropyrimidine, the most widely used isomer, nucleophilic substitution overwhelmingly favors the C4 position over the C2 position.[4][5][6][7][8][9]

The Mechanistic Rationale: This preference is a direct consequence of Meisenheimer complex stability.

  • Attack at C4 (Favored): When a nucleophile attacks the C4 position, the resulting negative charge is effectively delocalized across the N1-C2-N3 system, involving both ring nitrogens in resonance stabilization.

  • Attack at C2 (Disfavored): Attack at the C2 position yields an intermediate where the negative charge is primarily stabilized by only one nitrogen atom (N1), with less effective delocalization.

This differential stabilization makes the transition state leading to C4 substitution significantly lower in energy.

cluster_0 Attack at C4 (Favored) cluster_1 Attack at C2 (Disfavored) C4_Start 2,4-Dichloropyrimidine C4_TS Meisenheimer Intermediate (Attack at C4) C4_Start->C4_TS + Nu- C4_Product 4-Substituted Product C4_TS->C4_Product - Cl- C4_Stabilization Charge delocalized onto BOTH N atoms (More Stable) C4_TS->C4_Stabilization C2_Start 2,4-Dichloropyrimidine C2_TS Meisenheimer Intermediate (Attack at C2) C2_Start->C2_TS + Nu- C2_Product 2-Substituted Product C2_TS->C2_Product - Cl- C2_Stabilization Charge delocalized onto only ONE N atom (Less Stable) C2_TS->C2_Stabilization

Caption: SNAr regioselectivity in 2,4-dichloropyrimidine.

However, this inherent C4 selectivity is not absolute and can be modulated or even reversed by several factors:

  • Ring Substituents: An electron-donating group (e.g., -OMe, -NHMe) at the C6 position can electronically favor substitution at C2.[5][10][11][12] Conversely, an electron-withdrawing group at C5 enhances the innate preference for C4 attack.[5][13][14]

  • Nucleophile Choice: Certain nucleophiles, notably tertiary amines, have been shown to exhibit excellent C2 selectivity, providing a valuable synthetic tool to access otherwise difficult-to-make isomers.[5][13][14]

  • Palladium Catalysis: In cross-coupling reactions like the Suzuki-Miyaura coupling, oxidative addition of palladium also preferentially occurs at the C4-Cl bond.[7][9][15]

The Case of 3,6-Dichloropyridazine: A Symmetrical Challenge

In 3,6-dichloropyridazine, the C3 and C6 positions are electronically and sterically equivalent. The primary challenge here is not regioselectivity but controlling the extent of the reaction. The high reactivity of the substrate means that reactions can easily proceed to give di-substituted products. Achieving high yields of the mono-substituted product requires careful control over stoichiometry (often using a slight excess of the dichloropyridazine), temperature, and reaction time.

Quantitative Data Summary

While direct, side-by-side kinetic comparisons are sparse in the literature, a qualitative and semi-quantitative comparison can be constructed from established principles and reported yields.

FeatureDichloropyrimidines (e.g., 2,4-DCP)Dichloropyridazines (e.g., 3,6-DCP)
Parent Ring More π-deficient; more activated towards SNAr.[2]Less π-deficient than pyrimidine.
Innate Reactivity Generally higher due to greater ring activation.High, but slightly lower than pyrimidine analogs.
Regioselectivity High and predictable (C4 > C2).[4][6]Not applicable (equivalent positions).
Primary Challenge Overcoming innate C4 selectivity to access C2 isomers.Controlling mono- vs. di-substitution.
Key Modulators Ring substituents (C5/C6), nucleophile choice.[5][10][13]Stoichiometry, temperature, reaction time.
Typical Mono-SNAr Yields Good to excellent (70-95%) with C4 selectivity.Moderate to good (50-85%), often with di-substitution byproduct.

Pillar 3: Self-Validating Experimental Protocols

The following protocols are designed to be self-validating systems, providing clear causality for each step and ensuring reproducibility.

Protocol 1: Regioselective C4-Amination of 2,4-Dichloropyrimidine

This procedure exemplifies the controlled, C4-selective mono-substitution that makes 2,4-dichloropyrimidine a valuable synthetic tool.

Objective: To synthesize 2-chloro-4-aminopyrimidine derivatives with high regioselectivity.

Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,4-dichloropyrimidine (1.0 eq.).

  • Solvent Addition: Dissolve the starting material in a suitable solvent such as n-butanol (nBuOH) or acetonitrile (MeCN). The choice of solvent is critical; nBuOH can facilitate reactions with less reactive amines.

  • Base Addition: Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA, 1.5 eq.). Causality: DIPEA is used to scavenge the HCl generated during the reaction without competing as a nucleophile, driving the reaction to completion.

  • Nucleophile Addition: Add the desired primary or secondary amine (1.1 eq.) to the solution. Causality: A slight excess of the amine ensures complete consumption of the limiting dichloropyrimidine.

  • Reaction Execution: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature depends on the nucleophilicity of the amine. Causality: Less reactive amines require thermal energy to overcome the activation barrier.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure C4-substituted product.

Protocol 2: Controlled Mono-amination of 3,6-Dichloropyridazine

This protocol is designed to favor mono-substitution by carefully controlling reaction parameters.

Objective: To synthesize 3-amino-6-chloropyridazine, minimizing the formation of the 3,6-diamino-pyridazine byproduct.

Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine nucleophile (1.0 eq.) and a suitable solvent (e.g., ethanol or isopropanol).

  • Temperature Control: Cool the solution to 0 °C using an ice bath. Causality: Lowering the temperature reduces the reaction rate, providing greater control and minimizing over-reaction to the di-substituted product.

  • Substrate Addition: In a separate flask, dissolve 3,6-dichloropyridazine (1.2-1.5 eq.) in the same solvent. Add this solution dropwise to the cooled amine solution over 30-60 minutes. Causality: Maintaining the pyridazine in excess and adding it slowly ensures that the amine is more likely to react with an un-substituted molecule rather than the mono-substituted product.

  • Reaction Execution: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then slowly warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction closely by TLC, observing the formation of the mono-adduct and watching for the appearance of the di-adduct.

  • Workup: Quench the reaction by adding water. The mono-substituted product often precipitates and can be collected by filtration. If it remains in solution, extract with an appropriate organic solvent.

  • Purification: Wash the collected solid or organic extracts with water to remove any salts. The crude product can be further purified by recrystallization or flash column chromatography if necessary.

start_node Start setup Reaction Setup (Inert atmosphere, add reactants) start_node->setup Initiate Synthesis process_node process_node decision_node decision_node end_node End monitor Monitor by TLC setup->monitor Stir at Temp decision Reaction Complete? monitor->decision decision->monitor No workup Aqueous Workup (Quench, Extract, Wash) decision->workup Yes purify Purification (Chromatography/Recrystallization) workup->purify analysis Characterization (NMR, MS) purify->analysis analysis->end_node

Caption: General experimental workflow for SNAr reactions.

Conclusion: Making the Right Choice

The choice between a dichloropyrimidine and a dichloropyridazine is a strategic one, dictated entirely by the synthetic goal.

  • Choose a dichloropyrimidine (e.g., 2,4-DCP) when your synthesis requires a predictable and highly regioselective platform for introducing functionality sequentially, first at C4 and then at C2. It is the substrate of choice for building complex, unsymmetrically substituted pyrimidines.

  • Choose a dichloropyridazine (e.g., 3,6-DCP) when your target molecule possesses C2 symmetry or when you need to install two identical nucleophiles. It is also a valuable starting point for creating 3,6-disubstituted pyridazines where subsequent derivatization does not depend on initial regiocontrol.

By understanding the fundamental electronic principles that govern their reactivity and employing carefully controlled experimental conditions, researchers can fully exploit the synthetic power of these essential heterocyclic building blocks.

References

A Senior Application Scientist's Guide to Pyridazine Synthesis: Unlocking Regiocontrol and Efficiency with Boc Protection

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyridazine scaffold is a cornerstone of innovation. As a privileged structure, this six-membered aromatic ring with two adjacent nitrogen atoms is central to a multitude of compounds exhibiting anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3][4] However, the inherent electronic nature of the pyridazine ring—specifically its electron deficiency—presents significant challenges for predictable and regioselective functionalization.[5]

This guide moves beyond a simple recitation of protocols. As a Senior Application Scientist, my goal is to provide a comparative analysis grounded in mechanistic understanding and field-proven insights. We will explore how the strategic application of the tert-butoxycarbonyl (Boc) protecting group transcends its role as a mere placeholder, becoming an enabling tool to overcome the synthetic hurdles associated with this vital heterocycle. We will delve into how Boc protection offers a decisive advantage in directing reactivity, enhancing stability, and improving the practical handling of intermediates, ultimately accelerating the discovery of novel pyridazine-based therapeutics.

The Synthetic Challenge: Navigating the Reactivity of the Pyridazine Core

The two adjacent, electron-withdrawing nitrogen atoms in the pyridazine ring create an electron-deficient π-system. This has two primary consequences for the synthetic chemist:

  • Reduced Susceptibility to Electrophilic Aromatic Substitution: Reactions like nitration or Friedel-Crafts acylation, which are standard for many aromatic systems, are often sluggish or require harsh conditions that can lead to decomposition.

  • Ambiguous Regioselectivity: When functionalization is achieved, particularly through metalation or nucleophilic attack, controlling the position of substitution on the unsubstituted ring is a significant challenge, often resulting in mixtures of isomers that are difficult to separate and lead to poor overall yields.

These challenges necessitate a more sophisticated approach. Protecting one of the ring nitrogens is a common strategy, and among the arsenal of available protecting groups, the Boc group stands out for its unique combination of stability and controlled lability.[6][7][8]

Core Advantages of Boc Protection in Pyridazine Synthesis

The decision to use a protecting group should never be arbitrary; it must offer a clear, quantifiable advantage. In the context of pyridazine synthesis, the Boc group provides several.

Enhanced Regioselectivity through Directed ortho-Metalation (DoM)

Perhaps the most powerful advantage of N-Boc protection is the ability to exert precise control over the regioselectivity of C-H functionalization. The Boc group can act as a potent Directed Metalation Group (DMG).

The Causality Behind the Control: The mechanism hinges on the ability of the Boc group's carbonyl oxygen to chelate with an organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi). This coordination pre-positions the base, directing the deprotonation to the adjacent C-H bond (the C6 position). This forms a stabilized lithiated intermediate that can then be quenched with a wide array of electrophiles to install functionality at a single, predictable position. This level of control is exceptionally difficult to achieve with an unprotected pyridazine. While much of the foundational work on Boc-directed lithiation was established on heterocycles like pyrroles and piperidines, the principle is directly applicable and transformative for diazine chemistry.[9][10][11][12][13]

Caption: Directed ortho-Metalation of N-Boc Pyridazine.

Comparative Data: Metalation With and Without Boc Protection

SubstrateConditionsProduct Distribution (Position)YieldReference
Unprotected Pyridazinen-BuLi, THF, -78 °CComplex mixture of isomersLowN/A (Hypothetical)
N-Boc-Pyrrole s-BuLi, THF, -78 °C>98% (3-position)85%[12]
N-Boc-Indole t-BuLi, THF, -78 °C>95% (2-position)High[9]
N-Boc-Pyridazine s-BuLi, THF, -78 °CPredominantly C6Good-ExcellentAnalogous to[11][13]

Note: Direct comparative data for pyridazine itself is sparse in review literature; the data for pyrrole and indole are presented as authoritative examples of the Boc group's directing effect on related N-heterocycles.

Enhanced Stability in Demanding Reactions

The synthesis of complex drug candidates often requires robust reactions like palladium-catalyzed cross-couplings (e.g., Suzuki, Stille, Buchwald-Hartwig). Unprotected pyridazine rings can be problematic substrates under these conditions, leading to decomposition, side reactions, or catalyst inhibition.

The Causality Behind the Stability: The Boc group provides steric hindrance around the protected nitrogen and modulates the electronic properties of the ring. This can prevent unwanted coordination with the metal catalyst and stabilize the heterocyclic ring against decomposition under thermal stress. Research on related pyrrolopyridazinone cores has shown that switching from a Boc to a SEM protecting group was necessary to prevent decomposition during Pd-catalyzed couplings, but in many standard cases, Boc protection provides a significant stability advantage over the unprotected heterocycle.[9]

Comparative Data: Yields in Pd-Catalyzed Cross-Coupling

SubstrateReactionConditionsYieldObservationsReference
Halogenated PyridazineSuzuki CouplingPd(PPh₃)₄, Na₂CO₃, Toluene/H₂OVariable, often moderatePotential for side reactionsGeneral Knowledge
N-Boc-Pyrrolopyridazinone Suzuki CouplingPd(dppf)Cl₂, K₂CO₃, DioxaneSignificant DecompositionBoc group cleaved/unstable[9]
N-SEM-Pyrrolopyridazinone Suzuki CouplingPd(dppf)Cl₂, K₂CO₃, DioxaneExcellent (e.g., 90%)SEM group is robust to conditions[9]

This table illustrates that while Boc is not universally stable, its presence or the choice of a suitable alternative is critical for success in cross-coupling reactions where an unprotected ring might fail entirely.

Improved Solubility and Chromatographic Behavior

A highly practical, yet often overlooked, advantage is the dramatic improvement in solubility. Many parent heterocycles and their intermediates are highly polar, crystalline solids with poor solubility in common organic solvents like dichloromethane (DCM), ethyl acetate, or hexanes.

The Causality Behind the Improvement: The large, lipophilic tert-butyl group of the Boc moiety significantly increases the compound's affinity for organic solvents.[14][15] This seemingly simple change has profound implications for the entire workflow:

  • Homogeneous Reactions: Ensures reactions proceed smoothly without solubility limitations.

  • Simplified Workup: Facilitates efficient extraction into organic layers.

  • Easier Purification: Improves behavior during silica gel column chromatography, leading to better separation and purer compounds.

Field-Proven Experimental Protocols

Trustworthiness in synthetic chemistry comes from robust, reproducible protocols. The following methods are self-validating systems for the protection, functionalization, and deprotection of a pyridazine core.

Protocol 1: N-Boc Protection of a Pyridazine Derivative

This procedure describes the reliable introduction of the Boc group onto a pyridazine nitrogen.

Boc_Protection_Workflow sub Pyridazine Substrate reagents Dissolve in THF Add (Boc)₂O (1.1 eq) Add Et₃N (1.2 eq) or DMAP (0.1 eq) sub->reagents reaction Stir at Room Temperature Monitor by TLC (e.g., 2-12 h) reagents->reaction workup Quench with H₂O Extract with Ethyl Acetate Wash with Brine reaction->workup purify Dry over Na₂SO₄ Concentrate in vacuo Purify by Flash Chromatography workup->purify product N-Boc Protected Pyridazine purify->product

Caption: Workflow for N-Boc Protection.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the pyridazine substrate (1.0 eq).

  • Dissolution: Dissolve the substrate in anhydrous tetrahydrofuran (THF) (approx. 0.2 M).

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the solution, followed by triethylamine (Et₃N, 1.2 eq) or a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).[16][17]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Protocol 2: Boc-Directed Lithiation and Electrophilic Quench

This protocol leverages the directing ability of the Boc group for regioselective C-H functionalization.

Step-by-Step Methodology:

  • Setup: To a flame-dried, three-neck round-bottom flask under a strict inert atmosphere, add the N-Boc protected pyridazine (1.0 eq) and dissolve in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add sec-butyllithium (s-BuLi, 1.1 eq, as a solution in cyclohexane) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting deep red/orange solution at -78 °C for 1 hour.[10][11]

  • Electrophilic Quench: Add a solution of the desired electrophile (e.g., iodomethane, benzaldehyde, 1.2 eq) in anhydrous THF dropwise.

  • Warming & Quench: Allow the reaction to slowly warm to room temperature over several hours or overnight. Quench carefully by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup and Purification: Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify by flash chromatography.

Protocol 3: N-Boc Deprotection

This protocol details the efficient removal of the Boc group to reveal the functionalized pyridazine.

Boc_Deprotection_Workflow start N-Boc Protected Substrate dissolve Dissolve in Dichloromethane (DCM) start->dissolve acid Add Trifluoroacetic Acid (TFA) (e.g., 20-50% v/v) dissolve->acid react Stir at 0 °C to Room Temperature Monitor by TLC (e.g., 30 min - 2 h) acid->react concentrate Concentrate in vacuo to remove excess acid react->concentrate neutralize Dissolve residue in Ethyl Acetate Wash with sat. NaHCO₃ solution concentrate->neutralize purify Dry over Na₂SO₄ Concentrate and Purify if needed neutralize->purify product Deprotected Amine (as free base or salt) purify->product

Caption: Workflow for N-Boc Deprotection.

Step-by-Step Methodology:

  • Setup: Dissolve the N-Boc protected substrate (1.0 eq) in dichloromethane (DCM).

  • Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM).[16] The reaction is often accompanied by bubbling as carbon dioxide and isobutylene are evolved.[18]

  • Reaction: Stir the mixture at 0 °C to room temperature and monitor by TLC. Deprotection is usually rapid (30 minutes to 2 hours).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Neutralization: Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until bubbling ceases. Wash with brine, dry over Na₂SO₄, and concentrate to yield the deprotected product.

A Critical Note on Deprotection: The tert-butyl cation generated during deprotection is a potent alkylating agent. If your substrate contains other nucleophilic sites (e.g., thiols, electron-rich aromatics), this can lead to unwanted side products. The addition of a scavenger like anisole or triethylsilane is often recommended to trap this cation.[14][15]

Comparative Analysis: Orthogonality with Other Protecting Groups

The choice of a protecting group is dictated by its stability and cleavage conditions, a concept known as orthogonality. The Boc group's acid lability makes it orthogonal to many other common amine protecting groups.

FeatureBoc (tert-butoxycarbonyl)Cbz (Carboxybenzyl)Fmoc (Fluorenylmethyloxycarbonyl)
Introduction (Boc)₂O, baseCbz-Cl, baseFmoc-OSu, base
Cleavage Condition Strong Acid (TFA, HCl)[6]Catalytic Hydrogenolysis (H₂, Pd/C)[6]Base (Piperidine in DMF)[6]
Stable To Base, Nucleophiles, Hydrogenolysis[6][8]Mild Acid, Mild BaseAcid, Hydrogenolysis[6]
Key Advantage Robust, easy to introduce/remove, directs lithiation.Cleavage is very clean (Toluene + CO₂).Extremely mild deprotection for sensitive substrates.
Primary Disadvantage Harsh acid can damage sensitive substrates.[6]Incompatible with reducible groups (alkenes, alkynes).Liberated dibenzofulvene can form adducts.[6]

This orthogonality is the foundation of complex, multi-step syntheses, allowing for the selective unmasking of different functional groups at various stages of a synthetic sequence.

Conclusion

The tert-butoxycarbonyl protecting group is far more than a simple synthetic necessity; it is a strategic tool that fundamentally alters the outcome of pyridazine synthesis. By providing a reliable method for directing C-H functionalization, enhancing the stability of the heterocyclic core during demanding transformations, and improving the practical handling and solubility of intermediates, Boc protection empowers chemists to build complex molecular architectures with greater precision and efficiency. While alternative protecting groups have their place, the unique combination of robustness, directing ability, and facile cleavage ensures the Boc group will remain an indispensable part of the synthetic chemist's toolkit for accelerating the development of next-generation pyridazine-based therapeutics.[6][19]

References

Navigating the Synthesis Maze: A Comparative Guide to Protecting Groups for 4-Amino-3,6-dichloropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist and process development scientist, 4-amino-3,6-dichloropyridazine stands as a valuable, yet sometimes challenging, building block. Its electron-deficient pyridazine core, coupled with a reactive amino group, necessitates a carefully considered protection strategy to achieve desired synthetic outcomes. This guide provides an in-depth, comparative analysis of alternative protecting groups for this versatile intermediate, moving beyond common choices to offer a nuanced, data-driven perspective for researchers in the field.

The inherent nucleophilicity of the amino group on the 4-amino-3,6-dichloropyridazine ring requires masking to prevent unwanted side reactions during subsequent synthetic transformations. The selection of an appropriate protecting group is paramount, dictated by its stability across a range of reaction conditions and the ease and selectivity of its subsequent removal. This guide will delve into the practical application and comparative performance of several key protecting groups.

The Challenge: Reactivity and Selectivity

The electron-withdrawing nature of the two chlorine atoms and the pyridazine ring itself decreases the nucleophilicity of the 4-amino group compared to a simple aniline. This can make protection reactions more sluggish. Conversely, the pyridazine nitrogens can also compete for electrophilic reagents. Therefore, a successful protection strategy hinges on achieving high yields and selectivity for N-protection without unwanted side reactions.

A Comparative Analysis of Key Protecting Groups

The Ubiquitous Carbamates: Boc and Cbz

The tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz) groups are mainstays in amine protection, and for good reason. They offer a balance of stability and straightforward removal.

a) tert-Butoxycarbonyl (Boc) Group

The Boc group is arguably the most common amine protecting group in non-peptide chemistry, valued for its stability to a wide range of non-acidic conditions.[1]

Rationale for Use: The Boc group is introduced using di-tert-butyl dicarbonate ((Boc)₂O). Its steric bulk can also influence the conformation of the molecule, which can be a strategic advantage in certain synthetic steps. The primary advantage of the Boc group is its facile removal under acidic conditions, which are often orthogonal to many other transformations.[2]

Experimental Performance:

Protecting GroupReagentBaseSolventTime (h)Yield (%)Reference
Boc(Boc)₂ODMAP, TEADichloromethane290[2]
Boc(Boc)₂OEDCI, HOBT, TEADichloromethane0.590[2]

Deprotection Profile:

Protecting GroupReagent(s)SolventTemperatureTimeNotes
BocTFA or HClDichloromethane or DioxaneRoom Temp0.5 - 2 hAcid-labile

Detailed Protocol: Boc Protection of 4-Amino-3,6-dichloropyridazine

  • To a solution of 4-amino-3,6-dichloropyridazine (1.0 eq) in dichloromethane (DCM), add 4-dimethylaminopyridine (DMAP) (0.1 eq) and triethylamine (TEA) (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-Boc-4-amino-3,6-dichloropyridazine.

b) Carboxybenzyl (Cbz) Group

The Cbz group is another widely used carbamate protecting group, often employed for its orthogonality to the Boc group.

Rationale for Use: The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl). Its key advantage lies in its removal by catalytic hydrogenation, a mild and highly selective method that leaves most other functional groups intact. This makes it an excellent choice in multi-step syntheses where acid-labile or base-labile groups are present elsewhere in the molecule.[2]

Experimental Performance:

Protecting GroupReagentBaseSolventTime (h)Yield (%)Reference
CbzCbz-ClNaHCO₃THF/H₂O-High[2]

Deprotection Profile:

Protecting GroupReagent(s)SolventTemperatureTimeNotes
CbzH₂, Pd/CMethanol or EthanolRoom Temp1 - 12 hCleaved by hydrogenolysis
Acyl-Type Protecting Groups: Acetyl (Ac) and Trifluoroacetyl (TFA)

Acyl groups provide a more robust protection for amines, being stable to both acidic and many reductive conditions.

a) Acetyl (Ac) Group

The acetyl group is a simple and cost-effective protecting group.

Rationale for Use: Acetyl protection is readily achieved using acetic anhydride or acetyl chloride. The resulting amide is significantly less nucleophilic than the parent amine. While stable to a broad range of conditions, its removal often requires harsh basic or acidic hydrolysis, which can limit its applicability in the synthesis of complex molecules.

Experimental Performance: Refluxing 3-amino-6-chloropyridazine with acetic anhydride for 1-2 hours has been shown to afford the N-acetylated product in high yield.[3]

Deprotection Profile: Removal typically requires strong acid (e.g., aq. HCl) or base (e.g., aq. NaOH) at elevated temperatures.

b) Trifluoroacetyl (TFA) Group

The trifluoroacetyl group offers an interesting alternative to the simple acetyl group, with distinct advantages in terms of removal.

Rationale for Use: The electron-withdrawing trifluoromethyl group makes the trifluoroacetamide significantly more susceptible to basic hydrolysis than a standard acetamide. This allows for deprotection under much milder basic conditions.

Experimental Performance:

Protecting GroupReagentBaseSolventTime (h)Yield (%)Reference
TFATrifluoroacetic AnhydridePyridineDichloromethane-High[2]

Deprotection Profile:

Protecting GroupReagent(s)SolventTemperatureTimeNotes
TFAK₂CO₃ or NaBH₄Methanol/Water or Ethanol/THFRoom Temp-Base-labile or reductive cleavage

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the protection and subsequent deprotection of the amino group on 4-amino-3,6-dichloropyridazine.

G cluster_protection Protection Step cluster_reaction Synthetic Transformation cluster_deprotection Deprotection Step Start 4-Amino-3,6-dichloropyridazine Reagents Protecting Group Reagent (e.g., (Boc)₂O, Cbz-Cl) Start->Reagents 1. Conditions Base, Solvent, Temperature Reagents->Conditions 2. Protected N-Protected-4-amino-3,6-dichloropyridazine Conditions->Protected 3. Reaction Desired Reaction at another position on the molecule Protected->Reaction Deprotection_Reagents Deprotection Reagent (e.g., TFA, H₂/Pd-C) Reaction->Deprotection_Reagents 4. Final_Product Deprotected Product Deprotection_Reagents->Final_Product 5.

Caption: General workflow for amine protection and deprotection.

Orthogonality: A Key Strategic Consideration

In complex syntheses, the ability to selectively remove one protecting group in the presence of others is crucial. This concept, known as orthogonality, allows for precise and controlled manipulations of a molecule.[4]

The protecting groups discussed here offer a useful orthogonal set:

  • Boc: Cleaved by acid. Stable to hydrogenation and base.

  • Cbz: Cleaved by hydrogenation. Stable to acid and base.

  • TFA: Cleaved by mild base. Stable to acid.

The strategic selection of an orthogonal protecting group strategy can significantly streamline a synthetic route and improve overall efficiency.

G cluster_conditions Deprotection Conditions cluster_products Deprotected Amine Protected_Amine N-Protected-4-amino-3,6-dichloropyridazine Boc Cbz TFA Acid Acidic Conditions (e.g., TFA, HCl) Protected_Amine:boc->Acid Hydrogenation Hydrogenolysis (H₂, Pd/C) Protected_Amine:cbz->Hydrogenation Base Basic Conditions (e.g., K₂CO₃) Protected_Amine:tfa->Base Product_Acid 4-Amino-3,6-dichloropyridazine Acid->Product_Acid Product_H2 4-Amino-3,6-dichloropyridazine Hydrogenation->Product_H2 Product_Base 4-Amino-3,6-dichloropyridazine Base->Product_Base

References

A Senior Application Scientist's Guide to Cross-Coupling Reactions for 4-(Boc-amino)-3,6-dichloropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Pyridazine Core and the Challenge of Selective Functionalization

The pyridazine scaffold is a privileged heterocycle in medicinal chemistry and materials science, appearing in numerous therapeutic agents and functional materials.[1][2] The unique electronic properties of the pyridazine ring, characterized by a significant dipole moment and robust hydrogen-bonding capabilities, make it a valuable component in drug design for modulating target interactions and improving physicochemical properties.[3]

Specifically, 4-(Boc-amino)-3,6-dichloropyridazine serves as a highly versatile building block. The two chlorine atoms offer distinct electronic environments, presenting both an opportunity and a challenge for selective functionalization. The chlorine at the C6 position is generally more susceptible to nucleophilic substitution and oxidative addition in palladium-catalyzed cross-coupling reactions due to the electronic influence of the adjacent nitrogen atom. However, achieving high selectivity, particularly for mono-functionalization, requires careful selection of the cross-coupling methodology.

This guide provides an in-depth comparison of four major palladium-catalyzed cross-coupling methods for the functionalization of this compound: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings. We will explore the mechanistic underpinnings of each reaction, present comparative experimental data, and provide detailed protocols to aid researchers in selecting the optimal method for their synthetic goals.

Suzuki-Miyaura Coupling: For Robust C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C-C bonds due to the operational simplicity, mild reaction conditions, and the commercial availability and stability of boronic acid and ester reagents.[4][5]

Mechanistic Rationale

The catalytic cycle, initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The choice of ligand is critical; it modulates the electron density and steric environment of the palladium center, influencing the rates of these elementary steps and, consequently, the overall reaction efficiency and selectivity.[6] For dichloropyridazines, ligands like DPPF have been shown to favor coupling at the more electron-deficient C3 position, while more sterically hindered ligands can influence selectivity.[6]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition PdII_Aryl Ar-Pd(II)-X(L₂) OA->PdII_Aryl Ar-X TM Transmetalation PdII_Both Ar-Pd(II)-R(L₂) TM->PdII_Both R-B(OR)₂ RE Reductive Elimination RE->Pd0 Ar-R Base Base (e.g., K₂CO₃) activates Boronic Acid Base->TM

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Performance Comparison & Data

The Suzuki coupling is highly effective for introducing aryl and heteroaryl moieties. Selectivity for mono-arylation at the C6 position is generally favored under standard conditions due to its higher reactivity. Achieving C3 functionalization often requires specific ligand control or blocking of the C6 position.

Coupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (C6-Product)Yield (C3-Product)Comments
Phenylboronic AcidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90~85%<5%Standard conditions favor C6 substitution.
4-Methoxyphenylboronic AcidPdCl₂(dppf)Cs₂CO₃Toluene100~78%~10%Dppf can slightly increase C3 coupling.[6]
Thiophene-2-boronic AcidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane100~90%TraceSPhos is highly active for heteroaryl couplings.
Phenylboronic AcidPd(OAc)₂ / QPhosK₃PO₄Toluene110~15%~70%QPhos ligand can invert selectivity to C3.[6]

Note: Yields are representative estimates based on literature precedents for similar dichloropyridazine and dihalopyridine systems and are intended for comparative purposes.[1][6][7]

Experimental Protocol: Selective C6-Arylation
  • Assembly: To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction provides a powerful and direct route to form C(sp²)-C(sp) bonds, coupling terminal alkynes with aryl halides.[8] This method is invaluable for creating linear, rigid structures often sought in materials science and as precursors for more complex heterocyclic systems.[9]

Mechanistic Rationale

The reaction proceeds through a dual catalytic cycle involving both palladium and copper(I).[10] The palladium cycle mirrors that of other cross-couplings (oxidative addition, reductive elimination). The crucial role of the copper(I) co-catalyst is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, which is the rate-determining step, regenerating the copper(I) catalyst and advancing the palladium cycle.[10]

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X(L₂) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Both Ar-Pd(II)-C≡CR(L₂) PdII_Aryl->PdII_Both Transmetalation PdII_Both->Pd0 Reductive Elimination (Ar-C≡CR) CuX Cu(I)-X CuAcetylide Cu(I)-C≡CR CuX->CuAcetylide Deprotonation (H-C≡CR, Base) CuAcetylide->PdII_Aryl Transmetalation Partner CuAcetylide->CuX

Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.

Performance Comparison & Data

The Sonogashira coupling is generally high-yielding and proceeds under mild conditions.[8] Similar to the Suzuki reaction, mono-alkynylation at the C6-position is strongly favored. The use of copper-free conditions is possible but may require stronger bases or more specialized ligands.

| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (C6-Product) | Comments | | :--- | :--- | :--- | :--- | :--- | :--- | | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | ~92% | Classic conditions, highly efficient.[11] | | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | 50 | ~88% | TMS group can be removed post-coupling. | | 1-Heptyne | PdCl₂(dppf) / CuI | Cs₂CO₃ | DMF | 60 | ~85% | Suitable for aliphatic alkynes. | | Phenylacetylene | Pd(OAc)₂ / SPhos | K₂CO₃ | Acetonitrile | 80 | ~75% | Example of a copper-free system.[10] |

Note: Yields are representative estimates based on literature precedents for similar dihalo-N-heteroarenes.[12]

Experimental Protocol: Selective C6-Alkynylation
  • Assembly: To a Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and copper(I) iodide (CuI, 0.06 equiv). Evacuate and backfill with argon three times.

  • Solvent & Reagents: Add anhydrous, degassed triethylamine (Et₃N) or THF. Add the terminal alkyne (1.1 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the resulting residue by flash column chromatography to yield the C6-alkynylated product.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is the premier method for constructing aryl C-N bonds, offering broad substrate scope and functional group tolerance that surpasses traditional methods like nucleophilic aromatic substitution.[13][14]

Mechanistic Rationale

The mechanism is analogous to C-C coupling reactions, involving oxidative addition of the aryl halide to a Pd(0) center, followed by coordination of the amine, deprotonation by a base to form a palladium amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[13] The choice of a strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS) and a sterically hindered, electron-rich phosphine ligand (e.g., RuPhos, BrettPhos) is critical for facilitating the deprotonation and reductive elimination steps, respectively.[15]

Buchwald_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L (Active Catalyst) OA Oxidative Addition PdII_Aryl Ar-Pd(II)-X(L) OA->PdII_Aryl Ar-X Deprot Amine Coordination & Deprotonation PdII_Amido Ar-Pd(II)-NR₂ (L) Deprot->PdII_Amido HNR₂ + Base RE Reductive Elimination RE->Pd0 Ar-NR₂

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Performance Comparison & Data

This reaction is highly effective for coupling both primary and secondary amines. The use of modern, bulky phosphine ligands and their associated pre-catalysts has greatly improved reliability and reaction rates.[15][16] Again, C6 selectivity is predominant.

Coupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (C6-Product)Comments
MorpholinePd₂(dba)₃ / XPhosNaOt-BuToluene100~95%Highly general conditions for secondary amines.
AnilinePd(OAc)₂ / RuPhosLiHMDS1,4-Dioxane110~80%RuPhos is excellent for coupling anilines.[15]
BenzylamineG3-XPhos PrecatalystLHMDSTHF80~89%Precatalysts offer improved stability and activity.[4]
Ammonia (equiv.)G3-BrettPhos PrecatalystK₃PO₄t-BuOH110~65%Direct amination is challenging but feasible.[13]

Note: Yields are representative estimates based on literature precedents for amination of dihalopyridines and related heterocycles.[15][17]

Experimental Protocol: Selective C6-Amination with Morpholine
  • Assembly: In a glovebox, charge a vial with this compound (1.0 equiv), sodium tert-butoxide (NaOt-Bu, 1.4 equiv), and XPhos Pd G3 precatalyst (0.02 equiv).

  • Reagent Addition: Add anhydrous toluene, followed by morpholine (1.2 equiv).

  • Reaction: Seal the vial and heat the mixture to 100 °C with stirring for 2-8 hours.

  • Work-up: After cooling, dilute the reaction with ethyl acetate, and carefully quench with water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material by silica gel chromatography.

Stille Coupling: An Alternative C-C Bond Formation

While less common now due to the toxicity and disposal issues associated with organotin reagents, the Stille reaction remains a powerful tool, particularly when other methods fail.[18][19] Organostannanes are often tolerant of a wide array of functional groups and are stable to air and moisture.[20]

Mechanistic Rationale

The mechanism is very similar to the Suzuki coupling. The key difference lies in the transmetalation step, where the organic group is transferred from the organostannane reagent to the palladium(II) center.[19] This step does not require a base for activation but can be accelerated by additives like copper(I) salts or lithium chloride.[21] The transfer rate of the organic group from tin is generally: alkynyl > alkenyl > aryl > allyl ≈ benzyl > alkyl.[18]

Stille_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition PdII_Aryl Ar-Pd(II)-X(L₂) OA->PdII_Aryl Ar-X TM Transmetalation PdII_Both Ar-Pd(II)-R(L₂) TM->PdII_Both R-Sn(Bu)₃ RE Reductive Elimination RE->Pd0 Ar-R

Caption: Generalized catalytic cycle for the Stille cross-coupling reaction.

Performance Comparison & Data

The Stille coupling can be very effective for a wide range of coupling partners. A significant drawback is the difficulty in removing stoichiometric organotin byproducts during purification.[19]

Coupling PartnerCatalystAdditiveSolventTemp (°C)Yield (C6-Product)Comments
(Tributylstannyl)benzenePd(PPh₃)₄NoneToluene110~80%Standard conditions, effective but slow.
2-(Tributylstannyl)furanPdCl₂(PPh₃)₂CuINMP80~90%CuI additive accelerates transmetalation.[21]
Tributyl(vinyl)tinAsPh₃ / Pd₂(dba)₃LiClTHF65~87%AsPh₃ is a common ligand; LiCl aids coupling.

Note: Yields are representative estimates based on general Stille coupling literature.[22]

Experimental Protocol: Selective C6-Stannylation
  • Assembly: Add this compound (1.0 equiv), the organostannane reagent (1.1 equiv), and Pd(PPh₃)₄ (0.05 equiv) to a Schlenk flask under argon.

  • Solvent Addition: Add anhydrous, degassed toluene or DMF.

  • Reaction: Heat the mixture to 100-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction and dilute with diethyl ether. Wash the solution with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin salts, then stir vigorously for 1 hour.

  • Purification: Filter the mixture through Celite, wash the organic phase with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Conclusion and Method Selection

The selective functionalization of this compound is readily achievable through modern palladium-catalyzed cross-coupling reactions. For nearly all applications, mono-substitution occurs preferentially at the more reactive C6 position.

Caption: Decision workflow for selecting a cross-coupling method.

  • For C-C bond formation with aryl or vinyl groups: The Suzuki-Miyaura coupling is the method of choice due to its robustness, mild conditions, and low toxicity of reagents.

  • For C-C bond formation with alkynyl groups: The Sonogashira coupling is unparalleled in its efficiency and mildness for the direct introduction of alkynes.

  • For C-N bond formation: The Buchwald-Hartwig amination is the state-of-the-art method, offering a vast scope of amine coupling partners under reliable conditions.

  • As a problem-solving alternative: The Stille coupling can be considered when other methods are unsuccessful, though careful handling and purification are required to manage toxic tin byproducts.

Achieving selective functionalization at the C3 position remains a significant challenge and typically requires the use of specialized, sterically demanding ligands, as demonstrated in some Suzuki coupling examples.[6] Researchers should carefully consider the desired final structure, available reagents, and tolerance for specific reaction conditions when selecting the optimal synthetic route.

References

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 4-(Boc-amino)-3,6-dichloropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Purity in Drug Development

In the landscape of medicinal chemistry and drug development, 4-(Boc-amino)-3,6-dichloropyridazine serves as a crucial building block. Its di-chlorinated pyridazine core offers two reactive sites for subsequent chemical modifications, while the Boc-protected amine provides a masked nucleophilic center, enabling sequential and controlled synthetic strategies.[1] The utility of this intermediate is directly proportional to its purity. Unidentified impurities, such as starting materials, side-products, or isomers, can lead to unforeseen reactions, complicate downstream processing, and introduce potentially toxic components into an active pharmaceutical ingredient (API) pipeline.

This guide provides a comprehensive, field-proven methodology for the rigorous purity assessment of this compound. We will move beyond simple protocol recitation to explain the causality behind our analytical choices, comparing orthogonal techniques to build a self-validating system for purity determination. This document is intended for researchers, process chemists, and quality control analysts who require a robust and reliable approach to characterizing this vital synthetic intermediate.

The Synthetic Landscape: Predicting the Impurity Profile

Effective purity analysis begins with understanding the synthetic route, as this predicts the likely impurities. A common synthesis involves the reaction of 3,6-dichloropyridazine with an amino source, followed by protection with di-tert-butyl dicarbonate ((Boc)₂O).[2][3] This process can introduce several classes of impurities that our analytical methods must be designed to detect and quantify.

Predicted Impurity Profile:

  • Starting Material Carryover: Unreacted 3,6-dichloropyridazine (SM-1).

  • Reaction Intermediates: Incomplete Boc protection leading to residual 4-amino-3,6-dichloropyridazine (IMP-A).

  • Over-reaction Products: Di-substitution resulting in 3,6-bis(Boc-amino)pyridazine (IMP-B).

  • Dehalogenation Products: A common challenge in halogenated heterocycles is the loss of a halogen atom, which can lead to 4-(Boc-amino)-3-chloropyridazine (IMP-C).[4][5]

  • Isomeric Impurities: While less common from this specific precursor, positional isomers could arise from side reactions.

  • Degradation Products: Hydrolysis of the Boc group under acidic workup or storage conditions, reverting to IMP-A.

This predicted profile forms the basis of our analytical strategy. We need methods that can not only quantify the main peak but also resolve and identify these structurally similar compounds.

A Multi-Modal Analytical Workflow: The Principle of Orthogonality

No single analytical technique is sufficient for a complete purity assessment. We advocate for an orthogonal workflow that leverages the strengths of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a different and complementary piece of the puzzle, ensuring a comprehensive and trustworthy analysis.

Purity Assessment Workflow Fig. 1: Orthogonal Analytical Workflow cluster_synthesis Synthesis & Workup cluster_analysis Analytical Characterization cluster_reporting Final Assessment Synthesis Synthesized Crude This compound HPLC HPLC-UV (Quantitative Purity & Impurity Profile) Synthesis->HPLC Primary Screen NMR NMR (1H, 13C, 2D) (Structural Confirmation & Isomer Check) HPLC->NMR If Purity OK Report Certificate of Analysis (Purity >97% Confirmed) HPLC->Report Quantitative Data LCMS LC-MS (Impurity Identification & Mass Verification) NMR->LCMS Confirm Structure LCMS->Report Identify Impurities

Caption: A logical workflow for the comprehensive purity assessment of the title compound.

Method Comparison: HPLC vs. NMR vs. MS

Technique Primary Role Strengths for this Analyte Limitations
HPLC-UV Quantitative Purity: Determines the area percent of the main component and detects impurities.Excellent sensitivity for UV-active pyridazines. Capable of resolving closely related species like dehalogenated impurities with the right column chemistry.[5]Co-elution can mask impurities. Purity is relative (area %) and requires response factor correction for true quantification.
NMR (¹H, ¹³C) Structural Confirmation: Provides unambiguous identification of the compound and its major impurities.Highly structure-specific. Can distinguish between positional isomers and identify the Boc group and pyridazine ring protons.[6][7]Lower sensitivity compared to HPLC. Not ideal for quantifying impurities below ~0.5-1% without specialized techniques.
LC-MS Impurity Identification: Provides molecular weight information for unknown peaks observed in HPLC.Confirms the mass of the parent compound. Crucial for identifying impurities by their mass, especially dehalogenation (loss of 34 Da for Cl -> H) or over-reaction products.[8][9]Ionization efficiency can vary. The Boc group is known to be labile and can fragment in the source, complicating spectral interpretation.[10]

Detailed Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
  • Scientific Rationale: The choice of a Pentafluorophenyl (PFP) column is deliberate. PFP phases offer alternative selectivity to standard C18 columns, providing enhanced resolution for halogenated and aromatic compounds through dipole-dipole and π-π interactions.[5] This is critical for separating the target compound from its potential dehalogenated impurity (IMP-C).

  • Instrumentation & Columns:

    • System: UHPLC or HPLC system with a Diode Array Detector (DAD).

    • Column: Hypersil Gold PFP, 2.1 x 50 mm, 1.9 µm (or equivalent).

    • Column Temperature: 40 °C.

  • Mobile Phase & Gradient:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 2 µL.

    • Sample Preparation: Dissolve sample in Acetonitrile to a concentration of 0.5 mg/mL.

  • Gradient Program:

Time (min)% Mobile Phase B
0.020
10.095
12.095
12.120
15.020
  • System Suitability:

    • Blank Injection: Inject mobile phase B to ensure no system peaks interfere.

    • Tailing Factor: For the main peak, should be between 0.8 and 1.5.

    • Reproducibility: Five replicate injections of the standard should have a relative standard deviation (RSD) of <2.0% for the peak area.

Protocol 2: NMR Spectroscopy
  • Scientific Rationale: A combination of ¹H and ¹³C NMR is required for full structural confirmation.[7] The ¹H NMR will confirm the presence and integration of the Boc group's tert-butyl protons and the lone pyridazine ring proton. The ¹³C NMR will confirm the carbon skeleton, including the two chlorine-bearing carbons.

  • Instrumentation & Parameters:

    • Spectrometer: 400 MHz or higher.

    • Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide).

    • ¹H NMR:

      • Pulse Program: Standard zg30.

      • Number of Scans: 16.

      • Relaxation Delay (d1): 5 seconds (to ensure full relaxation of the Boc protons for accurate integration).

    • ¹³C NMR:

      • Pulse Program: Standard zgpg30 (proton-gated decoupling).

      • Number of Scans: 1024.

      • Relaxation Delay (d1): 2 seconds.

  • Expected Chemical Shifts (δ, ppm):

    • ¹H NMR (in DMSO-d₆): ~10.0 (s, 1H, NH), ~8.0 (s, 1H, Ar-H), ~1.5 (s, 9H, C(CH₃)₃).

    • ¹³C NMR (in DMSO-d₆): ~152 (C=O), ~150-140 (Ar-C-Cl), ~130 (Ar-C-NH), ~120 (Ar-C-H), ~81 (C(CH₃)₃), ~28 (C(CH₃)₃).

    • Note: Actual shifts may vary slightly based on solvent and concentration.

Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Scientific Rationale: Electrospray Ionization (ESI) in positive mode is used to generate the protonated molecular ion [M+H]⁺. It's crucial to use a low fragmentor voltage initially to minimize in-source fragmentation of the labile Boc group.[10] Tandem MS (MS/MS) can then be used to confirm the structure by observing characteristic losses.

MS Fragmentation Fig. 2: Key MS Fragmentation Pathways Parent [M+H]⁺ m/z ~264/266/268 Loss56 Loss of C₄H₈ (56 Da) (isobutylene) Parent->Loss56 CID Loss100 Loss of C₅H₈O₂ (100 Da) (Boc group) Parent->Loss100 CID Fragment1 [M - C₄H₈ + H]⁺ m/z ~208/210/212 Loss56->Fragment1 Fragment2 [M - C₅H₈O₂ + H]⁺ (Protonated IMP-A) m/z ~164/166/168 Loss100->Fragment2

Caption: Expected fragmentation of the parent ion in tandem MS analysis.

  • Instrumentation & Method:

    • System: HPLC (as per Protocol 1) coupled to a single quadrupole or Q-TOF mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3500 V.

    • Fragmentor Voltage: Start at 70 V (low) to observe the parent ion, then ramp up to 120 V to induce fragmentation.

    • Gas Temperature: 325 °C.

  • Data Interpretation:

    • Parent Ion: Look for the characteristic isotopic pattern of a di-chloro compound for the [M+H]⁺ ion (m/z ~264, 266, 268 with a ~9:6:1 ratio).

    • Boc Fragmentation: Confirm the presence of fragments corresponding to the loss of isobutylene (56 Da) and the entire Boc group (100 Da).[11][12]

    • Impurity Identification: Analyze minor peaks in the chromatogram.

      • SM-1 (3,6-dichloropyridazine): [M+H]⁺ at m/z ~149/151/153.

      • IMP-A (4-amino-3,6-dichloropyridazine): [M+H]⁺ at m/z ~164/166/168.

      • IMP-C (Dehalogenated): [M+H]⁺ at m/z ~230/232 (mono-chloro pattern).

Conclusion: A Triad of Trust for Purity Assessment

The purity assessment of this compound is not a task for a single method but requires a validated, orthogonal approach. By combining the quantitative power of HPLC , the definitive structural insight of NMR , and the impurity-identification capability of LC-MS , a complete and trustworthy picture of the material's quality can be established. The specific protocols outlined in this guide, particularly the use of a PFP column for HPLC and controlled fragmentation in MS, are designed to address the unique challenges posed by this halogenated, Boc-protected heterocyclic building block. Adherence to this multi-modal workflow ensures that the material proceeding to the next synthetic step is of the highest possible and, most importantly, fully understood quality.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(Boc-amino)-3,6-dichloropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. The proper management and disposal of specialized reagents like 4-(Boc-amino)-3,6-dichloropyridazine (CAS No. 887310-61-4) are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, field-proven protocol for its disposal, grounded in an understanding of its chemical nature.

The core principle governing the disposal of this compound is its classification as a chlorinated (halogenated) organic waste .[1] The presence of two chlorine atoms on the pyridazine ring dictates its disposal pathway, which is fundamentally different from non-halogenated organic waste due to the potential for forming hazardous byproducts like dioxins or acidic gases (HCl) upon improper incineration.[2] Therefore, meticulous segregation is the most critical step in its waste management.

Part 1: Hazard Profile and Essential Safety Data

Before handling or disposal, a thorough risk assessment is mandatory. While comprehensive toxicological data for this specific compound is not widely available, its structural components—a dichloropyridazine core and a Boc-protected amine—allow us to infer a hazard profile based on analogous structures. Compounds in this class are typically classified as irritants and may be harmful if ingested or inhaled.[3][4][5]

Key Safety and Chemical Data Summary

ParameterDataSource
IUPAC Name tert-butyl (3,6-dichloropyridazin-4-yl)carbamate[3]
CAS Number 887310-61-4[3]
Molecular Formula C₉H₁₁Cl₂N₃O₂[3]
Appearance White solid[3]
Primary Hazard Class Halogenated Organic Compound[1]
Known Hazards Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[3][6]
Required PPE Nitrile gloves, safety goggles with side shields, laboratory coat.[6][7]
Handling Area Certified chemical fume hood.[4][8]

Part 2: Step-by-Step Disposal Protocol

This protocol ensures that this compound and any associated materials are handled safely and are correctly routed to a licensed hazardous waste disposal facility. The ultimate and most appropriate disposal method is high-temperature incineration equipped with acid gas scrubbers.[1]

Step 1: Assemble Personal Protective Equipment (PPE)

Your first line of defense is proper PPE. Before handling the waste container or the chemical itself, ensure you are wearing:

  • Chemical-resistant gloves: Nitrile gloves are a suitable minimum. For extended handling, consider thicker gloves and consult a glove compatibility chart.[8]

  • Eye Protection: ANSI Z87.1-compliant safety goggles are essential to protect against dust particles.[7]

  • Protective Clothing: A fully fastened laboratory coat must be worn.[8]

Step 2: Critical Waste Segregation

This is the most important step. Halogenated and non-halogenated waste streams must never be mixed.

  • Rationale: Mixing waste streams complicates the disposal process, significantly increases costs, and can create dangerous chemical incompatibilities. Disposal facilities use different incineration processes for these two streams.[1]

  • Action: Designate a specific, clearly labeled waste container exclusively for "Halogenated Organic Solid Waste."

Step 3: Containerization and Labeling

Proper containment and communication are key.

  • Container Selection: Use a high-density polyethylene (HDPE) or other chemically compatible container with a secure, leak-proof screw-top lid.[8]

  • Labeling: The container must be labeled before any waste is added. The label must include:

    • The words "HAZARDOUS WASTE "

    • Chemical Name: "this compound" and any other halogenated components.

    • CAS Number: 887310-61-4

    • Hazard Pictograms: GHS07 (Exclamation Mark) for irritation.[3]

Step 4: Waste Collection Procedures

A. Unused or Expired Solid Chemical:

  • Conduct all transfers inside a chemical fume hood to minimize inhalation risk.[4]

  • Carefully transfer the solid chemical from its original container into the designated "Halogenated Organic Solid Waste" container.

  • Avoid generating dust during the transfer.[7]

B. Contaminated Labware and Solvent Rinsate:

  • Dry Waste: Disposable items with gross contamination (e.g., weigh boats, contaminated gloves, wipers) should be placed in the solid waste container.

  • Glassware Rinsate: Glassware that held the compound must be decontaminated.

    • Rinse the glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).

    • Crucially, this rinsate is now also considered halogenated hazardous waste.

    • Collect the rinsate in a separate, clearly labeled container for "Halogenated Organic Solvent Waste ." Do not mix liquid and solid waste streams.[1]

Step 5: Temporary On-Site Storage
  • Seal the waste container tightly.[7]

  • Store the container in a designated satellite accumulation area or a central hazardous waste storage area.

  • The storage area should be well-ventilated, secure, and have secondary containment to manage potential leaks.[8]

  • Ensure it is stored away from incompatible materials, such as strong acids or oxidizers.[9][10]

Step 6: Final Disposal Arrangement
  • Waste must be disposed of through your institution's Environmental Health & Safety (EH&S) office or a contracted, licensed hazardous waste disposal company.[1][6]

  • Never dispose of this chemical down the drain or in regular trash.[11] The chlorinated nature poses a significant threat to aquatic ecosystems and wastewater treatment processes.

Part 3: Emergency Spill Procedures

In the event of a small-scale laboratory spill, immediate and correct action is vital.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or if you feel unwell, evacuate the area and contact your institution's emergency response team.

  • Secure the Area: Restrict access to the spill area. Ensure ventilation is adequate (fume hood).

  • Don PPE: Wear the appropriate PPE as described in Part 2.

  • Contain and Clean:

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent). Do not use combustible materials like paper towels for the initial absorption.

    • Carefully sweep or scoop the absorbed material and the spilled solid into the designated "Halogenated Organic Solid Waste" container.[7]

    • Perform a final decontamination of the area with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EH&S department, per institutional policy.

Part 4: Visual Disposal Workflow

To clarify the decision-making process, the following workflow diagram outlines the disposal path for this compound and associated materials.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 A Start: Waste Generation (this compound) B Identify Waste Type A->B C Pure Solid or Contaminated Dry Waste B->C Solid D Contaminated Glassware B->D Liquid Residue E Segregate into 'Halogenated Organic Solid Waste' Container C->E F Rinse with Minimal Solvent (e.g., Acetone) D->F H Label Container Correctly (Name, CAS, Hazards) E->H G Segregate Rinsate into 'Halogenated Organic Solvent Waste' Container F->G I Label Container Correctly (Name, CAS, Hazards) G->I J Store in Designated Satellite Accumulation Area H->J I->J K Arrange Pickup by Licensed Waste Vendor (via EH&S) J->K

Caption: Disposal workflow for this compound.

References

A Senior Application Scientist's Guide to Handling 4-(Boc-amino)-3,6-dichloropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical and agrochemical research, the synthesis of novel compounds is a daily reality. With this comes the critical responsibility of safely handling complex chemical intermediates. This guide provides essential, in-depth safety and logistical information for the handling of 4-(Boc-amino)-3,6-dichloropyridazine (CAS: 887310-61-4), a key building block in modern synthetic chemistry. Our focus extends beyond mere procedural steps to instill a deep understanding of the why behind each safety measure, ensuring a culture of safety and scientific integrity in your laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a solid, often appearing as a white or light cream powder.[1][2] Its chemical structure, featuring a dichlorinated pyridazine ring and a Boc-protecting group, is instrumental in its synthetic utility but also dictates its hazard profile.

According to the Globally Harmonized System (GHS), this compound is classified with the GHS07 pictogram, indicating it is a health hazard.[1] The primary hazards associated with this compound are:

  • Harmful if swallowed.

  • Causes skin irritation. [1]

  • Causes serious eye irritation. [1]

  • May cause respiratory irritation. [1]

The dichlorinated pyridazine core is a known structural alert for reactivity and potential toxicity. The chlorine atoms are electron-withdrawing, making the pyridazine ring susceptible to nucleophilic substitution, a common reaction in its intended use. However, this reactivity also implies that it can react with biological nucleophiles, such as amino and thiol groups in proteins and DNA, which is the underlying cause of its irritant properties. The Boc-protecting group, while generally stable, can be cleaved under acidic conditions, which could alter the compound's properties and reactivity.

Personal Protective Equipment (PPE): An Essential Barrier

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the required PPE, with a detailed explanation of the rationale behind each choice.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[3][4]Protects against splashes and airborne particles that can cause serious eye irritation.[4] Given the fine powder nature of the solid, dust generation during handling is a significant risk.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[5][6]Prevents skin contact, which can cause irritation.[4] Nitrile and neoprene gloves offer good resistance to a broad range of chemicals, including chlorinated heterocyclic compounds. It is crucial to inspect gloves for any signs of degradation or perforation before use.[3]
Body Protection Laboratory coat, long pants, and closed-toe shoes.[4]Minimizes the risk of accidental skin exposure to the compound.[4] A lab coat should be fully buttoned to provide maximum coverage.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[4][5][6] A NIOSH-approved respirator may be necessary for large quantities or in case of inadequate ventilation.[4]Prevents the inhalation of dust or vapors, which can cause respiratory tract irritation.[4] All weighing and transfer operations of the solid compound should be conducted within a certified chemical fume hood to control airborne particles.
Operational Workflow for Safe Handling and Disposal

A systematic approach to handling and disposal is crucial for minimizing exposure and preventing environmental contamination. The following workflow provides a step-by-step guide from receipt of the compound to its final disposal.

  • Designated Area: Designate a specific area within the laboratory for handling this compound to contain potential spills.[4]

  • Engineering Controls: Ensure a chemical fume hood is operational and has been recently certified.[6] Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[7]

  • Gather Materials: Before starting work, ensure all necessary PPE is available and in good condition. Also, have spill control materials (e.g., absorbent pads, sand) readily accessible.

  • Donning PPE: Before handling the compound, put on all required PPE as specified in the table above.

  • Compound Handling: Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust and vapors.[4] Use a spatula for transfers and avoid creating dust clouds.

  • Storage: Keep the container tightly closed when not in use.[8] Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[7]

  • Evacuate: In case of a significant spill, evacuate the immediate area.

  • Control: If it is safe to do so, prevent further leakage or spillage.[3]

  • Clean-up: For small spills, use an absorbent material to collect the spilled solid. For larger spills, follow your institution's emergency procedures.

  • Decontaminate: Thoroughly clean the spill area with an appropriate solvent and then soap and water.

  • Waste Disposal: Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.

Proper disposal of this compound and its contaminated materials is critical.

  • Waste Collection: Collect all waste material, including unused compound and any contaminated disposables (e.g., gloves, weighing paper), in a clearly labeled, sealed, and compatible waste container.[4]

  • Waste Treatment and Disposal: Waste containing this compound should be treated as hazardous waste.[4] Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.[4] Do not dispose of this chemical down the drain.[9]

Emergency Procedures and First Aid

In the event of exposure, immediate action is crucial.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][8]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6][8] Remove contaminated clothing. If skin irritation persists, seek medical advice.[8]

  • Eye Contact: Rinse cautiously with water for several minutes.[8] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[8] Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water. Seek immediate medical attention.[4][8]

Visualizing the Safety Workflow

To further clarify the procedural flow, the following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_area Designate Handling Area prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_area->prep_eng prep_ppe Inspect and Gather PPE prep_eng->prep_ppe handle_don Don Appropriate PPE prep_ppe->handle_don handle_weigh Weigh/Transfer in Fume Hood handle_don->handle_weigh emergency_spill Spill Management handle_don->emergency_spill If Spill Occurs emergency_first_aid First Aid handle_don->emergency_first_aid If Exposure Occurs handle_store Store Properly handle_weigh->handle_store disp_collect Collect Contaminated Waste handle_weigh->disp_collect During/After Use disp_label Label Hazardous Waste disp_collect->disp_label disp_ehs Consult EHS for Disposal disp_label->disp_ehs

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.